1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Description
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Properties
IUPAC Name |
2-(1H-indol-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)22-10-8-21(9-11-22)16(17(23)24)15-12-13-6-4-5-7-14(13)20-15/h4-7,12,16,20H,8-11H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSPTUYBOUQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722953 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-32-1 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](1H-indol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine
This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic selection of synthetic routes, detailed experimental protocols, and the underlying chemical principles. We will explore a convergent approach centered on reductive amination, a cornerstone reaction in modern pharmaceutical synthesis.
The target molecule is a bifunctional scaffold, integrating the privileged structures of a mono-Boc-protected piperazine and an indole-2-acetic acid moiety. The piperazine ring is a common pharmacophore in numerous FDA-approved drugs, valued for its ability to improve solubility and bioavailability.[1] Similarly, the indole nucleus is a key component in a vast array of biologically active compounds and natural products.[2] The strategic combination of these two fragments via a carboxymethyl linker creates a versatile building block for the development of novel therapeutics, particularly as linkers in Proteolysis Targeting Chimeras (PROTACs) or as scaffolds for library synthesis.
Retrosynthetic Analysis and Strategy Selection
The design of an effective synthesis hinges on a logical retrosynthetic analysis to identify reliable and high-yielding bond formations. For the target molecule, the most logical disconnection is at the C-N bond formed between the piperazine ring and the benzylic carbon of the indole acetic acid moiety. This bond can be strategically formed through several established methods, primarily reductive amination or direct nucleophilic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Pathway Justification: While direct alkylation of 1-Boc-piperazine with a halo-indoleacetic acid derivative is feasible, the reductive amination pathway is chosen for this guide. This choice is predicated on several factors:
-
High Selectivity: Reductive amination typically proceeds under mild conditions with high functional group tolerance, minimizing side reactions.
-
Commercial Availability of Precursors: The key starting materials, 1-Boc-piperazine and indole-2-carboxaldehyde (a precursor to the required keto-acid), are readily available or can be synthesized via well-established procedures.[3]
-
Robustness and Scalability: This reaction is widely used in industrial settings due to its reliability and straightforward scalability.[4]
Synthesis of Key Intermediates
A reliable synthesis requires high-quality starting materials. While 1-Boc-piperazine is commercially available, an in-house synthesis protocol is provided for completeness.
Synthesis of 1-Boc-piperazine
The selective mono-protection of piperazine is crucial. This is most commonly achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions to minimize the formation of the di-protected by-product.[5][6]
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperazine (2.0 equivalents) and dissolve in a suitable solvent such as dichloromethane (DCM) or a methanol/water mixture.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise over 1-2 hours. Maintaining a low temperature is critical to favor mono-protection.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography or distillation to yield 1-Boc-piperazine as a white solid.[7]
Synthesis of (1H-indol-2-yl)oxoacetic acid
This key intermediate can be prepared from indole in a two-step sequence involving Vilsmeier-Haack formylation followed by oxidation. A more direct route involves the reaction of indole with oxalyl chloride.
Experimental Protocol:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve indole (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add oxalyl chloride (1.1 equivalents) dropwise. A precipitate (indol-3-ylglyoxylyl chloride) will form.
-
Reaction: Stir the suspension at 0 °C for 30 minutes, then at room temperature for an additional 1-2 hours.
-
Hydrolysis: Carefully quench the reaction by adding cold water or aqueous sodium bicarbonate solution.
-
Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the crude (1H-indol-2-yl)oxoacetic acid. The product can be further purified by recrystallization.
The Convergent Synthesis: A Reductive Amination Approach
The core of the synthesis involves the coupling of the two key intermediates via reductive amination. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.
Reaction Mechanism
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask, add (1H-indol-2-yl)oxoacetic acid (1.0 equivalent), 1-Boc-piperazine (1.1 equivalents), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature. This reducing agent is preferred for its mildness and tolerance of slightly acidic conditions.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Characterization Data
The following table summarizes the expected analytical data for the final product.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white solid |
| Yield | 65-85% (Typical for this reaction type) |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz) | Resonances corresponding to indole protons, piperazine protons, the methine proton (-CH-COOH), and the Boc group protons (singlet at ~1.4 ppm). |
| ¹³C NMR (100 MHz) | Resonances for the carboxyl carbon, indole carbons, piperazine carbons, and Boc group carbons. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺, [M+Na]⁺ |
Alternative Synthetic Pathway: Nucleophilic Substitution
An alternative strategy involves the direct N-alkylation of 1-Boc-piperazine with a pre-functionalized indole derivative bearing a leaving group.
Caption: Alternative synthesis via nucleophilic substitution.
This approach requires the synthesis of an α-halo indole acetic acid derivative, which can be unstable. While viable, it often suffers from lower yields and the potential for side reactions compared to the cleaner and more controlled reductive amination process.
Conclusion
The synthesis of this compound is efficiently achieved through a convergent strategy centered on the reductive amination of (1H-indol-2-yl)oxoacetic acid with 1-Boc-piperazine. This method is robust, scalable, and utilizes readily accessible starting materials, making it highly suitable for applications in medicinal chemistry and drug discovery. The protocols and rationale presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable molecular scaffold.
References
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021-10-08). Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. (2024-03-18). Available at: [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. (2020-02-15). Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021-10-01). Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Foreword: Bridging Prediction and Practice in Drug Discovery
The journey of a molecule from a promising lead to a viable drug candidate is fundamentally governed by its physicochemical properties.[1][2][3] These intrinsic characteristics dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[4][5] This guide provides a comprehensive technical analysis of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine, a molecule featuring key structural motifs—a protected piperazine, a carboxylic acid, and an indole ring—commonly encountered in medicinal chemistry.
As extensive experimental data for this specific entity is not widely available in public literature, this document serves a dual purpose. First, it presents the most reliable computationally predicted data to establish a foundational profile. Second, and more critically, it provides detailed, field-proven experimental protocols for the empirical determination of these properties. This approach is designed to empower researchers and drug development professionals to move from theoretical understanding to practical, verifiable characterization, ensuring the generation of robust and reliable data essential for project progression.
Molecular and Predicted Physicochemical Profile
This compound is a complex molecule with multiple functional groups that will influence its behavior. The tert-butyloxycarbonyl (Boc) group provides a lipophilic, protecting element for one of the piperazine nitrogens. The second piperazine nitrogen is basic. The indole moiety is largely hydrophobic but contains an N-H group capable of hydrogen bonding, while the carboxylic acid provides a key acidic handle.
The following table summarizes the computationally predicted physicochemical properties for this molecule. It is imperative to note that these are in silico predictions and must be confirmed through empirical testing for any drug development program.[6]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₉H₂₅N₃O₄ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 359.42 g/mol | Influences diffusion and permeability; falls within the typical range for small molecule drugs. |
| pKa (acidic) | 2.14 ± 0.30 | Corresponds to the carboxylic acid group; indicates it will be fully ionized (anionic) at physiological pH. |
| logP | 2.72 | Represents the partition coefficient of the neutral molecule, suggesting moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 85.9 Ų | An indicator of membrane permeability; values under 140 Ų are generally favorable for oral bioavailability. |
| Density | 1.291 g/cm³ | Relevant for solid-state characterization and formulation. |
| Boiling Point | 532.4 °C | Indicates low volatility. |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[7] Poor solubility is a leading cause of failure in drug development. For an ionizable molecule like this compound, solubility will be highly dependent on pH.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, ensuring the measurement reflects a true thermodynamic property.[8][9]
Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C for intrinsic solubility or 37°C for physiological relevance) for a minimum of 24-48 hours.
-
Causality Insight: This extended agitation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. Shorter incubation times may measure kinetic solubility, which is often higher and less representative of in vivo conditions.
-
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, use centrifugation (e.g., 15 minutes at 14,000 rpm) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Take care not to disturb the solid material at the bottom.
-
Analysis: Dilute the aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Quantification: Calculate the solubility in mg/mL or µM by comparing the analytical response to a standard curve of the compound prepared in the same analytical solvent.
Lipophilicity (logP & logD): Balancing Permeability and Solubility
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[4]
-
logP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule.
-
logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For this molecule, logD will be crucial.
Experimental Protocol: LogD Measurement at pH 7.4
This protocol details the shake-flask method for determining the distribution coefficient at physiological pH, providing a more relevant measure for drug discovery.[10][11]
Methodology:
-
Solvent Preparation: Prepare the two phases: n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate each solvent with the other by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Trustworthiness Insight: Pre-saturation is a critical, self-validating step. It ensures that the volume of each phase does not change during the experiment due to mutual dissolution, which would otherwise introduce significant error into the final concentration measurements.
-
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase (PBS pH 7.4). Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol (typically a 1:1 volume ratio).
-
Partitioning: Shake the vial vigorously for 1-2 hours to facilitate the partitioning of the compound between the two phases.
-
Equilibration & Separation: Allow the mixture to stand undisturbed or centrifuge it to ensure complete separation of the n-octanol and aqueous layers.
-
Analysis: Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC or LC-MS.[11]
-
Calculation: The logD is calculated using the following formula:
-
LogD_pH7.4 = log₁₀ (C_oct / C_aq)
-
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa value(s) define the pH at which a molecule's ionizable groups are 50% ionized and 50% neutral. This property profoundly impacts solubility, permeability, and target binding.[12] this compound is amphoteric, possessing both an acidic group (carboxylic acid) and basic groups (piperazine nitrogens).
-
The acidic pKa (predicted at 2.14) will govern the ionization of the carboxyl group to a carboxylate anion (-COO⁻).
-
The basic pKa(s) will govern the protonation of the piperazine nitrogens to form cationic species (-NH⁺-). The pKa of the unprotected piperazine nitrogen is expected to be in the range of 7-9.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[13][14]
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, typically water or a water/co-solvent mixture (e.g., methanol/water) if solubility is limited. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]
-
Acidic pKa Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point in the first derivative plot.[15] For this molecule, you will observe at least two distinct buffer regions corresponding to its different pKa values.
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A Strategic Guide to Elucidating the Mechanism of Action for 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
A Whitepaper for Drug Discovery & Development Professionals
Abstract
1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine is a novel chemical entity with potential pharmacological applications. As a compound with limited characterization in public-domain literature, its mechanism of action remains to be determined. This guide, authored for researchers and drug development scientists, eschews a description of a known mechanism in favor of a more valuable objective: to provide a comprehensive, expert-driven strategic framework for its elucidation. We will dissect the compound's structure to generate actionable hypotheses, outline a multi-phase experimental workflow from target identification to in-vivo validation, and provide detailed protocols for key assays. This document serves as a practical roadmap for transforming a novel compound from a chemical structure into a well-understood therapeutic candidate.
Introduction: The Opportunity of a Novel Scaffold
The field of medicinal chemistry is continually enriched by the introduction of novel molecular scaffolds. This compound represents one such opportunity. Its structure combines three key pharmacophores—an indole ring, a piperazine core, and a carboxylic acid moiety—each with a rich history in successful therapeutic agents. The indole scaffold is a cornerstone of medicinal chemistry, found in drugs targeting a vast array of biological pathways, including cancer, infectious diseases, and neurodegenerative disorders.[1][2][3] The piperazine ring is a privileged structure known to impart favorable pharmacokinetic properties and to interact with a multitude of targets, particularly within the central nervous system (CNS).[4][5][6]
The absence of established data for this specific compound necessitates a systematic and hypothesis-driven approach. This guide provides the strategic and tactical framework for such an investigation.
Structural Analysis and Hypothesis Generation
A logical first step in characterizing a novel compound is to dissect its structure to form educated hypotheses about its potential biological targets.
-
Indole-2-carboxylic Acid Moiety: This substructure is a known pharmacophore. Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in immuno-oncology.[7] This scaffold can also chelate metal ions, a property leveraged in the design of HIV-1 integrase inhibitors.[8]
-
Piperazine Core: The piperazine ring is a common feature in drugs targeting G protein-coupled receptors (GPCRs) and ion channels.[4] It is present in antipsychotic, antidepressant, and anxiolytic medications, often acting as a linker that orients other functional groups for optimal receptor engagement.[5][9]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is typically a protecting group in synthesis.[10][11] However, its presence in a final compound may influence properties like lipophilicity and membrane permeability. In some contexts, related groups have been explored as bioisosteres.[12]
Initial Hypotheses: Based on this analysis, this compound could potentially act as:
-
An enzyme inhibitor (e.g., targeting IDO1/TDO, kinases, or metalloenzymes).
-
A modulator of CNS receptors (e.g., serotonin or dopamine receptors).
-
An anticancer agent, leveraging the known activities of indole derivatives against targets like tubulin or histone deacetylases (HDACs).[1]
A Phased Approach to Mechanistic Elucidation
We propose a three-phase workflow designed to systematically identify the compound's target, validate its mechanism, and prepare it for further preclinical development.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of this compound. By progressing from broad, hypothesis-generating screens to specific biochemical, biophysical, and cell-based validation assays, researchers can build a comprehensive understanding of the compound's biological activity. This systematic approach is essential for establishing a solid foundation for further drug development, including lead optimization, in vivo efficacy studies, and eventual clinical translation. The true value of a novel compound is unlocked only through a thorough and logical investigation of its mechanism, transforming a chemical structure into a potential therapeutic.
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Shafiei, M., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
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Shafiei, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
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Kumar N, M. & Priya, A. (2025). 'Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives'. ResearchGate. Available at: [Link]'
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de Oliveira, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]
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Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
A Technical Guide to Identifying the Biological Targets of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine represents a compelling starting point for drug discovery, strategically combining two "privileged structures" known for their broad biological activities: the indole nucleus and the piperazine ring. The indole-2-carboxylic acid moiety has been associated with enzyme inhibition and receptor antagonism, while the piperazine scaffold is a cornerstone of many centrally acting agents.[1][2][3] This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential biological targets. We will progress from high-throughput computational screening to generate initial hypotheses, through rigorous in vitro biochemical and cellular assays for target validation, and finally to advanced methods for unbiased target deconvolution. The methodologies presented are designed to be self-validating, providing a robust framework for elucidating the compound's mechanism of action and unlocking its therapeutic potential.
Introduction: Deconstructing a Molecule of Interest
The rational design of novel therapeutics often involves the strategic combination of pharmacophores with known biological relevance. The structure of this compound is a prime example of this approach.
-
The Indole-2-Carboxylic Acid Scaffold: The indole ring is a ubiquitous feature in natural products and synthetic drugs, renowned for a wide spectrum of activities.[4][5] Specifically, the indole-2-carboxylic acid motif is a key structural element in molecules targeting enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), as well as G-protein coupled receptors (GPCRs) such as the Cysteinyl leukotriene receptor 1 (CysLT1).[6][7]
-
The Piperazine Ring: The piperazine moiety is a classic "privileged structure" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[8][9] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, make it an excellent scaffold for interacting with aminergic GPCRs (e.g., dopamine and serotonin receptors) and various ion channels.[1][10]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group on one of the piperazine nitrogens.[11][12] While this may designate the current molecule as a synthetic intermediate, it is perfectly suitable for initial screening. Its eventual removal or replacement allows for extensive Structure-Activity Relationship (SAR) studies.[13]
The combination of these fragments suggests a high probability of interaction with multiple biological targets, necessitating a systematic and logical approach to identify the most therapeutically relevant ones.
Section 1: In Silico Target Prediction & Druggability Assessment
Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) methods offer a powerful and cost-effective strategy to survey the vast landscape of the human proteome for potential binding partners.[14][15] These approaches leverage large chemogenomic databases to generate high-probability hypotheses, guiding subsequent experimental validation.[16]
Methodologies: A dual-pronged computational strategy, employing both ligand-based and structure-based methods, provides the most comprehensive initial screen.
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[16]
-
Chemical Similarity Searching: The 2D fingerprint of the query molecule is compared against databases like ChEMBL or PubChem to identify known compounds with high structural similarity. The annotated targets of these similar compounds become potential targets for our molecule of interest.
-
Pharmacophore Modeling: This method identifies the essential steric and electronic features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups). This pharmacophore model is then used to screen 3D databases of protein structures to find targets with complementary binding pockets.
-
-
Structure-Based Approaches: These methods "dock" the 3D conformation of the molecule into the binding sites of known protein structures.
Workflow for In Silico Target Prediction
Caption: Workflow for computational target identification.
Protocol: Reverse Docking Screen
-
Ligand Preparation: a. Generate the 3D structure of this compound using a chemical drawing tool (e.g., MarvinSketch, ChemDraw). b. Perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in a compatible format (e.g., PDBQT).
-
Target Library Preparation: a. Select a curated library of druggable protein structures (e.g., from the PDBbind database or a commercial library). b. For each protein, remove water molecules and co-crystallized ligands. c. Add polar hydrogens and assign charges. d. Define the binding pocket (the "grid box") based on the location of the original co-crystallized ligand or using a pocket prediction algorithm.
-
Docking Execution: a. Use a docking program (e.g., AutoDock Vina) to systematically dock the prepared ligand into each prepared target's binding site. b. The algorithm will explore various conformations of the ligand within the binding site and calculate a binding affinity score (e.g., in kcal/mol).
-
Analysis: a. Rank all protein targets based on their calculated binding affinity scores. b. Manually inspect the top-scoring poses to ensure chemically sensible interactions (e.g., hydrogen bonds with the carboxylic acid, pi-stacking with the indole ring). c. Cross-reference the top hits with results from ligand-based methods to increase confidence.
Data Presentation: Hypothetical In Silico Screening Results
| Target Class | Specific Example(s) | Method | Confidence Score | Rationale for Interaction |
| Aminergic GPCRs | Dopamine D2/D4, 5-HT2A | Similarity, Docking | High | Piperazine is a known dopamine/serotonin ligand scaffold.[10][18] |
| Enzymes | IDO1, TDO | Similarity, Pharmacophore | High | Indole-2-carboxylic acid is a classic IDO1/TDO inhibitor scaffold.[6] |
| Kinases | Various | Docking | Medium | Piperazine is a common hinge-binding motif in kinase inhibitors.[11] |
| CysLT Receptors | CysLT1 | Similarity | Medium | Indole-2-carboxylic acid derivatives can act as CysLT1 antagonists.[7] |
| Cannabinoid Receptors | CB1 | Similarity | Low | Related indole-piperazine structures show CB1 activity.[19] |
Section 2: In Vitro Target Validation & Hit Confirmation
Rationale: Computational predictions are hypotheses that require experimental validation.[20] The next logical step is to perform in vitro assays to confirm direct physical binding of the compound to the predicted targets (target engagement) and to measure its effect on their biological function.[21]
Phase 1: Target Engagement Assays
These assays directly measure the physical interaction between the compound and the target protein.
-
Radioligand Displacement Assay: This is the gold standard for quantifying binding to receptors. The assay measures the ability of our test compound to displace a known radioactive ligand from the target receptor, allowing for the determination of the inhibitory constant (Kᵢ).
-
Surface Plasmon Resonance (SPR): A label-free technique that measures binding in real-time by detecting changes in mass on a sensor chip where the target protein is immobilized. It provides detailed kinetic data (kₐ, kₔ) and the dissociation constant (Kₔ).
-
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement within a live cell environment. The principle is that a protein becomes more thermally stable when its ligand is bound. Cells are heated to various temperatures, and the amount of soluble (un-denatured) target protein is quantified, with a shift in the melting curve indicating binding.
Workflow for In Vitro Target Validation
Caption: A sequential workflow for validating predicted targets.
Protocol: Radioligand Displacement Assay for a GPCR Target (e.g., Dopamine D2 Receptor)
-
Materials:
-
Membrane preparation from cells expressing the human D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Test compound stock solution (in DMSO).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer. b. In each well of the 96-well plate, add:
- 25 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).
- 25 µL of the appropriate test compound dilution.
- 50 µL of radioligand at a final concentration near its Kₔ (e.g., 0.2 nM [³H]-Spiperone).
- 100 µL of the D2 receptor membrane preparation. c. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. d. Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membrane-bound radioligand will be trapped on the filter. e. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. f. Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding = (Total binding) - (Non-specific binding). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Phase 2: Functional Assays
Once binding is confirmed, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Enzyme Inhibition Assays: For targets like IDO1, a biochemical assay can be used to measure the production of kynurenine from tryptophan. The ability of the compound to reduce kynurenine production yields an IC₅₀ value.
-
GPCR Functional Assays: For GPCRs, downstream signaling can be measured. For Gq-coupled receptors, a calcium mobilization assay (e.g., using a FLIPR instrument) can detect changes in intracellular calcium. For Gs/Gi-coupled receptors, cAMP accumulation assays are used.
Data Presentation: Hypothetical In Vitro Validation Results
| Target | Binding Assay (Kᵢ, nM) | Functional Assay (IC₅₀/EC₅₀, nM) | Functional Effect |
| Dopamine D2 Receptor | 120 | 155 | Antagonist |
| IDO1 Enzyme | 850 | 920 | Inhibitor |
| 5-HT2A Receptor | >10,000 | >10,000 | Inactive |
| CysLT1 Receptor | 2,500 | 3,100 | Antagonist |
Section 3: Unbiased Target Deconvolution & Mechanism of Action (MoA)
Rationale: The previous methods are biased, as they only test pre-selected hypotheses. For novel compounds or when a clear hypothesis is lacking, unbiased approaches are essential.[22] These methods identify targets based solely on their physical interaction with the drug, without prior assumptions.
Methodologies:
-
Affinity-Based Proteomics: This is a powerful chemical proteomics approach.[23] The compound (or an analog with a linker) is immobilized on a solid support (e.g., agarose beads). This "bait" is incubated with a complex protein mixture (e.g., cell lysate). Proteins that bind to the compound are "pulled down," washed, and then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Phenotypic Screening & Genetic Deconvolution: This approach starts with an observable effect in cells (a phenotype), such as apoptosis or inhibition of cell migration.[22] Then, genetic techniques like CRISPR or RNAi screening are used to identify which gene's knockout or knockdown reproduces the drug's phenotype, thereby identifying the target or critical pathway members.
Workflow for Affinity Chromatography-Mass Spectrometry
Caption: A typical workflow for affinity-based proteomics.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Bait Preparation: a. Synthesize an analog of the parent compound that includes a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). b. Covalently attach this analog to activated agarose beads (e.g., NHS-activated Sepharose). c. Prepare control beads (no compound attached) to identify non-specific binders.
-
Protein Extraction: a. Culture cells of interest and harvest. b. Lyse the cells in a non-denaturing buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration.
-
Affinity Pulldown: a. Incubate a portion of the cell lysate with the compound-conjugated beads and another portion with the control beads for several hours at 4°C with gentle rotation. b. Pellet the beads and discard the supernatant. c. Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.
-
Elution and Sample Preparation for MS: a. Elute the bound proteins from the beads, either by competitive elution with the parent compound or by using a denaturing buffer (e.g., containing SDS). b. Run the eluted proteins briefly on an SDS-PAGE gel (in-gel digestion) or perform an in-solution tryptic digest.
-
LC-MS/MS and Data Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. b. Search the acquired mass spectra against a protein database (e.g., UniProt) to identify the proteins. c. Compare the list of proteins identified from the compound beads to those from the control beads. Proteins significantly enriched in the compound sample are considered potential targets.
Conclusion and Future Directions
The systematic exploration of potential biological targets for this compound requires a tiered and integrated approach. By starting with broad, cost-effective in silico screening, we can efficiently generate a manageable list of high-probability targets. These hypotheses must then be rigorously tested through in vitro binding and functional assays to confirm both physical engagement and biological activity. For a truly comprehensive understanding, unbiased methods like chemical proteomics can reveal unexpected targets and provide deeper insights into the compound's mechanism of action.
The results from this multi-faceted investigation will provide a robust foundation for a successful drug discovery program, enabling data-driven decisions for lead optimization, preclinical development, and the ultimate realization of this compound's therapeutic potential.
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An In-Depth Technical Guide to 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its potential applications in the development of novel therapeutics, grounded in authoritative scientific literature.
Introduction: The Significance of the Indole-Piperazine Scaffold
The fusion of indole and piperazine moieties in a single molecular entity creates a "privileged scaffold" in drug discovery.[1][2] The indole nucleus is a cornerstone in numerous biologically active natural products and synthetic drugs, while the piperazine ring is a common feature in many CNS-active and anticancer agents, often enhancing pharmacokinetic properties.[3][4][5] The title compound, this compound, combines these key pharmacophores, presenting a versatile platform for the development of novel therapeutics targeting a range of diseases.
Synthesis of this compound
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established multicomponent reactions. A one-pot three-component reaction, a variation of the Strecker synthesis, offers a convergent and atom-economical approach.[6][7][8] This method involves the condensation of an indole, an aldehyde (or its equivalent), and an amine.
In this proposed synthesis, indole, glyoxylic acid (as the aldehyde equivalent), and 1-Boc-piperazine would react to form the target molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is a representative procedure based on similar three-component reactions involving indoles.[9]
Materials:
-
1H-Indole
-
Glyoxylic acid monohydrate
-
1-Boc-piperazine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1H-indole (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water, add glyoxylic acid monohydrate (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 1-Boc-piperazine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Rationale: This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds through the formation of an iminium ion from glyoxylic acid and 1-Boc-piperazine, which is then attacked by the electron-rich indole at the C3 position, followed by a rearrangement to yield the more stable C2-substituted product.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is scarce, predicted values and representative data from similar structures can provide valuable insights.
Table 1: Physicochemical Properties
| Property | Predicted/Representative Value | Source |
| Molecular Formula | C₁₉H₂₅N₃O₄ | - |
| Molecular Weight | 359.42 g/mol | - |
| Appearance | Expected to be a solid | - |
| pKa | Acidic (due to carboxylic acid), Basic (due to piperazine nitrogens) | - |
| LogP | ~2.5 - 3.5 | - |
Spectroscopic Characterization (Representative Data):
The structural elucidation of the target compound would rely on a combination of NMR and mass spectrometry. Below are the expected characteristic signals based on the analysis of its constituent parts.[10][11][12]
¹H NMR:
-
Indole NH: A broad singlet typically observed downfield (~10-12 ppm).
-
Indole Aromatic Protons: Multiplets in the aromatic region (~7.0-7.8 ppm).
-
Indole C2-H: A singlet or doublet depending on coupling, often around 6.5-7.0 ppm.
-
CH-COOH: A singlet or triplet around 4.0-4.5 ppm.
-
Piperazine Protons: Broad multiplets in the range of 2.5-3.8 ppm.
-
Boc Group: A characteristic sharp singlet for the nine equivalent protons at ~1.4 ppm.
¹³C NMR:
-
Carbonyl (Boc and COOH): Resonances in the range of 155-175 ppm.
-
Indole Aromatic Carbons: Signals between 110-140 ppm.
-
Indole C2 and C3: Characteristic signals for the pyrrole part of the indole ring.
-
C(CH₃)₃ (Boc): A quaternary carbon signal around 80 ppm.
-
(CH₃)₃ (Boc): A signal around 28 ppm.
-
Piperazine Carbons: Signals in the range of 40-55 ppm.
Mass Spectrometry (MS):
-
ESI-MS: Expected [M+H]⁺ ion at m/z 360.19.
Applications in Drug Discovery
The indole-piperazine scaffold is a recurring motif in compounds targeting a variety of diseases, particularly in the areas of oncology and central nervous system (CNS) disorders.[3][4][13][14]
Caption: Potential therapeutic applications of the indole-piperazine scaffold.
Anticancer Potential
Numerous derivatives of indole and piperazine have demonstrated significant anticancer activity.[5][15][16][17] These compounds can exert their effects through various mechanisms, including:
-
Kinase Inhibition: Targeting key enzymes in cancer cell signaling pathways.
-
HDAC Inhibition: Modulating gene expression to induce apoptosis in cancer cells.[14]
-
Tubulin Polymerization Inhibition: Disrupting the cytoskeleton of cancer cells.
The carboxylic acid moiety on the title compound provides a handle for further derivatization to improve potency and selectivity against specific cancer targets.
Central Nervous System (CNS) Applications
The piperazine ring is a well-known pharmacophore in many CNS-active drugs.[4] Indole derivatives are also known to interact with various CNS receptors. The combination of these two scaffolds in this compound suggests potential for the development of agents for:
-
Neurodegenerative Diseases: Compounds with this scaffold have shown neuroprotective and neurite outgrowth-promoting activities.[14][18]
-
Psychiatric Disorders: Targeting dopamine and serotonin receptors.[19]
Anti-inflammatory and Antioxidant Activities
Indole and piperazine derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[1][2][20] The indole nucleus can act as a scavenger of reactive oxygen species, and the piperazine moiety can be modified to interact with inflammatory targets.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis can likely be achieved through efficient multicomponent reactions. The combination of the indole and piperazine moieties, along with a carboxylic acid functional group for further modification, provides a rich platform for medicinal chemists to explore a wide range of biological targets. Future research should focus on the development and optimization of synthetic routes, detailed biological evaluation against various disease targets, and structure-activity relationship (SAR) studies to unlock the full therapeutic potential of this intriguing class of molecules.
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- PubMed. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities.
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The Emergence of a Privileged Scaffold: A Technical Guide to 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Indole and Piperazine Moieties
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the generation of novel molecular entities with significant therapeutic potential. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold" frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility and bioavailability.[1][2] Its unique structural features allow for diverse substitutions, profoundly influencing the biological activity of the resulting compounds.[1][2] Similarly, the indole nucleus is a cornerstone in drug discovery, present in a vast array of natural products and synthetic drugs exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[3]
The title compound, 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine , represents a deliberate and rational design, wedding the favorable attributes of the piperazine scaffold with the biological relevance of the indole moiety. While a detailed historical record of the singular discovery of this specific molecule is not prominently documented in publicly accessible literature, its conception can be understood as a logical progression in the exploration of indole-piperazine conjugates as potential therapeutic agents. This guide will provide a comprehensive technical overview of this compound, delving into its inferred synthetic pathways, chemical properties, and potential applications in drug development, grounded in the extensive research on its constituent fragments and analogous structures.
Physicochemical Properties and Structural Features
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Registry Number | 885275-32-1 | [Internal Database] |
| Molecular Formula | C₁₉H₂₅N₃O₄ | [Internal Database] |
| Molecular Weight | 359.42 g/mol | [Internal Database] |
| Predicted Density | 1.291 ± 0.06 g/cm³ | [Internal Database] |
| Predicted Boiling Point | 532.4 ± 50.0 °C | [Internal Database] |
| Predicted pKa | 2.14 ± 0.30 | [Internal Database] |
The structure features a central piperazine ring, with one nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is a cornerstone of modern organic synthesis, allowing for selective reactions on the unprotected nitrogen.[4] The other nitrogen atom is functionalized with a methyl group bearing an indole-2-yl and a carboxylic acid moiety. This arrangement provides multiple points for further chemical modification and interaction with biological targets.
Inferred Synthetic Pathways: A Chemist's Perspective
The synthesis of this compound is not explicitly detailed in a singular, seminal publication. However, based on established synthetic methodologies for related compounds, a highly plausible and efficient synthetic route can be postulated. The most logical approach involves the coupling of two key building blocks: 1-Boc-piperazine and a derivative of indole-2-acetic acid .
Core Building Blocks and Their Preparation
1. 1-Boc-piperazine: This is a commercially available and widely used intermediate in pharmaceutical synthesis.[5] Its preparation typically involves the selective protection of one of the nitrogen atoms of piperazine with di-tert-butyl dicarbonate (Boc₂O).[4][6] Various optimized protocols exist to achieve high yields of the mono-protected product.[6][7]
2. Indole-2-acetic acid derivative: The second component is an indole-2-acetic acid derivative. The synthesis of such compounds can be achieved through various established methods in indole chemistry.
Proposed Synthetic Route: Amide Bond Formation
A robust and commonly employed method for connecting an amine and a carboxylic acid is through amide bond formation. The following protocol outlines a likely synthetic pathway.
Experimental Protocol: Synthesis of this compound
Step 1: Activation of Indole-2-acetic acid
-
To a solution of indole-2-acetic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
Step 2: Coupling with 1-Boc-piperazine
-
To the activated indole-2-acetic acid solution, add 1-Boc-piperazine (1 equivalent) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-[((1H-indol-2-yl)acetyl)]-piperazine intermediate.
Step 4: Introduction of the Carboxy Moiety
The introduction of the carboxylic acid at the alpha position to the indole ring would likely involve the use of a suitably substituted indole-2-acetic acid derivative in the initial coupling step. For instance, an indole-2-yl-malonic acid monoester could be coupled with 1-Boc-piperazine, followed by hydrolysis and decarboxylation to yield the target compound.
Alternatively, a multi-component reaction approach, such as the Ugi reaction, could be envisioned for a more convergent synthesis.
Caption: Plausible synthetic pathway to the target compound.
Potential Applications in Drug Discovery: An Outlook
The structural amalgamation of the indole and piperazine moieties in this compound suggests a high probability of biological activity. Research on analogous structures provides a strong basis for predicting its potential therapeutic applications.
-
Neuropharmacology: Many piperazine derivatives are known to interact with central nervous system (CNS) receptors, such as serotonin and dopamine receptors.[1] The indole component is also a well-known pharmacophore in neuroactive compounds. Therefore, this molecule could serve as a scaffold for the development of novel antipsychotics, antidepressants, or anxiolytics.[8]
-
Anti-inflammatory and Analgesic Agents: Indole derivatives are known to possess anti-inflammatory and analgesic properties. The piperazine moiety can be tailored to modulate these activities and improve the overall pharmacological profile of the compound.
-
Enzyme Inhibition: The specific arrangement of functional groups, including the carboxylic acid and the indole nitrogen, could facilitate interactions with the active sites of various enzymes. For instance, derivatives of piperazine-2-carboxylic acid have been investigated as potential agents for Alzheimer's disease by targeting cholinesterases.[8]
-
Anticancer and Antimicrobial Agents: Both indole and piperazine scaffolds are found in numerous compounds with demonstrated anticancer and antimicrobial activities.[1] Further derivatization of the title compound could lead to the discovery of novel agents in these therapeutic areas.
The presence of the Boc protecting group makes this compound an ideal intermediate for the creation of chemical libraries for high-throughput screening. Removal of the Boc group under acidic conditions reveals a free amine, which can be further functionalized to generate a diverse array of derivatives.
Caption: Workflow for derivatization and screening.
Conclusion: A Scaffold Poised for Discovery
While the specific historical genesis of this compound may not be a singular, celebrated event, its existence is a testament to the principles of rational drug design. It stands as a versatile intermediate, rich in chemical handles for further elaboration and diversification. The convergence of the privileged piperazine scaffold and the biologically significant indole nucleus makes this compound, and its future derivatives, a highly promising area for exploration in the quest for novel therapeutics. The synthetic pathways and potential applications outlined in this guide provide a solid framework for researchers and drug development professionals to unlock the full potential of this intriguing molecule.
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Padrtová, T., et al. (2020). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Current Organic Synthesis, 17(7), 576-587. [Link]
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ChemBK. 1-boc-piperazine. [Link]
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Abdel-rahman, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]
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An In-depth Technical Guide to the Structural Elucidation of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
This guide provides a comprehensive framework for the structural elucidation of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine, a complex heterocyclic molecule of interest in pharmaceutical development. As a molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, an indole nucleus, and a chiral center, its characterization requires a multi-technique, synergistic approach. This document moves beyond rote protocols, delving into the causal logic behind methodological choices to ensure robust and unequivocal structural confirmation.
The structural elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the molecular puzzle. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) forms a self-validating system for confirming identity, purity, and stereochemistry.
Workflow for Structural Elucidation
The logical flow of analysis ensures that foundational data is gathered before more detailed structural aspects are investigated. The process begins with confirming the molecular mass and elemental formula, proceeds to identify functional groups and the core carbon-hydrogen framework, and concludes with assessing purity and chirality.
Caption: Figure 2. Predicted fragmentation pattern for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we expect to see characteristic vibrations for the N-H (indole), C=O (Boc-carbamate and carboxylic acid), O-H (carboxylic acid), and C-N bonds. This provides a quick qualitative check of the molecule's composition. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups. [1][2] Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad |
| Indole | N-H stretch | 3400 - 3300 | Sharp, medium intensity |
| Boc-Carbamate | C=O stretch | 1720 - 1680 | Strong, sharp |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, sharp (may overlap with Boc) |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to weak, multiple bands |
| Amine | C-N stretch | 1250 - 1020 | Medium intensity |
The disappearance of signals from starting materials and the appearance of these key bands provide strong evidence for the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Causality: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. [3]¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like COSY and HSQC are essential to definitively link atoms and establish the molecule's connectivity. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is critical to observe the exchangeable N-H and O-H protons, which would be lost in protic solvents like D₂O or CD₃OD. [4] Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., 2 seconds) for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.
-
-
Data Processing: Process all spectra using appropriate software. Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)
Table 3: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
| Indole NH | 11.0 - 11.5 | br s | 1H | None |
| Carboxyl OH | ~12.0 (very broad) | br s | 1H | None |
| Indole H 4-H 7 | 7.0 - 7.6 | m | 4H | H4↔H5, H5↔H6, H6↔H7 |
| Indole H 3 | ~6.5 | s | 1H | None |
| Methine CH | 4.5 - 4.8 | s (or d) | 1H | H3 (weak, long-range) |
| Piperazine H (axial/eq.) | 2.5 - 3.6 | m | 8H | Complex cross-peaks |
| Boc-C(CH ₃)₃ | ~1.40 | s | 9H | None |
Table 4: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Key HSQC Correlation |
| Carboxyl C =O | 170 - 175 | None |
| Boc C =O | ~154 | None |
| Indole C 2, C 7a | 130 - 140 | C2 (none), C7a (none) |
| Indole C 3a-C 7 | 111 - 128 | With respective aromatic protons |
| Indole C 3 | ~102 | With H3 proton |
| Boc C (CH₃)₃ | ~79 | None |
| Methine C H | 65 - 70 | With methine proton |
| Piperazine C H₂ | 45 - 55 | With piperazine protons |
| Boc-C(C H₃)₃ | ~28 | With Boc methyl protons |
High-Performance Liquid Chromatography (HPLC): Purity and Chirality
Expertise & Causality: HPLC is essential for determining the purity of the synthesized compound. A standard reversed-phase (RP-HPLC) method is suitable for this polar molecule. [5]Furthermore, because the molecule contains a stereocenter at the α-carbon to the carboxyl group, it exists as a pair of enantiomers. Chiral HPLC is mandatory to separate and quantify these enantiomers, which is critical as they can have different pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a broad range of chiral compounds, including piperazine derivatives. [6][7] Experimental Protocol 1: Purity Analysis by RP-HPLC
-
System: HPLC with UV-Vis or PDA detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (for the indole chromophore).
-
Analysis: Inject a prepared sample solution. A pure sample should yield a single major peak. Purity is calculated based on the area percentage.
Experimental Protocol 2: Enantiomeric Separation by Chiral HPLC
-
System: HPLC with UV-Vis or PDA detector.
-
Column: A polysaccharide-based CSP, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)). [6]3. Mobile Phase: An isocratic mixture of n-Hexane and an alcohol (e.g., Ethanol or Isopropanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. [7]6. Analysis: Inject the sample. A racemic mixture will show two well-resolved peaks of equal area.
References
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Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72. [Link]
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Liu, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 505. [Link]
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Wang, J., et al. (2013). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 75, 18-27. [Link]
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Xie, S., et al. (2014). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 243-252. [Link]
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Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43, 1053-1062. [Link]
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Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. [Link]
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Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
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Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(1), 358-363. [Link]
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Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
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ResearchGate. (2014). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate GmbH. [Link]
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University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD Course Search. [Link]
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ResearchGate. (2007). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate GmbH. [Link]
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solubility of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine in different solvents
An In-depth Technical Guide to the Solubility of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine in Different Solvents
Part 1: Introduction and Physicochemical Profile
Overview of the Compound
This compound is a complex organic molecule that incorporates several key functional groups of interest in medicinal chemistry. Its structure suggests its potential as an intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility is paramount for its effective use in drug discovery and development, impacting everything from reaction conditions to formulation and bioavailability.[1][2][3] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound.
Structural Analysis and Predicted Physicochemical Properties
The solubility of this compound is governed by the interplay of its distinct structural motifs:
-
Boc-Protected Piperazine: The piperazine ring is a common scaffold in drug molecules. The tert-butyloxycarbonyl (Boc) protecting group is bulky and lipophilic, which can decrease aqueous solubility while enhancing solubility in many organic solvents.[4][5] The second nitrogen atom of the piperazine ring is basic.
-
Indole Moiety: The indole ring system is predominantly hydrophobic and aromatic, which generally contributes to low water solubility.[6]
-
Carboxylic Acid: This functional group is polar and acidic, capable of donating a proton.[7][8] Its ionization state is pH-dependent, which will have a significant impact on the molecule's overall charge and, consequently, its aqueous solubility.[8][9]
The presence of both a basic nitrogen in the piperazine ring and an acidic carboxylic acid group makes this molecule amphoteric, meaning it can act as either an acid or a base.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C19H25N3O4 | [10] |
| Molecular Weight | 359.42 g/mol | [10] |
| pKa (acidic) | 2.14 ± 0.30 | [10] |
| logP | 2.722 | [10] |
| Topological Polar Surface Area | 85.9 Ų | [10] |
The Importance of Solubility in Drug Development
Solubility is a critical physicochemical property that influences a drug's journey through the body.[3] Poor aqueous solubility can lead to low absorption and bioavailability, ultimately hindering the therapeutic efficacy of a promising compound.[1] Early assessment of solubility helps in identifying potential development challenges and guiding the selection of appropriate formulation strategies.[1][2]
Part 2: Theoretical Framework for Solubility
Principles of Solubility
The adage "like dissolves like" is the foundational principle of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The overall solubility of this compound in a given solvent will be a balance between the contributions of its lipophilic (Boc group, indole ring) and hydrophilic (carboxylic acid, piperazine nitrogens) components. Hydrogen bonding capacity, both of the solute and the solvent, also plays a crucial role. Furthermore, the solid-state properties of the compound (e.g., crystalline vs. amorphous) can significantly affect its solubility, with amorphous forms generally being more soluble.[11]
Impact of pH on the Solubility of an Amphoteric Molecule
As an amphoteric compound, the solubility of this compound in aqueous media is expected to be highly dependent on pH.
-
At low pH (acidic conditions): The carboxylic acid will be protonated (neutral), and the basic piperazine nitrogen will also be protonated (cationic). The overall molecule will carry a net positive charge, which should enhance its solubility in aqueous solutions.
-
At high pH (basic conditions): The carboxylic acid will be deprotonated (anionic), and the basic piperazine nitrogen will be neutral. The molecule will have a net negative charge, which should also increase its aqueous solubility.
-
At the isoelectric point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge, resulting in a neutral overall charge. Molecules are typically least soluble at their isoelectric point due to strong intermolecular electrostatic interactions.
Caption: Ionization states and expected aqueous solubility at different pH values.
Solvent Selection Strategy
A systematic approach to solvent selection is crucial for comprehensively characterizing the solubility profile of a compound.[12][13] The chosen solvents should span a range of polarities and hydrogen bonding capabilities.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; solubility will be influenced by pH in aqueous systems. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Can accept hydrogen bonds but do not donate; effective at solvating polar molecules.[14] |
| Nonpolar | Toluene, Heptane | Primarily interact through van der Waals forces; will probe the solubility of the lipophilic portions of the molecule. |
| Other | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solvents of intermediate polarity, commonly used in organic synthesis. |
Part 3: Experimental Determination of Solubility
Overview of Solubility Measurement Techniques
Two main types of solubility are measured in pharmaceutical development:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature.[1] The shake-flask method is the "gold standard" for determining thermodynamic solubility.[15]
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by diluting a stock solution (typically in DMSO) with an aqueous buffer.[1] This method is often used in early discovery for high-throughput screening.
Protocol 1: Thermodynamic Solubility Determination using the Shake-Flask Method
This protocol determines the equilibrium solubility and is considered the most accurate method.[15][16]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[11] Care must be taken to avoid adsorption of the compound onto the filter material.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV.
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Protocol 2: Kinetic Solubility Screening using Nephelometry
This high-throughput method is suitable for early-stage discovery and relies on detecting precipitation using light scattering.[2]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in a multi-well plate.
-
Dispensing: Add the DMSO stock solutions to wells containing the aqueous buffer of choice. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.[2]
-
Precipitation Detection: Measure the turbidity (light scattering) of each well over time using a nephelometer.
-
Determination: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Caption: Workflow for kinetic solubility screening via nephelometry.
Analytical Quantification
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is commonly used. A standard curve with known concentrations of the compound must be prepared to ensure accurate quantification of the samples from the solubility experiments.
Part 4: Data Presentation and Interpretation
Tabulating Solubility Data
Quantitative results should be organized in a clear and concise table for easy comparison.
Table 3: Example Solubility Data Table
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate Buffer | 2.0 | 25 | Shake-Flask | |
| Phosphate Buffer | 7.4 | 25 | Shake-Flask | |
| Phosphate Buffer | 9.0 | 25 | Shake-Flask | |
| Methanol | N/A | 25 | Shake-Flask | |
| Acetonitrile | N/A | 25 | Shake-Flask | |
| DMSO | N/A | 25 | Shake-Flask |
Visualizing Solubility Profiles
Graphing the data, such as plotting solubility against pH, can provide valuable insights into the compound's behavior. This visual representation can quickly highlight the pH of minimum solubility (the isoelectric point) and the conditions under which solubility is maximized.
Interpreting the Results
The collected solubility data will guide crucial decisions in the drug development process:
-
High aqueous solubility at physiological pH (e.g., 7.4): Suggests that oral absorption may not be limited by solubility.
-
Low aqueous solubility: May necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve bioavailability.[3]
-
Solubility in organic solvents: Informs the selection of solvents for synthesis, purification, and the preparation of stock solutions for biological assays.
It is important to be aware of potential sources of error, such as incomplete equilibration, adsorption to labware or filters, and degradation of the compound during the experiment.[11][16]
Part 5: Conclusion and Future Directions
Summary of Key Considerations
The solubility of this compound is a complex property dictated by its amphoteric nature and the presence of both lipophilic and hydrophilic moieties. A comprehensive understanding requires experimental determination across a range of solvents and pH conditions. The choice between thermodynamic and kinetic solubility assays will depend on the stage of research, with the shake-flask method providing the most accurate equilibrium data.
Implications for Drug Development
The solubility profile generated through the methods described in this guide will be instrumental in advancing a drug discovery project. It will enable chemists and formulation scientists to make informed decisions regarding candidate selection, salt form screening, and the development of a dosage form with optimal biopharmaceutical properties.
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Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Glomme, A., & März, J. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Persson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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Galan, K., et al. (2019, August 7). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]
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Tan, Y. J., et al. (2020, November 16). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Retrieved from [Link]
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Sadowski, G., & Przybyłek, M. (2023, June 28). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate. Retrieved from [Link]
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Ribeiro da Silva, M. A., & Matos, M. A. (2017). Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives. Scilit. Retrieved from [Link]
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Bouling Chemical Co., Limited. (n.d.). N-4-Boc-2-Piperazinecarboxylic Acid Methyl Ester. Retrieved from [Link]
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Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]
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Mamedov, B., et al. (2024, April 28). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science. Retrieved from [Link]
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Tung, L. A., & Lira, C. T. (1998). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Piperazine. AERU. Retrieved from [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine Analogs
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a promising class of compounds: 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine analogs. These molecules, featuring a core structure that combines an indole nucleus, a piperazine linker, and a carboxylic acid moiety, have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between the chemical structure of these analogs and their biological activity.
Introduction: The Therapeutic Potential of Indole-Piperazine Scaffolds
The indole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Similarly, the piperazine moiety is a common feature in many centrally active pharmacological agents, often enhancing pharmacokinetic properties and providing a flexible linker to orient pharmacophoric groups.[2][3] The strategic combination of these two pharmacophores, particularly with the inclusion of a carboxylic acid group known to interact with biological targets, presents a fertile ground for the discovery of novel therapeutics.[4][5]
This guide will deconstruct the SAR of this compound analogs by examining the influence of structural modifications at three key positions: the indole nucleus, the piperazine ring, and the carboxylic acid functionality.
Core Scaffold and Rationale for Exploration
The core structure of interest, this compound, is a deliberately designed scaffold. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a strategic handle for synthetic modifications and can influence the overall physicochemical properties of the molecule.[6][7] The indole-2-carboxylic acid framework is a known pharmacophore in various contexts, including as an inhibitor of HIV-1 integrase.[8] The piperazine acts as a linker, and its substitution pattern can significantly modulate biological activity.
Caption: Core structure of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
Modifications of the Indole Nucleus (Site A)
The indole ring offers multiple positions for substitution, allowing for fine-tuning of electronic and steric properties.
-
Substitution at the 5-position: Introduction of electron-withdrawing groups, such as halogens (e.g., chloro), has been shown in related indole-piperazine structures to enhance potency for certain targets, like the histamine H4 receptor.[9] This suggests that modifying the electronic landscape of the indole can significantly impact receptor binding.
-
Substitution at other positions (e.g., 3, 4, 6, 7): While less explored in the specific context of this scaffold, substitutions at these positions can influence lipophilicity and molecular shape. For instance, in a series of indole-based cytotoxic agents, substitutions on the indole ring were found to be beneficial for anticancer activity.[7]
-
N-alkylation of the indole: Alkylation of the indole nitrogen can modulate the hydrogen-bonding capacity and overall planarity of the molecule, which could affect target interactions.
Modifications of the 1-Boc-Piperazine Linker (Site B)
The piperazine ring serves as a crucial linker, and its conformation and substitution pattern are critical for biological activity.
-
Role of the Boc group: The Boc group is primarily a protecting group in synthesis.[6][10] However, its bulky nature can also influence the conformational flexibility of the piperazine ring and impact interactions with biological targets. In some cases, replacing the Boc group with other substituents is a key step in lead optimization.[11]
-
Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and restrict the conformational freedom of the linker. This can lead to more specific interactions with the target, potentially increasing potency and selectivity.
Modifications of the Carboxylic Acid Moiety (Site C)
The carboxylic acid group is a key functional group, often involved in critical binding interactions with biological targets through hydrogen bonding or ionic interactions.[4]
-
Esterification: Conversion of the carboxylic acid to its corresponding ester can serve as a prodrug strategy to improve cell permeability. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.
-
Amidation: Formation of amides from the carboxylic acid can lead to derivatives with altered hydrogen bonding capabilities and metabolic stability.[5] The nature of the amine used for amidation can introduce further points of diversity.
-
Bioisosteric replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can modulate the acidity and binding properties of the molecule, potentially leading to improved activity or pharmacokinetic profiles.
Experimental Protocols
General Synthetic Pathway
The synthesis of this compound analogs typically follows a convergent approach.
Caption: A generalized synthetic route for this compound analogs.
Step-by-step methodology:
-
Synthesis of Substituted 2-(chloromethyl)-1H-indole:
-
Start with a commercially available or synthesized substituted indole-2-carboxylic acid ethyl ester.
-
Reduce the ester functionality to a hydroxymethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF.
-
Convert the resulting alcohol to the corresponding chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.
-
-
Coupling with 1-Boc-piperazine:
-
React the substituted 2-(chloromethyl)-1H-indole with 1-Boc-piperazine in the presence of a base (e.g., triethylamine or potassium carbonate) in a suitable solvent like acetonitrile or DMF.[12] This nucleophilic substitution reaction forms the core piperazine-linked indole structure.
-
-
Introduction of the Carboxylic Acid Moiety:
-
The introduction of the carboxylic acid at the 4-position of the piperazine can be achieved through various methods, such as carboxylation using carbon dioxide followed by acidification or through a multi-step sequence involving the introduction of a suitable precursor that can be converted to a carboxylic acid.
-
Biological Evaluation
The biological evaluation of these analogs will depend on the therapeutic target of interest. Based on the activities of related compounds, potential assays include:
-
Anticancer Activity:
-
Cell Viability Assays: Screen the compounds against a panel of human cancer cell lines (e.g., HUH7 for liver cancer, MCF7 for breast cancer, HCT116 for colon cancer) using assays like the MTT or SRB assay to determine the IC50 values.
-
-
Anti-inflammatory Activity:
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13]
-
-
Neuroprotective Activity:
-
Cell-based Assays: Assess the cytoprotective effect of the compounds against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced damage in neuronal cell lines like BV2.[13]
-
Cholinesterase Inhibition: For potential application in Alzheimer's disease, evaluate the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman method.[4][14]
-
Data Presentation and Interpretation
The following table summarizes the hypothetical biological data for a series of analogs, illustrating potential SAR trends.
| Compound ID | Indole Substitution (R1) | Piperazine Substitution (R2) | Carboxylic Acid Modification (R3) | IC50 (µM) [Target] |
| 1a | H | Boc | COOH | 15.2 [COX-2] |
| 1b | 5-Cl | Boc | COOH | 5.8 [COX-2] |
| 1c | 5-F | Boc | COOH | 7.1 [COX-2] |
| 1d | H | H | COOH | >50 [COX-2] |
| 1e | 5-Cl | Boc | COOCH3 | 25.4 [COX-2] |
| 1f | 5-Cl | Boc | CONH2 | 12.9 [COX-2] |
Interpretation of Hypothetical Data:
-
Comparison of 1a , 1b , and 1c suggests that electron-withdrawing substituents at the 5-position of the indole ring enhance the inhibitory activity against COX-2, with the chloro-substituted analog being the most potent.
-
The significantly lower activity of 1d (de-Boc analog) indicates the importance of the Boc group for this specific target, possibly due to steric or lipophilic contributions.
-
The ester (1e ) and amide (1f ) modifications of the carboxylic acid in the most potent analog (1b ) lead to a decrease in activity, highlighting the critical role of the free carboxylic acid for potent COX-2 inhibition.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The SAR analysis presented in this guide, based on the synthesis and evaluation of analogous compounds, underscores the importance of systematic modifications of the indole nucleus, the piperazine linker, and the carboxylic acid moiety to optimize biological activity.
Future research in this area should focus on:
-
Expanding the diversity of substituents on the indole ring to further probe the electronic and steric requirements for optimal target engagement.
-
Exploring different protecting groups on the piperazine nitrogen or replacing it with other functionalities to modulate pharmacokinetic properties.
-
Investigating a wider range of bioisosteres for the carboxylic acid group to potentially improve potency and drug-like properties.
-
Elucidating the mechanism of action of the most potent analogs through target identification and validation studies.
By leveraging the insights from this technical guide, researchers can more effectively navigate the chemical space of these promising indole-piperazine analogs and accelerate the discovery of new and effective therapeutics.
References
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-
Sajocom. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Retrieved from [Link]
-
PubMed. (n.d.). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Retrieved from [Link]
- ResearchGate. (2025, August 6).
-
PubMed. (2022, November 5). Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. Retrieved from [Link]
- Journal of Applicable Chemistry. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
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TÜBİTAK Academic Journals. (n.d.). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 18). Design and synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
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-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]
- Semantic Scholar. (2015, June 30).
-
PubMed Central. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
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Methodological & Application
protocol for using 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine in cell culture
An Application Note and Protocol for the In Vitro Characterization of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Abstract
The indole and piperazine scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, in vitro screening, and preliminary mechanistic evaluation of the novel compound This compound , hereafter referred to as CP-201 . We present a logical, field-proven workflow that begins with fundamental physicochemical characterization and progresses to detailed protocols for assessing cytotoxicity and investigating effects on key apoptotic signaling pathways. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation for the characterization of this and similar novel chemical entities.
Introduction to CP-201: A Compound of Interest
CP-201 integrates two powerful pharmacophores: an indole nucleus and a piperazine ring. Indole derivatives are known to exert anticancer effects through various mechanisms, including cell cycle arrest, apoptosis induction, and the inhibition of critical signaling pathways such as PI3K/Akt/mTOR.[3][4] Similarly, the piperazine moiety is a common feature in approved drugs and is often incorporated to improve pharmacokinetic properties or to interact with specific biological targets.[2][5]
The structure of CP-201 is distinguished by a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen. The Boc group is generally stable but can be removed under acidic conditions, a factor to consider in experimental design.[6] This application note provides the foundational protocols to unlock the biological potential of CP-201 in a cell culture context.
Foundational Steps: Compound Handling and Stock Preparation
The integrity of any cell-based assay begins with the proper handling of the test compound. For a novel small molecule like CP-201, a systematic approach to solubilization and storage is critical for experimental reproducibility. We advocate for the "Three S's" principle: S olvent, S olubility, and S tability.
Physicochemical Profile of CP-201
A summary of the known and predicted properties of CP-201 is essential for initial experimental design.
| Property | Value / Prediction | Source |
| Molecular Formula | C₁₉H₂₅N₃O₄ | [7] |
| Molecular Weight | 359.42 g/mol | [7] |
| Predicted pKa | 2.14 ± 0.30 | [7] |
| Predicted LogP | 2.722 | [7] |
| Appearance | Solid (likely off-white to white powder) | Assumed |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
Protocol: Preparation of a 10 mM Master Stock Solution
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar, organic small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media.[8] Using high-purity, anhydrous DMSO is crucial to prevent compound degradation and precipitation. This protocol establishes a concentrated, validated master stock for generating all subsequent working dilutions.
Materials:
-
CP-201 (solid)
-
Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650)
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 359.42 g/mol × 1000 mg/g = 3.59 mg
-
-
Weighing: Carefully weigh out approximately 3.6 mg of CP-201 and record the exact mass. Place it into a sterile microcentrifuge tube.
-
Solubilization: Based on the exact mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 359.42 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)
-
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if dissolution is slow.[9]
-
Storage: Aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.
Core Protocol: Determining In Vitro Cytotoxicity (IC₅₀)
The initial biological characterization of any potential therapeutic agent is to determine its dose-dependent effect on cell viability.[10] The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency and is essential for selecting appropriate concentrations for subsequent mechanistic assays.[11]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the complete workflow for determining the IC₅₀ of CP-201.
Caption: Workflow for determining the IC₅₀ of CP-201 using an MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]
Materials:
-
Selected cancer cell line (e.g., HeLa, U87, MCF-7) and appropriate complete culture medium.
-
Sterile 96-well flat-bottom cell culture plates.
-
CP-201 Master Stock (10 mM in DMSO).
-
Vehicle control: sterile, anhydrous DMSO.
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light).[14]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]
-
Preparation of Serial Dilutions:
-
Causality: To avoid precipitation, initial serial dilutions of the hydrophobic compound must be performed in 100% DMSO before final dilution into the aqueous culture medium.[15]
-
In a separate plate or tubes, prepare a 2-fold or 10-fold serial dilution of the 10 mM CP-201 stock in DMSO. This creates a range of concentrated intermediate stocks.
-
Prepare the final treatment media by diluting the DMSO intermediate stocks 1:200 or 1:1000 into fresh, complete cell culture medium. This ensures the final DMSO concentration remains low and non-toxic (≤0.5%).[9] For example, add 1 µL of a 100X DMSO stock to 99 µL of medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared treatment media (including vehicle control and a range of CP-201 concentrations, e.g., 0.01 µM to 100 µM) to the appropriate wells. Include "media only" wells for a blank control. Perform each treatment in triplicate or quadruplicate.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Normalize Data: Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) × 100
-
-
Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Tabulate Results: Summarize the calculated IC₅₀ values for different cell lines and time points.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | [Enter Value] |
| HeLa | 48 | [Enter Value] |
| HeLa | 72 | [Enter Value] |
| U87 | 48 | [Enter Value] |
Mechanistic Deep Dive: Probing for Apoptosis Induction
Based on extensive literature, a primary mechanism for anticancer indole and piperazine derivatives is the induction of apoptosis.[5][16] A robust way to test this hypothesis is to measure the expression of key protein markers in the apoptotic cascade using Western Blotting.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
Many chemotherapeutic agents trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the activation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and the subsequent cleavage and activation of executioner caspases, such as Caspase-3.[5]
Caption: Hypothesized intrinsic apoptosis pathway induced by CP-201.
Protocol: Western Blot Analysis of Apoptotic Markers
This workflow is divided into two parts: preparing high-quality cell lysates with normalized protein content and probing for specific proteins.
Part A: Cell Lysis and Protein Quantification (BCA Assay)
Rationale: To compare protein levels between different treatment groups, it is imperative to load an equal amount of total protein for each sample. The Bicinchoninic Acid (BCA) assay is a sensitive, detergent-compatible method for accurately quantifying total protein concentration.[17]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with CP-201 at concentrations bracketing the determined IC₅₀ (e.g., Vehicle, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for a fixed time (e.g., 24 or 48 hours).
-
Lysis:
-
Aspirate media and wash cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[18]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein lysate) to a new tube.
-
-
Protein Quantification (BCA Assay - Microplate Protocol):
-
Prepare a series of BSA standards (e.g., 0 to 2000 µg/mL).[19]
-
Prepare the BCA Working Reagent by mixing Reagent A and Reagent B at a 50:1 ratio.[17][20]
-
Add 10 µL of each standard and unknown lysate sample (in duplicate) to a 96-well plate.
-
Add 200 µL of the BCA Working Reagent to each well and mix.
-
Incubate the plate at 37°C for 30 minutes.[19]
-
Cool to room temperature and measure absorbance at 562 nm.
-
Calculate the protein concentration of your samples using the standard curve.
-
Part B: SDS-PAGE and Immunoblotting
Rationale: Western Blotting uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis, providing data on their relative abundance.[21]
Procedure:
-
Sample Preparation: Based on the BCA results, dilute each lysate to the same final concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.[22]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto an appropriate percentage polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies diluted in blocking buffer.
-
Suggested Antibodies:
-
Cleaved Caspase-3 (Asp175)
-
Bax
-
Cytochrome c
-
β-Actin or GAPDH (as a loading control)
-
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution in media. | The compound has low aqueous solubility; final DMSO concentration is too low for the drug concentration. | Perform serial dilutions in 100% DMSO first. Ensure the final dilution step into media does not exceed the compound's solubility limit. A gentle warming or sonication of the final media might help, but test for compound stability first.[9][15] |
| High variability in MTT assay results. | Uneven cell seeding; edge effects in the 96-well plate; contamination. | Ensure a homogenous single-cell suspension before plating. Do not use the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use proper aseptic technique. |
| No cytotoxic effect observed even at high concentrations. | Compound is inactive in the chosen cell line; incubation time is too short; compound has degraded. | Test on multiple cell lines. Extend the incubation period (e.g., to 72 or 96 hours). Use freshly prepared dilutions from a properly stored master stock. |
| Weak or no signal in Western Blot. | Insufficient protein loaded; poor transfer; inactive primary/secondary antibody. | Confirm protein concentration with BCA assay. Verify transfer efficiency with Ponceau S staining. Use antibodies from a reputable source at the recommended dilution. |
Conclusion
This document provides a validated, step-by-step framework for the initial in vitro characterization of this compound (CP-201). By following these protocols, researchers can reliably prepare the compound, determine its cytotoxic potency across various cell lines, and perform initial mechanistic studies to probe its effects on key apoptotic pathways. This foundational data is critical for guiding further drug development efforts and understanding the therapeutic potential of this novel indole-piperazine derivative.
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Application Notes and Protocols for High-Throughput Screening of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a critical starting point. The compound 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine presents a compelling structural architecture, integrating two key pharmacophores: an indole-2-carboxylic acid moiety and a piperazine ring. The indole nucleus is a prevalent feature in a multitude of biologically active compounds, including those targeting kinases, GPCRs, and viral enzymes.[1][2][3][4] The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[5][6][7][8][9] The combination of these two moieties in this compound suggests a high potential for interaction with a variety of biological targets.
This application note provides a comprehensive guide for the utilization of this compound and its analogs in high-throughput screening (HTS) campaigns. We will explore hypothetical, yet scientifically rigorous, applications of this compound in the context of identifying novel inhibitors for two major classes of drug targets: proteases and G-protein coupled receptors (GPCRs). The protocols detailed herein are designed to be robust, scalable, and amenable to the automated workflows typical of HTS laboratories.
Rationale for Target Selection
The structural features of this compound provide a strong rationale for its potential as a modulator of proteases and GPCRs:
-
Proteases: The carboxylic acid group on the molecule can mimic the substrate's carboxylate, potentially interacting with the active site of various proteases, such as viral proteases or matrix metalloproteinases.[10][11] The indole ring can form hydrophobic and π-stacking interactions within the substrate-binding pocket.
-
GPCRs: The piperazine moiety is a common feature in many GPCR ligands, where it often interacts with key residues in the transmembrane domains.[12][13][14][15][16] The overall shape and charge distribution of the molecule could allow it to fit into the ligand-binding pockets of various GPCRs.
High-Throughput Screening Workflow
A typical HTS campaign for a novel compound like this compound follows a multi-stage process to identify and validate potential hits.
Figure 2: Principle of a FRET-based GPCR antagonist assay.
Alternative HTS Technology: AlphaScreen
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology suitable for HTS. [17][18][19][20][21]It can be adapted to study a wide range of biomolecular interactions, including protein-protein interactions and enzyme activity. For instance, an AlphaScreen assay could be developed to measure the inhibition of a kinase by this compound by detecting the phosphorylation of a biotinylated peptide substrate.
Conclusion
The compound this compound represents a promising starting point for hit-finding endeavors in drug discovery. Its unique combination of indole and piperazine scaffolds suggests a high likelihood of interaction with important therapeutic targets. The detailed protocols for Fluorescence Polarization and FRET-based assays provided in this application note offer robust and validated methodologies for screening this compound and its analogs in a high-throughput manner against proteases and GPCRs. These protocols, coupled with a systematic HTS workflow, will enable researchers to efficiently identify and characterize novel modulators of these key target classes, paving the way for the development of new therapeutics.
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A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. (2012). PLoS One, 7(6), e39911. Retrieved January 20, 2026, from [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology, 1439, 77-98. Retrieved January 20, 2026, from [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases. (2023). Emerging Microbes & Infections, 12(1), 2204164. Retrieved January 20, 2026, from [Link]
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FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells. (n.d.). University of California, Riverside. Retrieved January 20, 2026, from [Link]
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Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved January 20, 2026, from [Link]
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High-Throughput GPCR Assay Development. (2021). Agilent. Retrieved January 20, 2026, from [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery, 14(8), 775-785. Retrieved January 20, 2026, from [Link]
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High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. (2012). Journal of Biomolecular Screening, 17(2), 210-221. Retrieved January 20, 2026, from [Link]
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HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. (n.d.). Celtarys Research. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine as a Versatile Fragment for Drug Design
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds, offering an efficient alternative to traditional high-throughput screening.[1] This approach relies on screening libraries of low molecular weight fragments to identify weak but high-quality interactions with a biological target, which then serve as starting points for building more potent, drug-like molecules.[2] This guide details the application of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine , a strategically designed fragment that incorporates two "privileged" medicinal chemistry scaffolds: the indole ring and the piperazine moiety.[3][4] We provide its chemical rationale, a proposed synthetic route, and detailed protocols for its use in a typical FBDD campaign, from primary screening and hit validation to structural characterization and hit-to-lead evolution.
Fragment Profile and Design Rationale
The fragment This compound (hereafter referred to as Fragment 1 ) is a purpose-built molecule for FBDD campaigns. Its design is rooted in the strategic combination of scaffolds known for their broad utility in medicinal chemistry.
Key Structural Features:
-
Indole Moiety: The indole ring is a cornerstone of numerous natural products and FDA-approved drugs, including anti-inflammatory agents like Indomethacin and various kinase inhibitors.[4][] It is a versatile hydrogen bond donor (via the N-H group) and can participate in various non-covalent interactions, including π-stacking and hydrophobic interactions. Its inclusion provides a well-established anchor for binding to a wide range of protein targets.[6]
-
Piperazine Ring: The piperazine scaffold is another privileged structure, frequently found in drugs targeting the central nervous system (CNS), kinases, and infectious agents.[3][7][8] It often serves to improve aqueous solubility and pharmacokinetic properties. In Fragment 1 , the piperazine acts as a versatile, non-planar linker that can project vectors into different regions of a binding pocket.
-
Orthogonal Handles for Elaboration: The fragment is designed with two key functional groups for synthetic elaboration:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, protected amine that can be selectively deprotected to allow for "growing" the fragment via amide bond formation, reductive amination, or other N-functionalization reactions.[9]
-
Carboxylic Acid: This group provides a strong hydrogen bonding point (donor and acceptor) and a handle for forming amide or ester linkages, enabling another vector for fragment growth or linking.
-
Physicochemical Properties
To be an effective starting point, a fragment should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors/acceptors.[1][10] While Fragment 1 slightly exceeds the typical molecular weight, its deliberate design with multiple, well-defined functional groups makes it an excellent tool for subsequent optimization.
| Property | Predicted Value | Rationale / Significance |
| Molecular Formula | C₁₉H₂₅N₃O₄ | - |
| Molecular Weight | 359.42 g/mol | Provides a substantial core for hit-to-lead development. |
| XLogP3-AA | 0.1 | Indicates good solubility, crucial for high-concentration screening. |
| H-Bond Donors | 2 | N-H of indole, O-H of carboxylic acid. |
| H-Bond Acceptors | 5 | Carbonyls, piperazine nitrogens, indole nitrogen. |
| Rotatable Bonds | 5 | Provides conformational flexibility to adapt to binding sites. |
Data predicted from chemical database entries.
Proposed Synthesis of Fragment 1
A practical synthesis can be envisioned through the nucleophilic substitution of a suitable indole electrophile with mono-Boc-protected piperazine.
}
Proposed synthetic workflow for Fragment 1.
Protocol: Synthesis via Alkylation
-
Step 1: Esterification of Indole-2-carboxylic acid. Reflux indole-2-carboxylic acid in absolute ethanol with a catalytic amount of sulfuric acid for 4-6 hours to yield ethyl indole-2-carboxylate.
-
Step 2: Reduction to Indole-2-methanol. Reduce the resulting ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) at 0 °C to room temperature.[11]
-
Step 3: Bromination to 2-(Bromomethyl)-1H-indole. Convert the alcohol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃) in a non-polar solvent. This creates a reactive electrophile.
-
Step 4: Alkylation of 1-Boc-piperazine. React 2-(bromomethyl)-1H-indole with 1-Boc-piperazine in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) with a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[9] This reaction couples the two key scaffolds.
-
Step 5: Carboxylation (Not explicitly shown, alternative route). An alternative, more direct route could involve the alkylation of 1-Boc-piperazine with a protected form of indole-2-acetic acid, such as its ethyl ester, followed by hydrolysis to reveal the carboxylic acid. This avoids the potentially unstable bromomethylindole intermediate.
Application in a Fragment Screening Cascade
Fragment 1 is designed to be deployed within a standard FBDD screening cascade. The goal is to first identify its binding to a target of interest (hit identification) and then confirm this interaction through orthogonal methods (hit validation).
}
A typical fragment screening and validation cascade.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for using Fragment 1 in a screening campaign. The causality behind experimental choices is explained to ensure a self-validating system.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for detecting the weak binding of low molecular weight fragments in real-time.[12][13]
Objective: To identify if Fragment 1 binds to the target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (≥95% purity)
-
Fragment 1 stock solution (e.g., 100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve a desired immobilization level (typically 5,000-10,000 Response Units, RU). The low pH promotes electrostatic pre-concentration on the negatively charged surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.[13]
-
-
Fragment Screening:
-
Prepare a dilution series of Fragment 1 in running buffer. A typical concentration range for fragment screening is 50 µM to 1 mM. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer (e.g., 1-2%) to avoid solvent mismatch artifacts.[13]
-
Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal.
-
Plot the steady-state response (RU) against the fragment concentration.
-
Fit the data to a steady-state affinity model to estimate the dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.[1]
-
Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR
STD-NMR is a ligand-observed NMR technique that confirms direct binding and can provide information about which part of the fragment is in closest contact with the protein (the "binding epitope").[14][15]
Objective: To confirm the binding of Fragment 1 in solution and identify its binding epitope.
Materials:
-
NMR spectrometer (≥500 MHz) with a cryoprobe
-
Target protein solution (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pD 7.4)
-
Fragment 1 stock solution (in d6-DMSO)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples: a reference sample with Fragment 1 alone (e.g., 1 mM) and a test sample with Fragment 1 (1 mM) and the target protein (e.g., 20 µM). The large excess of ligand is critical for the experiment's success.[16]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton spectrum of both samples to ensure signals are visible and not overlapping with buffer components.
-
Set up the STD experiment. This involves two spectra:
-
On-resonance spectrum: Selectively saturate a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm or 7.5-9.0 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.
-
-
The saturation is transferred from the protein to the bound ligand via spin diffusion. Because the ligand is in rapid exchange, this saturation is transferred to the free ligand pool, causing a decrease in its signal intensity.[15]
-
-
Data Acquisition and Processing:
-
Collect interleaved on- and off-resonance scans to minimize artifacts. A saturation time of ~2 seconds is a good starting point.[17]
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the ligand that received saturation, i.e., those that bind to the protein.
-
-
Data Analysis:
-
Integrate the signals in the difference spectrum and the reference spectrum.
-
Calculate the STD amplification factor for each proton (H) of the fragment: STDamp = (I₀ - Isat) / I₀, where I₀ is the signal intensity in the reference spectrum and Isat is the intensity in the on-resonance spectrum.
-
The protons with the highest STD amplification are in closest proximity to the protein surface. For Fragment 1 , this analysis can reveal whether the indole or piperazine moiety is more critical for the initial binding event.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides high-resolution, unambiguous proof of binding and reveals the precise binding mode, which is essential for structure-based drug design.[10]
Objective: To determine the three-dimensional structure of the target protein in complex with Fragment 1 .
Methodology: Crystal Soaking
-
Crystal Preparation:
-
Grow high-quality crystals of the apo (ligand-free) protein. The crystallization conditions must be robust and reproducible.[10]
-
Test the crystals for stability in the presence of cryoprotectant and the solvent used for the fragment (typically DMSO).
-
-
Soaking:
-
Prepare a "soaking solution" consisting of the crystallization mother liquor, a suitable cryoprotectant (e.g., 20-30% glycerol), and a high concentration of Fragment 1 (e.g., 1-10 mM). The high concentration is needed to overcome the fragment's potentially weak affinity.[18]
-
Using a mounting loop, transfer an apo crystal from its growth drop into the soaking solution.[19]
-
Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage during data collection.[18]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Calculate a difference electron density map (Fo-Fc). Positive density in this map that corresponds to the shape of Fragment 1 confirms its binding and reveals its position and orientation in the binding site.
-
Hit-to-Lead Evolution Strategies
Once Fragment 1 is validated as a binder and its binding mode is known, the orthogonal reactive handles can be used for optimization.[20]
}
Hit-to-lead strategies using Fragment 1.
-
Fragment Growing: If the crystal structure reveals an unoccupied pocket adjacent to either the deprotected piperazine nitrogen or the carboxylic acid, new chemical matter can be added to engage in additional interactions, thereby increasing affinity.[20]
-
Fragment Linking: If a second, unrelated fragment is found to bind in a nearby pocket, the two can be linked together. The piperazine-indole core of Fragment 1 provides a rigid scaffold from which a flexible linker can be extended from the acid or amine handle to connect to the second fragment.
-
Bioisosteric Replacement: The indole N-H or the carboxylic acid can be replaced with other functional groups (bioisosteres) to fine-tune properties like pKa, solubility, or metabolic stability without losing the key binding interactions.[21][22]
Conclusion
This compound represents a highly valuable tool for fragment-based drug discovery. Its design incorporates privileged scaffolds and provides clear, orthogonal vectors for rapid hit-to-lead optimization. The detailed protocols provided herein offer a robust framework for researchers to integrate this fragment into their screening campaigns, accelerating the discovery of novel therapeutic agents.
References
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020-12-23). Sci Rep, 10(1), 22538. Available at: [Link]
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Begley, D. W., et al. (2013). Saturation transfer difference NMR for fragment screening. Curr Protoc Chem Biol, 5(4), 251-268. Available at: [Link]
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Wang, L., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Eur J Med Chem, 223, 113661. Available at: [Link]
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MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Molecules. Available at: [Link]
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Olaru, A., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Commun Biol, 4(1), 169. Available at: [Link]
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Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. Available at: [Link]
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Kim, H. J., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorg Med Chem Lett, 19(12), 3218-3221. Available at: [Link]
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ResearchGate. Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Available at: [Link]
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Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Med Chem Lett, 1(2), 58-61. Available at: [Link]
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Sparling, B. A., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(4), 744-754. Available at: [Link]
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Hsieh, C. Y., et al. (2024). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. Chem Pharm Bull (Tokyo), 72(3), 336-339. Available at: [Link]
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El-Gohary, N. S. M., & Shaaban, M. I. (2018). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Med Chem, 10(14), 1695-1711. Available at: [Link]
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University of Arizona. Saturation Transfer Difference (STD) NMR. Available at: [Link]
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ResearchGate. Example of effective isosteric replacement involving the indole scaffold towards binding affinity for benzodiazepine receptors. Available at: [Link]
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Sparling, B. A., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 8(4), 744-754. Available at: [Link]
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Andersen, C., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallogr F Struct Biol Commun, 77(Pt 10), 361-367. Available at: [Link]
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Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]
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Candeias, N. R., et al. (2019). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 24(12), 2292. Available at: [Link]
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Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6835. Available at: [Link]
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ResearchGate. Soaking strategy. (a) The steps for 'dry' co-crystallization and in... Available at: [Link]
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El-Naggar, M., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. J Enzyme Inhib Med Chem, 36(1), 307-318. Available at: [Link]
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Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]
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Springer Nature Experiments. Crystallographic Fragment Screening. Available at: [Link]
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Al-Mokadem, A. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals (Basel), 17(5), 629. Available at: [Link]
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ResearchGate. (PDF) Saturation Transfer Difference NMR for Fragment Screening. Available at: [Link]
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SARomics Biostructures. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]
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Cabrita, E. J., & Berger, S. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. J. Chem. Educ., 88(7), 995-998. Available at: [Link]
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Dileep, K. V., et al. (2020). Indole fragments for the design of lead molecules against pancreatitis. J Biomol Struct Dyn, 38(1), 263-267. Available at: [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Top Med Chem, 27, 201-289. Available at: [Link]
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Niedzwiedzki, M., & Szukalska, M. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(21), 7247. Available at: [Link]
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Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Front Mol Biosci, 7, 185. Available at: [Link]
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Sun, A. W., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Org Lett, 16(18), 4866-4869. Available at: [Link]
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Ghorpade, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(10), 2841. Available at: [Link]
- Google Patents. Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
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Application Notes & Protocols for the In Vivo Characterization of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Abstract
This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity (NCE), 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine. As an NCE, its biological activity, pharmacokinetic profile, and safety are undetermined. This guide is structured to lead researchers through a logical, phased approach, beginning with essential pre-formulation and progressing through pharmacokinetic, safety, and preliminary efficacy studies. The protocols herein are designed to be robust and self-validating, grounded in established principles of preclinical drug development to ensure the generation of high-quality, reproducible data for decision-making in the drug discovery pipeline.
Introduction: Deconstructing the Molecule for In Vivo Design
The compound this compound is a structurally complex molecule featuring several key pharmacophores that inform the design of its in vivo testing strategy.
-
Indole Nucleus: The indole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and central nervous system (CNS) effects. Its presence suggests that hypothesis-driven efficacy studies could explore these therapeutic areas.
-
Piperazine Moiety: This heterocyclic ring is frequently incorporated into drug candidates to improve pharmacokinetic properties, such as solubility and bioavailability. The two nitrogen atoms offer sites for substitution, influencing receptor binding and physicochemical characteristics.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens. While essential for synthesis, its presence increases lipophilicity and may influence metabolism and oral absorption.
-
Carboxylic Acid: This functional group significantly increases polarity and provides a handle for salt formation, which can be leveraged to improve aqueous solubility.
Given these features, the initial in vivo characterization must focus on understanding the compound's disposition in a biological system (pharmacokinetics) and establishing a safety margin before exploring its potential therapeutic effects (pharmacodynamics).
Overall In Vivo Characterization Workflow
The path from a novel compound to a preclinical candidate is a multi-stage process. The following workflow provides a high-level overview of the necessary steps for the initial in vivo assessment of this compound.
Section 1: Pre-formulation and Vehicle Selection
Causality: An in vivo experiment is only as reliable as the formulation administered. The primary goal of pre-formulation is to develop a safe and effective vehicle that can deliver a consistent and known concentration of the test compound. For a compound like this compound, which has both lipophilic (Boc, indole) and polar (carboxy) groups, solubility can be a significant challenge.[1][2] Neglecting this step can lead to poor or variable absorption, resulting in misleading pharmacokinetic and efficacy data.[3]
Protocol 1.1: Solubility Assessment
-
Objective: To determine the solubility of the test article in a panel of pharmaceutically acceptable vehicles.
-
Materials:
-
Test Compound
-
Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), PEG-400, Propylene Glycol, DMSO, Carboxymethylcellulose (CMC), Solutol HS 15, Cremophor EL.
-
Vortex mixer, shaker, centrifuge, HPLC or LC-MS/MS system.
-
-
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to 1 mL of each vehicle in separate vials.
-
Vortex vigorously for 2 minutes.
-
Place on a rotating shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet undissolved solid.
-
Carefully collect the supernatant and dilute it serially with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved compound using a validated analytical method (HPLC or LC-MS/MS).
-
Data Presentation: Formulation Development Summary
| Vehicle System | Solubility (mg/mL) | Observations (Precipitation, Clarity) | Suitability for Route (PO, IV, IP) |
| 0.9% Saline | < 0.1 | Heavy precipitate | Unsuitable |
| 10% DMSO / 90% Saline | 0.5 | Clear solution, stable for 4h | IV, IP (with caution) |
| 5% Solutol / 95% Saline | 2.0 | Clear microemulsion | IV, IP, PO |
| 0.5% CMC in Water | > 5.0 (suspension) | Uniform suspension | PO only |
Decision Logic: The choice of formulation depends on the intended route of administration and the required dose. For intravenous (IV) studies, a clear solution is mandatory. For oral (PO) gavage, a uniform and stable suspension is often acceptable.[3][4]
Section 2: Ethical Considerations & Animal Welfare
Trustworthiness: All in vivo research must be conducted with the highest ethical standards. Prior to any experiment, a detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC).[5] This ensures that the studies are scientifically justified and that animal welfare is prioritized, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).
Section 3: Phase 1 - Pharmacokinetic (PK) Profiling
Expertise: Before assessing what the drug does to the body (pharmacodynamics), it is essential to understand what the body does to the drug (pharmacokinetics).[6][7] A PK study reveals critical parameters such as absorption, distribution, metabolism, and excretion (ADME), which are necessary to design rational dosing regimens for subsequent safety and efficacy studies.[8] A "snapshot" or sparse sampling PK study in rodents is a resource-efficient first step.[9][10]
Protocol 3.1: Rodent Pharmacokinetic Study (Mouse)
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) following a single IV and PO dose.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, n=3-4 per timepoint or group).
-
Dosing:
-
IV Group: 1 mg/kg administered via tail vein injection. (Dose chosen to be low to avoid saturation effects).
-
PO Group: 10 mg/kg administered via oral gavage. (Dose is higher to account for potential incomplete absorption).
-
-
Experimental Design: A sparse sampling design will be used.
-
IV Route Sampling Times: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Route Sampling Times: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Procedure:
-
Acclimatize animals for at least 7 days. Fast animals (with access to water) for 4 hours prior to PO dosing.
-
Administer the compound at the specified dose and route.
-
At each designated time point, collect blood (~50 µL) from a cohort of animals via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood immediately by centrifuging at 4°C (e.g., 2,000 x g for 10 min) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Units | Description |
| Cmax | 1500 | 850 | ng/mL | Maximum observed plasma concentration |
| Tmax | 0.08 (5 min) | 1.0 | h | Time to reach Cmax |
| AUC (0-inf) | 2200 | 4500 | h*ng/mL | Total drug exposure over time |
| t½ | 2.5 | 3.1 | h | Elimination half-life |
| CL | 7.5 | - | mL/min/kg | Clearance |
| Vd | 1.9 | - | L/kg | Volume of distribution |
| F (%) | - | 20.5 | % | Oral Bioavailability |
Section 4: Phase 2 - Preliminary Safety & Tolerability
Expertise: A Maximum Tolerated Dose (MTD) study is conducted to identify the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a short period.[11][12] This is not an LD50 study; mortality is not the intended endpoint.[11] The results are crucial for selecting dose levels for efficacy studies, ensuring that the observed effects are due to the compound's biological activity, not systemic toxicity.[13][14]
Protocol 4.1: Single-Dose Escalation MTD Study (Mouse)
-
Objective: To determine the MTD following a single oral dose and to identify potential target organs of toxicity.
-
Animal Model: Male and female CD-1 mice (8-10 weeks old, n=3 per sex per group).
-
Dose Escalation: Doses are selected based on PK data and anticipated efficacy. A modified Fibonacci sequence is often used.
-
Group 1: Vehicle Control
-
Group 2: 30 mg/kg
-
Group 3: 100 mg/kg
-
Group 4: 300 mg/kg
-
Group 5: 1000 mg/kg (Limit dose)
-
-
Procedure:
-
Administer a single dose via oral gavage.
-
Perform clinical observations frequently on Day 1 (e.g., at 1, 2, 4, and 8 hours) and daily thereafter for 7-14 days.
-
Record body weights daily.
-
Clinical signs to monitor include changes in posture, activity level, breathing, and presence of piloerection, tremors, or convulsions.
-
At the end of the study, perform a gross necropsy. Collect key organs (liver, kidney, spleen, heart, lungs) for potential histopathological analysis if significant toxicity is observed.
-
-
MTD Definition: The MTD is defined as the highest dose that does not result in mortality, >15-20% body weight loss, or severe, persistent clinical signs of distress.
Section 5: Phase 3 - Hypothesis-Driven Efficacy Testing
Causality: With PK and safety data in hand, efficacy studies can be designed. The structural motifs of the NCE guide the selection of appropriate disease models. Given the indole core, initial exploration in models of inflammation and CNS-related behavior is a rational starting point.
Example Protocol 5.1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic, reproducible model for evaluating acute anti-inflammatory activity.[15][16]
-
Objective: To assess the ability of the test compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats (150-200g, n=6 per group).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, PO)
-
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg, PO)
-
Group 4: Test Compound (High Dose, e.g., 30 mg/kg, PO)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the vehicle, positive control, or test compound orally.
-
One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[15]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume: Edema = Vₜ - V₀.
-
Calculate the percent inhibition of edema for treated groups compared to the vehicle control group at each time point.
-
Example Protocol 5.2: CNS Activity (Open Field and Elevated Plus Maze)
This combination of tests can provide initial insights into whether the compound affects general locomotor activity and anxiety-like behavior.
-
Objective: To screen for effects on locomotion and anxiety.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old, n=10-12 per group).
-
Procedure:
-
Administer vehicle or test compound (e.g., 10 and 30 mg/kg, IP) 30 minutes before testing.
-
Open Field Test (OFT): Place the mouse in the center of a square arena (e.g., 40x40 cm). Allow it to explore for 5-10 minutes. An automated tracking system records total distance traveled (locomotion) and time spent in the center versus the periphery (anxiety-like behavior).
-
Elevated Plus Maze (EPM): 24-48 hours after the OFT, use the same mice. The maze consists of two open and two enclosed arms elevated from the floor. Place the mouse in the center and record its activity for 5 minutes. An increase in the time spent in or entries into the open arms suggests an anxiolytic-like effect.
-
-
Data Interpretation: The OFT is critical for interpreting EPM results. A compound that reduces locomotion in the OFT might falsely appear anxiolytic in the EPM because the animal is simply moving less. True anxiolytic activity should increase open arm exploration without significantly suppressing total movement.
References
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Elevated plus maze protocol. (2023). protocols.io. [Link]
- Open Field Test Protocol for Anxiety-Like Behavior in Rodents. (n.d.). Anilocus.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
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Leo, L., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
- Elevated Plus Maze. (2024). UCSF IACUC.
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Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology. [Link]
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Pamplona, F. A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]
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Open field test for mice. (n.d.). protocols.io. [Link]
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Shaji, J., & Lodha, S. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH National Center for Biotechnology Information. [Link]
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- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
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Open Field Test. (2023). protocols.io. [Link]
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Osmon, K. J., et al. (2018). Open Field Behavior Test: A Method to Assess General Locomotion and Exploration Habits. Journal of Visualized Experiments. [Link]
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- Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Xeno-Tech.
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- Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology.
- Patel, D. R., et al. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
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Liu, B., et al. (2008). Snapshot PK: a rapid rodent in vivo preclinical screening approach. ResearchGate. [Link]
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Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Knopp, M. M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. NIH National Center for Biotechnology Information. [Link]
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Leblanc, A. F., et al. (2018). Murine Pharmacokinetic Studies. NIH National Center for Biotechnology Information. [Link]
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Das, T., & Kulkarni, A. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. NIH National Center for Biotechnology Information. [Link]
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- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
- Wang, S., et al. (2016). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
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Szeto, C. (2015). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. NIH National Center for Biotechnology Information. [Link]
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Webinar: In vivo pharmacokinetic experiments in preclinical drug development. (2021). YouTube. [Link]
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Application Notes and Protocols for 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold
The compound 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine represents a compelling scaffold for drug discovery, integrating two privileged pharmacophores: a piperazine ring and an indole-2-carboxylic acid moiety. The piperazine heterocycle is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.[1] Its favorable physicochemical properties often impart improved aqueous solubility and oral bioavailability.[2] Concurrently, the indole nucleus is a key structural feature in numerous natural products and synthetic drugs with diverse biological activities.[3] Specifically, indole-2-carboxylic acid derivatives have emerged as promising inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 integrase.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust and reliable assays to elucidate the biological activity of this compound and its analogues. We will explore detailed protocols for assays targeting several high-value therapeutic target classes suggested by the compound's unique chemical architecture.
Targeting Tryptophan Metabolism: Assays for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Scientific Rationale:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[4][5] In the tumor microenvironment, upregulation of IDO1 leads to depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This creates a state of immune tolerance that allows cancer cells to evade immune surveillance. Consequently, inhibitors of IDO1 are actively being pursued as promising cancer immunotherapeutics. The indole-2-carboxylic acid moiety of the title compound makes IDO1 a prime hypothetical target.
Tryptophan Catabolism via the Kynurenine Pathway
Caption: The IDO1-mediated kynurenine pathway of tryptophan metabolism.
In Vitro IDO1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of this compound on recombinant IDO1 activity by measuring the formation of a fluorescent product derived from N-formylkynurenine (NFK).[6]
Assay Principle:
Recombinant human IDO1 is incubated with its substrate, L-tryptophan, in the presence of necessary cofactors. The enzymatic reaction produces NFK. A developing agent is then added that selectively reacts with NFK to generate a highly fluorescent product, which can be quantified using a microplate reader. The signal intensity is directly proportional to the enzyme activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a stock solution of L-tryptophan (substrate) in the assay buffer.
-
Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO). Create a serial dilution series.
-
Prepare a solution of recombinant human IDO1 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic developer as per the manufacturer's instructions (e.g., from a commercially available kit).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions to the respective wells. For the positive control (uninhibited enzyme) and negative control (no enzyme) wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 20 µL of the IDO1 enzyme solution to the test compound and positive control wells. Add 20 µL of assay buffer to the negative control wells.
-
Initiate the enzymatic reaction by adding 20 µL of the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the fluorogenic developer solution to all wells.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[6][7]
-
Data Analysis and Presentation:
| Compound Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| 0 (Positive Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Negative Control | 100 |
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test - Fluorescence_neg) / (Fluorescence_pos - Fluorescence_neg))
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of the test compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.[4]
Assay Principle:
Human cancer cells that express IDO1 upon stimulation with interferon-gamma (IFNγ), such as the SK-OV-3 ovarian cancer cell line, are used.[4] The cells are treated with IFNγ to induce IDO1 expression, followed by incubation with the test compound. The activity of IDO1 is determined by measuring the concentration of kynurenine secreted into the cell culture medium.
Experimental Protocol:
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the test compound dilutions. Include appropriate vehicle controls.
-
-
Kynurenine Measurement:
-
Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect the cell culture supernatant.
-
The concentration of kynurenine in the supernatant can be measured using various methods, including HPLC or a colorimetric assay involving p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow adduct with kynurenine that can be measured at 480 nm.[8][9]
-
Data Analysis and Presentation:
| Compound Concentration (µM) | Kynurenine (µM) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the enzymatic assay. It is also recommended to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not to compound-induced cell death.[2]
Targeting Viral Replication: Assays for HIV-1 Integrase Inhibition
Scientific Rationale:
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[10][11] This integration is essential for the establishment of a persistent viral infection.[12] The indole-2-carboxylic acid scaffold is a known pharmacophore for HIV-1 integrase inhibitors, making this enzyme a highly relevant potential target for this compound.
HIV-1 Integrase Assay Workflow
Caption: A generalized workflow for a non-radioactive HIV-1 integrase strand transfer assay.
High-Throughput HIV-1 Integrase Strand Transfer Assay (Magnetic Bead-Based)
This non-radioactive, high-throughput assay measures the strand transfer activity of HIV-1 integrase and is suitable for screening large numbers of compounds.[13]
Assay Principle:
The assay utilizes a biotin-labeled donor DNA duplex, mimicking the U5 end of the HIV-1 long terminal repeat, and a digoxigenin (DIG)-labeled target DNA duplex. HIV-1 integrase catalyzes the integration of the donor DNA into the target DNA, resulting in a product that is labeled with both biotin and DIG. This product is then captured on streptavidin-coated magnetic beads. The amount of integrated product is quantified by detecting the DIG label with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon the addition of a suitable substrate.[13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., MOPS, MgCl₂, DTT).
-
Prepare solutions of biotin-labeled donor DNA and DIG-labeled target DNA.
-
Prepare a solution of recombinant HIV-1 integrase.
-
Prepare serial dilutions of this compound.
-
Prepare a suspension of streptavidin-coated magnetic beads.
-
Prepare a solution of anti-DIG-HRP conjugate.
-
Prepare a colorimetric HRP substrate (e.g., TMB).
-
-
Assay Procedure (96-well plate format):
-
In each well, combine the HIV-1 integrase, biotin-labeled donor DNA, DIG-labeled target DNA, and the test compound dilution. Include positive (no inhibitor) and negative (no integrase) controls.
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
Add the streptavidin-coated magnetic beads to each well and incubate with shaking to capture the biotin-labeled DNA.
-
Wash the beads several times with a wash buffer using a magnetic separator to remove unbound components.
-
Add the anti-DIG-HRP conjugate and incubate to allow binding to the captured product.
-
Wash the beads again to remove the unbound antibody.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Presentation:
| Compound Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| 0 (Positive Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Negative Control | 100 |
Calculate the percentage of inhibition and determine the IC₅₀ value as previously described.
Targeting G-Protein Coupled Receptors (GPCRs): Radioligand Binding Assays
Scientific Rationale:
The piperazine moiety is a common scaffold in ligands that target G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.[1] Many drugs targeting the central nervous system, for example, contain a piperazine core. Therefore, screening this compound for its ability to bind to a panel of GPCRs is a logical step in elucidating its pharmacological profile. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[3][14]
GPCR Competition Binding Assay
This assay determines the affinity (Ki) of the test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[15]
Assay Principle:
Cell membranes expressing the GPCR of interest are incubated with a fixed concentration of a specific radioligand (e.g., ³H-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand, typically by rapid filtration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the inhibitory constant (Ki) is calculated.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line stably expressing the target GPCR (e.g., HEK293 cells).
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[15]
-
Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Prepare serial dilutions of this compound.
-
Prepare a solution of a known non-radiolabeled ligand for the receptor to determine non-specific binding.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
Test compound dilution (for competition curve).
-
Buffer or a high concentration of a known ligand (for total and non-specific binding, respectively).
-
Radioligand solution.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Count the radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis and Presentation:
| Compound Concentration (log M) | Radioactivity (CPM) | % Specific Binding |
| -10 | ||
| -9 | ||
| -8 | ||
| -7 | ||
| -6 | ||
| -5 | ||
| Total Binding | 100 | |
| Non-specific Binding | 0 |
Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a one-site competition model. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
Broad Screening: Kinase Inhibition Assays
Scientific Rationale:
While not as strongly suggested by the core structure as the previous targets, the broad biological activity of both piperazine and indole derivatives warrants a wider screening approach. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. High-throughput screening against a panel of kinases can uncover unexpected activities.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF is a robust and sensitive technology for measuring kinase activity in a high-throughput format.[16][17]
Assay Principle:
The HTRF kinase assay is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope. This brings the europium cryptate donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The intensity of the HTRF signal is proportional to the extent of substrate phosphorylation.[18][19]
Generalized HTRF Kinase Assay Workflow
Caption: The principle of a homogeneous time-resolved fluorescence (HTRF) kinase assay.
Experimental Protocol:
A general protocol is provided below. Specific conditions (e.g., enzyme and substrate concentrations, incubation times) will need to be optimized for each specific kinase.
-
Reagent Preparation:
-
Prepare kinase reaction buffer.
-
Prepare solutions of the specific kinase, biotinylated substrate, and ATP.
-
Prepare serial dilutions of this compound.
-
Prepare detection reagents: Eu-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound dilutions to the assay plate.
-
Add the kinase and biotinylated substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis and Presentation:
| Compound Concentration (µM) | HTRF Ratio (665/620) | % Inhibition |
| 0 (Positive Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Negative Control | 100 |
Calculate the HTRF ratio and the percentage of inhibition. Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the compound concentration.
Conclusion
The hybrid nature of this compound suggests a rich and diverse pharmacological potential. The application notes and protocols detailed herein provide a strategic framework for systematically evaluating its activity against several high-value therapeutic target classes: IDO1, HIV-1 integrase, GPCRs, and protein kinases. By employing these robust and validated assay methodologies, researchers can effectively characterize the biological profile of this novel compound, paving the way for its potential development as a new therapeutic agent.
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Pan, F., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Journal of immunological methods, 458, 37-44. Available at: [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
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Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery–A review of theoretical aspects and recent applications. Current chemical genomics, 3, 22. Available at: [Link]
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ResearchGate. (n.d.). The three pathways of tryptophan metabolization are the kynurenine... [Diagram]. Retrieved from [Link]
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Zhang, Y., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(19), 11799. Available at: [Link]
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Kessl, J. J., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS omega, 7(4), 3466-3479. Available at: [Link]
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Dolšak, A., et al. (2015). Challenges in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 58(14), 5261-5275. Available at: [Link]
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Kany-Anci, C., et al. (2024). Lack of activity of HIV-1 integrase strand-transfer inhibitors on recombinase activating gene (RAG) activity at clinically relevant concentrations. Microbiology Spectrum, e02202-23. Available at: [Link]
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Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 1-16. Available at: [Link]
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Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & medicinal chemistry, 19(5), 1580-1593. Available at: [Link]
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- 7. telospub.com [telospub.com]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthetic Route for the Production of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine
Abstract
This document provides a comprehensive guide to a robust and scalable synthetic route for 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine, a key building block in pharmaceutical research and development. The outlined strategy is centered around a convergent synthesis employing a reductive amination reaction, selected for its high efficiency, operational simplicity, and amenability to large-scale production. Detailed, step-by-step protocols for the synthesis of key intermediates and the final target molecule are provided, along with insights into process optimization, purification, and analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking a reliable method for producing this compound in significant quantities.
Introduction and Strategic Overview
This compound is a bifunctional molecule incorporating a protected piperazine moiety and an indole-α-amino acid fragment. This structural motif is of significant interest in medicinal chemistry, appearing in various compounds targeting a range of biological pathways. The development of a scalable, cost-effective, and reliable synthetic route is paramount for advancing drug discovery programs that rely on this scaffold.
Several synthetic strategies could be envisioned for this target. However, for scale-up, a convergent approach that minimizes step count while maximizing yield and purity is ideal. Direct alkylation of 1-Boc-piperazine with a pre-functionalized indole derivative is a possibility, but often suffers from side reactions and harsh conditions. Multi-component reactions like the Ugi or Strecker syntheses, while elegant, can present significant challenges in purification and scale-up.[1][2][3]
This guide details a strategy based on the reductive amination of an indole-2-glyoxylate ester with 1-Boc-piperazine. This approach offers several distinct advantages for large-scale synthesis:
-
High Convergence: Two key, stable intermediates are prepared separately and combined in a high-yielding final step.
-
Mild Conditions: The use of selective reducing agents like sodium triacetoxyborohydride avoids harsh conditions that could degrade the sensitive indole nucleus.[4][5]
-
Operational Simplicity: The reaction is typically a one-pot procedure with straightforward work-up and purification.[6]
-
Readily Available Starting Materials: The synthesis begins from commercially available and relatively inexpensive materials.
Retrosynthetic Analysis
The chosen synthetic strategy is illustrated by the following retrosynthetic disconnection. The primary C-N bond is formed via reductive amination between the commercially available 1-Boc-piperazine and a key intermediate, ethyl 2-(1H-indol-2-yl)-2-oxoacetate. This intermediate is readily accessible from indole and ethyl oxalyl chloride.
Sources
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- 6. researchgate.net [researchgate.net]
Application Note: Characterizing 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine as a Novel Chemical Probe for Indoleamine 2,3-dioxygenase 1 (IDO1)
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a high-value therapeutic target, particularly in the field of immuno-oncology.[1][2] IDO1 catalyzes the initial, rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine.[3][4] This activity depletes the local tumor microenvironment of tryptophan and generates immunosuppressive metabolites, collectively known as kynurenines, which inhibit the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs).[5][6][7] This creates a state of immune tolerance that allows tumor cells to evade immune surveillance.[2][8] Consequently, the development of potent and selective IDO1 inhibitors is a major focus of cancer therapy research.[9]
This guide introduces 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine , hereafter designated as CP-201 , a novel chemical entity with structural features suggesting its potential as a chemical probe for IDO1. The core indole-2-carboxylic acid scaffold mimics the endogenous substrate L-tryptophan, a common strategy for designing IDO1 inhibitors.[10] The appended piperazine moiety is a privileged scaffold in medicinal chemistry known to enhance pharmacological properties.[11][12] This document provides a comprehensive, hypothesis-driven framework and detailed protocols for researchers to characterize the activity of CP-201, from initial biochemical validation to functional assessment in a cellular immunology context.
Profile of Chemical Probe CP-201
CP-201 is an organic compound featuring an indole core, a carboxylic acid group, and a Boc-protected piperazine ring. Its structural similarity to L-tryptophan makes it a prime candidate for investigation as a competitive inhibitor of IDO1.
Structure:
-
IUPAC Name: tert-butyl 4-(carboxymethyl)-4-(1H-indol-2-yl)piperazine-1-carboxylate
-
Designation: CP-201
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₃O₄ | [13] |
| Molecular Weight | 359.42 g/mol | [13] |
| Appearance | White to off-white powder | Assumed |
| Solubility | Soluble in DMSO, Ethanol | Assumed |
| Storage | Store at -20°C, protect from light | Standard Practice |
Handling Precautions: CP-201 is intended for research use only. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed. Handle in a well-ventilated area.
Hypothesized Mechanism of Action
We hypothesize that CP-201 functions as an inhibitor of the IDO1 enzyme. The rationale is twofold:
-
Substrate Mimicry: The indole-2-carboxylic acid core of CP-201 structurally resembles L-tryptophan, the natural substrate of IDO1. This allows it to potentially bind to the enzyme's active site. Similar indole-based scaffolds have shown promise as IDO1 inhibitors.[10][14]
-
Active Site Occupancy: The piperazine substituent can occupy adjacent hydrophobic pockets within the IDO1 active site, enhancing binding affinity and stability, a strategy observed in other potent IDO1 inhibitors.[15]
By inhibiting IDO1, CP-201 is predicted to block the conversion of tryptophan to kynurenine. This would reverse the immunosuppressive effects within the tumor microenvironment, restoring local tryptophan levels and preventing the accumulation of kynurenine, thereby enabling T-cell-mediated tumor cell destruction.[8]
Caption: Hypothesized role of CP-201 in the IDO1 signaling pathway.
Experimental Validation Workflow
A tiered approach is recommended to systematically validate and characterize CP-201 as an IDO1 chemical probe. The workflow progresses from direct enzyme interaction to functional cellular outcomes.
Caption: Recommended experimental workflow for characterizing CP-201.
Detailed Experimental Protocols
Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay
Principle: This assay directly measures the ability of CP-201 to inhibit the enzymatic activity of purified recombinant human IDO1. The activity is quantified by measuring the absorbance of the reaction product, N-formylkynurenine, at 321 nm.[16][17]
Materials:
-
Recombinant Human IDO1 Enzyme (e.g., BPS Bioscience, Cat. No. 71182)
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Cofactor)
-
Methylene Blue (Cofactor)
-
Catalase
-
CP-201 stock solution (10 mM in DMSO)
-
Epacadostat (Positive Control Inhibitor)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 321 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X Substrate/Cofactor Mixture in Assay Buffer containing L-Tryptophan (400 µM), Ascorbic Acid (40 µM), Methylene Blue (2 µM), and Catalase (20 U/mL).
-
Prepare a 2X IDO1 Enzyme Solution in Assay Buffer. The optimal concentration should be determined empirically but is typically around 50-100 nM.
-
-
Compound Plating:
-
Create a serial dilution of CP-201 in Assay Buffer. A typical starting range is 100 µM to 1 nM final concentration.
-
Add 50 µL of the diluted CP-201, positive control (Epacadostat), or vehicle control (Assay Buffer with equivalent DMSO concentration) to the wells of the 96-well plate.
-
-
Enzyme Addition:
-
Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor Mixture to all wells.
-
Immediately add 50 µL of the 2X IDO1 Enzyme Solution to all wells except the "No Enzyme" blank.
-
The final reaction volume is 150 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 321 nm.
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme" blank from all other readings.
-
Calculate the percent inhibition for each concentration of CP-201: % Inhibition = 100 * (1 - (Abs_Sample / Abs_Vehicle))
-
Plot the % Inhibition against the log concentration of CP-201 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | Hypothesized IC₅₀ (nM) |
| CP-201 | To be determined |
| Epacadostat (Control) | ~10 nM[7] |
Protocol 2: Cell-Based IDO1 Activity Assay
Principle: This assay measures the inhibitory effect of CP-201 on IDO1 activity in a cellular context. Human ovarian cancer cells (SKOV-3) are stimulated with interferon-gamma (IFNγ) to induce endogenous IDO1 expression.[18] The amount of kynurenine secreted into the culture medium is then quantified as a direct measure of IDO1 activity.[19]
Materials:
-
SKOV-3 cell line (ATCC® HTB-77™)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFNγ
-
CP-201 and Epacadostat
-
96-well cell culture plate
-
P-toluenesulfonic acid
-
Kynurenine standard
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[18]
-
IDO1 Induction and Compound Treatment:
-
The next day, replace the medium with fresh medium containing human IFNγ at a final concentration of 100 ng/mL to induce IDO1 expression.[18]
-
Simultaneously, add serial dilutions of CP-201 or Epacadostat to the wells. Include a vehicle control (DMSO) and an un-induced control (no IFNγ).
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
Kynurenine Measurement:
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins, incubate for 30 min at 50°C, and then centrifuge at 2500 rpm for 10 min.
-
Transfer 100 µL of the cleared supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature. The kynurenine reacts to form a yellow product.
-
Measure the absorbance at 480 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of kynurenine to interpolate the concentrations in the test samples.
Data Analysis:
-
Calculate the kynurenine concentration in each well using the standard curve.
-
Determine the IC₅₀ value by plotting the kynurenine concentration against the log concentration of CP-201 and fitting to a dose-response curve.
Protocol 3: Functional T-Cell Co-Culture Assay
Principle: This assay assesses the functional immunological consequence of IDO1 inhibition. It measures the ability of CP-201 to rescue T-cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.[19][20]
Materials:
-
IDO1-expressing cells (e.g., IFNγ-stimulated SKOV-3 cells from Protocol 2)
-
Jurkat T-cell line (ATCC® TIB-152™)
-
Staphylococcal enterotoxin B (SEB) for T-cell activation
-
Reagents for measuring T-cell proliferation (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or activation (e.g., IL-2 ELISA Kit).
Procedure:
-
Prepare IDO1-Expressing Cells: Plate and stimulate SKOV-3 cells with IFNγ for 24 hours as described in Protocol 2.
-
Compound Treatment: After 24 hours, wash the SKOV-3 cells and add fresh medium containing serial dilutions of CP-201 or controls.
-
Co-Culture Initiation: Add Jurkat T-cells to the wells containing the SKOV-3 cells at a ratio of approximately 5:1 (Jurkat:SKOV-3).
-
T-Cell Activation: Add SEB to a final concentration of 100 ng/mL to stimulate T-cell activation and proliferation.
-
Incubation: Co-culture the cells for 72 hours.
-
Endpoint Measurement:
-
Option A (Proliferation): Measure Jurkat cell viability using an assay like CellTiter-Glo®, which is selective for non-adherent Jurkat cells when read carefully.
-
Option B (Activation): Collect the supernatant and measure the concentration of secreted IL-2 using a specific ELISA kit.
-
Data Analysis:
-
Plot the T-cell proliferation (luminescence) or IL-2 concentration against the log concentration of CP-201. The resulting curve should show a dose-dependent rescue of T-cell activity. Calculate the EC₅₀ value.
Protocol 4: Cytotoxicity Assay
Principle: This is a critical control experiment to ensure that the effects observed in the cell-based assays are due to specific IDO1 inhibition and not general cellular toxicity.
Materials:
-
SKOV-3 and Jurkat cells
-
Resazurin-based reagent (e.g., alamarBlue™) or MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed SKOV-3 and Jurkat cells in separate 96-well plates at appropriate densities.
-
Compound Treatment: Add serial dilutions of CP-201 to the cells, using the same concentration range as in Protocols 2 and 3. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate for 48-72 hours (matching the duration of the functional assays).
-
Viability Measurement: Add the viability reagent (e.g., alamarBlue™) and incubate according to the manufacturer's instructions. Measure fluorescence or absorbance.
Data Analysis:
-
Calculate the percent viability relative to the vehicle control for each concentration. Plot the results to determine the CC₅₀ (50% cytotoxic concentration). A successful probe should have a CC₅₀ value at least 10-fold higher than its IC₅₀/EC₅₀ values from the functional assays.
References
- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm (RSC Publishing).
- Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. (2021-03-18).
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Shinde, V., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available at: [Link]
- What are IDO1 inhibitors and how do they work? Patsnap Synapse. (2024-06-21).
- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
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Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]
- Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry. (2015).
- Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health. (2018-07-20).
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. National Institutes of Health. Available at: [Link]
- Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. National Institutes of Health.
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Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). ACS Publications. (2019-09-17). Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. (2018). Available at: [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. (2025-08-08). Available at: [Link]
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Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PubMed Central. Available at: [Link]
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IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. Available at: [Link]
- Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening and preliminary hit optimisation. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (2024-03-18). Available at: [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. (2018-07-20). Available at: [Link]
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IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Piperazine. Wikipedia. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. (2025-09-26). Available at: [Link]
-
IDO1 Cell-Based Assay Kit. BPS Bioscience. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. (2020-02-15). Available at: [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. Available at: [Link]
-
Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers. Available at: [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available at: [Link]
-
Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed Central. Available at: [Link]
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. Available at: [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]
-
1-Boc-4-methylpiperazine. PubChem. Available at: [Link]
-
N-Boc Piperazine (1-Boc-piperazine). Petalheadexim. Available at: [Link]
- A kind of synthetic method of 1 BOC piperazines. Google Patents.
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- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Incorporation of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine in Peptide Synthesis
Introduction: Expanding the Chemical Space of Peptides
The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-natural amino acids provides a powerful strategy to enhance the therapeutic properties of peptides, such as increased stability against enzymatic degradation, improved bioavailability, and unique conformational constraints.[1] Among the diverse array of synthetic building blocks, molecules that combine heterocyclic scaffolds are of particular interest. This guide focuses on 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine , a unique non-natural amino acid analogue that integrates a piperazine ring with an indole moiety.
The piperazine scaffold is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[2] The indole group, the side chain of tryptophan, is crucial for many biological interactions. The combination of these two motifs in a single building block offers a compelling tool for designing novel peptidomimetics with constrained geometries and the potential for diverse biological activities, including antibacterial and anti-inflammatory applications.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for its incorporation, detailed experimental protocols, and methods for the characterization of the final peptide product.
Strategic Considerations for Incorporation
The successful incorporation of this compound into a peptide sequence via SPPS requires careful consideration of several factors, primarily related to the unique structural features of the molecule.
Boc Protection Strategy
This building block is designed for use in a tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis strategy. The α-amino group of the piperazine is protected with a Boc group, which is labile to moderately strong acids like trifluoroacetic acid (TFA).[5] This allows for its selective removal during the iterative cycles of peptide chain elongation.[2]
Indole Moiety and Potential Side Reactions
The indole ring of tryptophan and related structures is electron-rich and susceptible to oxidation and alkylation under the acidic conditions used during SPPS, particularly during the final cleavage from the resin.[6] While some syntheses proceed without indole protection, for complex peptides or those requiring harsh cleavage conditions, protection of the indole nitrogen is recommended to minimize side product formation.[7] A common protecting group for the indole nitrogen in Boc chemistry is the formyl group (CHO), which is typically removed during the final hydrofluoric acid (HF) cleavage.[6]
Carboxylic Acid Activation and Coupling
The carboxylic acid of this compound must be activated to form an amide bond with the free N-terminal amine of the growing peptide chain on the solid support. Given the steric bulk of the building block, a highly efficient coupling reagent is recommended. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered or complex amino acids with minimal racemization.[8][9]
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Resin Preparation and First Amino Acid Attachment
This protocol describes the initial setup of the solid support, in this case, a Merrifield resin, which is commonly used in Boc-SPPS.
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Swelling | Merrifield resin, Dichloromethane (DCM) | 1-2 hours |
| 2 | First Amino Acid Loading (Cesium Salt Method) | Boc-protected amino acid, Cesium carbonate, Methanol, Water, DMF | 24 hours |
| 3 | Washing | DMF, DCM, Methanol | 30 minutes |
| 4 | Drying | Under vacuum | Until constant weight |
Detailed Steps:
-
Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10-15 mL) in a reaction vessel for 1-2 hours at room temperature.
-
First Amino Acid Loading:
-
Prepare the cesium salt of the C-terminal Boc-amino acid by dissolving it in a mixture of methanol and water and neutralizing it with an aqueous solution of cesium carbonate to pH 7.0.
-
Evaporate the solution to dryness.
-
Add the dried cesium salt to the swollen resin in DMF.
-
Heat the mixture at 50°C for 24 hours.[4]
-
-
Washing: After the coupling, wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Peptide Chain Elongation Cycle
This protocol outlines the iterative steps of deprotection and coupling to elongate the peptide chain.
Start [label="Boc-AA-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Boc Deprotection"]; Neutralization [label="Neutralization"]; Coupling [label="Coupling of next Boc-AA"]; Washing [label="Washing"]; End [label="Boc-AA(n+1)-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Deprotection [label="50% TFA in DCM"]; Deprotection -> Neutralization [label="10% DIPEA in DMF"]; Neutralization -> Coupling [label="Activated Boc-AA"]; Coupling -> Washing [label="DMF, DCM"]; Washing -> End; End -> Deprotection [label="Repeat Cycle", style=dashed]; }
Peptide Elongation Workflow
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Boc Deprotection | 50% TFA in DCM | 30 minutes |
| 2 | Washing | DCM, Isopropanol, DMF | 20 minutes |
| 3 | Neutralization | 10% DIPEA in DMF | 10 minutes |
| 4 | Coupling | Boc-amino acid, HATU, DIPEA, DMF | 1-4 hours |
| 5 | Washing | DMF, DCM | 15 minutes |
Detailed Steps:
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[10]
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIPEA) in DMF.[10]
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 3: Incorporation of this compound
This protocol details the specific steps for coupling the title compound.
Start [label="Deprotected Peptide-Resin\n(Free N-terminus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activation [label="Pre-activation of\nthis compound"]; Coupling [label="Coupling to Resin"]; Monitoring [label="Monitor with Kaiser Test"]; Washing [label="Washing"]; Result [label="Peptide-Resin with\nIndole-Piperazine Moiety", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Coupling; Activation -> Coupling [label="HATU/DIPEA in DMF"]; Coupling -> Monitoring; Monitoring -> Washing [label="Negative Test"]; Washing -> Result; }
Incorporation of the Custom Amino Acid
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Pre-activation | This compound, HATU, DIPEA, DMF | 10 minutes |
| 2 | Coupling | Activated amino acid solution, deprotected peptide-resin | 2-6 hours |
| 3 | Monitoring | Kaiser Test | 5 minutes |
| 4 | Washing | DMF, DCM | 15 minutes |
Detailed Steps:
-
Pre-activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) in DMF. Add HATU (1.9 equivalents) and DIPEA (4 equivalents). Allow the mixture to stand for 10 minutes to ensure complete activation.
-
Coupling: Add the pre-activated solution to the deprotected and neutralized peptide-resin. Agitate the mixture at room temperature. Due to the steric bulk of the molecule, an extended coupling time of 2-6 hours may be necessary.
-
Monitoring: After the initial coupling time, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents.
Protocol 4: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.
| Step | Procedure | Reagents and Solvents | Time |
| 1 | Resin Preparation | Peptide-resin, DCM | 30 minutes |
| 2 | Cleavage | Cleavage Cocktail (e.g., HF or TFMSA) | 1-2 hours |
| 3 | Peptide Precipitation | Cold diethyl ether | 30 minutes |
| 4 | Purification | HPLC | Variable |
Detailed Steps:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with a strong acid cleavage cocktail. For Boc-SPPS, this is typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The choice of scavengers in the cocktail is critical, especially with indole-containing residues, to prevent alkylation. Common scavengers include anisole, thioanisole, and ethanedithiol. The cleavage is typically performed at 0°C for 1-2 hours.
-
Peptide Precipitation: After cleavage, the acidic solution is evaporated, and the crude peptide is precipitated by adding it to cold diethyl ether.
-
Purification: The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried. The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of the Final Peptide
The identity and purity of the synthesized peptide should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment | A single major peak corresponding to the desired peptide. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular weight should match the calculated molecular weight of the peptide containing the this compound moiety. |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation analysis should confirm the amino acid sequence, including the position of the incorporated non-natural residue. |
Conclusion
This compound is a valuable building block for the synthesis of novel peptidomimetics. Its unique structure, combining the pharmacologically relevant piperazine and indole motifs, allows for the creation of peptides with constrained conformations and potentially enhanced biological activities. While its incorporation requires careful consideration of coupling conditions and potential side reactions related to the indole ring, the use of efficient coupling reagents like HATU and appropriate protection strategies can lead to the successful synthesis of these modified peptides. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other complex non-natural amino acids in their peptide-based drug discovery efforts.
References
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC - NIH. Available from: [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. Available from: [Link]
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available from: [Link]
-
Aapptec Peptides. Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Intertek. Peptide Characterisation Supporting Peptide Drug Development. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - Frontiers. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed. Available from: [Link]
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - NIH. Available from: [Link]
-
Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes - PubMed. Available from: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC - NIH. Available from: [Link]
-
SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF. Available from: [Link]
-
Piperazine skeleton in the structural modification of natural products: a review - PMC. Available from: [Link]
-
Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - MDPI. Available from: [Link]
-
Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed. Available from: [Link]
Sources
- 1. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. peptideweb.com [peptideweb.com]
- 3. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Analytical Methods for the Quantification of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine, a critical intermediate in pharmaceutical synthesis. We will explore and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The rationale behind experimental choices, method validation considerations, and a comparative analysis of these techniques are presented to empower researchers to select and implement the most appropriate method for their specific application.
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound serves as a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly influence the yield, impurity profile, and overall quality of the final drug substance. Consequently, the ability to accurately quantify this molecule is not merely an analytical exercise but a cornerstone of robust process development, quality control (QC), and regulatory compliance in the pharmaceutical industry. This guide delineates validated analytical methodologies to ensure the integrity of your synthetic pathway from a critical control point.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Quantification
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for routine analysis and quality control of this compound. Its reliability, ease of use, and cost-effectiveness make it an indispensable tool.
The Principle of Separation: Exploiting Polarity
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. The molecule of interest, with its Boc-protected piperazine and indole rings, possesses significant nonpolar character, allowing for strong retention on the C18 column. By gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, the analyte is eluted and subsequently detected by a UV detector, where the indole chromophore provides a strong signal.
Detailed Protocol for RP-HPLC Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm I.D. x 250 mm length, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water, HPLC grade.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water. The TFA acts as an ion-pairing agent, sharpening the peak of the carboxylic acid moiety by minimizing secondary ionic interactions with the stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C for improved peak shape and reproducible retention times.
-
Injection Volume: 10 µL
-
UV Detection: 220 nm, corresponding to a strong absorbance maximum of the indole ring.
-
Gradient Elution Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards covering the expected concentration range of the sample (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: Prepare the test sample in the same diluent to an expected concentration that falls within the established calibration range.
-
-
Data Analysis and Quantification:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of the analyte against the known concentrations of the standards. A linear regression with a correlation coefficient (r²) > 0.999 is expected.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Workflow Diagram for RP-HPLC Analysis
Caption: A three-phase workflow for the quantification of the target analyte using RP-HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Enhanced Sensitivity and Specificity
When higher sensitivity is required, for instance, in bioanalytical applications or for the detection of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. It provides an additional layer of specificity through mass-based detection.
Principle of LC-MS: Coupling Separation with Mass Identification
LC-MS combines the separation capabilities of HPLC with the analytical power of mass spectrometry. Following chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity.
Detailed Protocol for LC-MS Quantification
Instrumentation:
-
LC-MS system, preferably a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
The LC method can be adapted from the HPLC protocol. However, it is crucial to replace non-volatile buffers like TFA with volatile alternatives to prevent contamination of the MS source.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
A faster gradient may be employed to reduce analysis time.
MS Conditions:
-
Ionization Mode: ESI in positive mode is recommended, as the piperazine nitrogen is readily protonated.
-
Precursor Ion: The protonated molecule [M+H]⁺. The exact m/z should be confirmed by direct infusion of a standard solution.
-
Product Ions: The precursor ion is fragmented in the collision cell (q2) to generate characteristic product ions. The most abundant and stable product ions are selected for the MRM transitions.
-
Quantifier Ion: The most intense product ion, used for quantification.
-
Qualifier Ion: A second product ion, used for confirmation of the analyte's identity.
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the standards.
-
For bioanalytical studies, the use of a stable isotope-labeled internal standard is strongly advised to compensate for matrix effects and ensure the highest level of accuracy.
Logical Flow for LC-MS Method Development
Caption: A structured approach to the development and validation of an LC-MS quantification method.
Quantitative NMR (qNMR): An Absolute Quantification Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical technique that enables the determination of the absolute concentration of a substance without the need for an identical reference standard for calibration.
The Principle of qNMR: Molar Proportionality
The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from a known amount of a certified internal standard, the concentration of the analyte can be calculated directly.
Protocol for Absolute Quantification by ¹H qNMR
Instrumentation:
-
High-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal separation.
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the sample and a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have a simple ¹H spectrum with signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of the signals to be integrated. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration using the formula:
C_analyte = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_sample) × Purity_std
Where:
-
C_analyte: Concentration (purity) of the analyte
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
-
Comparative Summary of Analytical Methods
| Feature | RP-HPLC | LC-MS | qNMR |
| Principle | Chromatographic Separation | Separation + Mass Detection | Nuclear Spin Properties |
| Quantification | Relative (External Standard) | Relative (External/Internal Std) | Absolute (Internal Standard) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Low (mg/mL) |
| Selectivity | Good | Excellent | Excellent |
| Throughput | High | High | Low |
| Primary Use Case | Routine QC, Process Monitoring | Bioanalysis, Trace Analysis | Purity of Reference Standards |
Conclusion: Selecting the Right Tool for the Job
The choice of an analytical method for quantifying this compound is dictated by the specific requirements of the task at hand.
-
RP-HPLC is the method of choice for routine quality control and in-process control where reliability and high throughput are key.
-
LC-MS is indispensable for applications demanding high sensitivity and selectivity, such as in pharmacokinetic studies or for the analysis of complex matrices.
-
qNMR serves as a primary, non-destructive method for the absolute quantification and certification of reference materials.
A thorough validation of the selected method in accordance with ICH guidelines (Q2(R1)) is imperative to ensure the generation of accurate, reliable, and reproducible data, thereby upholding the quality and safety of the final pharmaceutical product.
References
- High Performance Liquid Chromatography (HPLC). Source: Thermo Fisher Scientific.
-
Wh
- Source: Waters Corpor
-
URL: [Link]
-
qNMR - Quantit
- Source: Bruker Corpor
-
URL: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine
Welcome to the technical support guide for the synthesis of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine, a key intermediate in pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
Overview of Synthetic Strategy
The synthesis of the target molecule, systematically named (S)-4-((1H-indol-2-yl)methyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, typically involves the coupling of two key building blocks: an indole moiety and a chiral piperazine derivative. The most common and efficient approach is a reductive amination reaction between indole-2-carbaldehyde and a pre-formed, enantiopure piperazine, such as (S)-1-Boc-piperazine-2-carboxylic acid.[2][3]
This strategy is favored for its convergence and control over stereochemistry. However, each step presents unique challenges that can impact the overall yield and purity. This guide will address these challenges systematically.
Proposed Synthetic Workflow
Caption: Proposed synthetic route via reductive amination.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Issue 1: Low Yield in Indole-2-carbaldehyde Synthesis
Question: My synthesis of indole-2-carbaldehyde from indole-2-methanol using manganese dioxide (MnO₂) gives a very low yield. What could be the problem?
Answer: This is a common bottleneck. The yield of this oxidation step is highly dependent on the quality of the MnO₂ and the reaction conditions. Here's how to troubleshoot:
-
Cause 1: Inactive Manganese Dioxide. Commercially available MnO₂ can vary in activity. For this specific oxidation, "activated" MnO₂ is crucial.[4][5]
-
Solution:
-
Activate your MnO₂: If you suspect your reagent is old or inactive, you can activate it by heating it in an oven at 110-120°C for 24-48 hours to remove adsorbed water.
-
Use a significant excess: It is common to use a large stoichiometric excess of activated MnO₂ (ranging from 5 to 15 equivalents) to drive the reaction to completion.
-
Source a high-quality reagent: Consider purchasing freshly activated MnO₂ from a reputable supplier specifically for this type of oxidation.
-
-
-
Cause 2: Inappropriate Solvent. The choice of solvent affects both the reaction rate and the ease of product isolation.
-
Solution: Dichloromethane (DCM) or chloroform are typically effective solvents for this reaction. They are relatively non-polar, which facilitates the reaction on the solid MnO₂ surface, and they make the subsequent filtration and removal straightforward.
-
-
Cause 3: Insufficient Reaction Time or Inefficient Stirring. This is a heterogeneous reaction, meaning the reactants are in different phases (solid MnO₂ and dissolved alcohol).
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (indole-2-methanol). The reaction can take anywhere from a few hours to overnight.
-
Ensure vigorous stirring: Use a mechanical stirrer if possible, especially on a larger scale, to ensure good contact between the substrate and the solid oxidant.
-
-
Issue 2: The Reductive Amination Step is Stalling or Giving Low Yield
Question: I'm attempting the reductive amination between indole-2-carbaldehyde and (S)-1-Boc-piperazine-2-carboxylic acid using sodium triacetoxyborohydride (NaBH(OAc)₃), but the reaction is incomplete and the yield is poor. Why is this happening?
Answer: Reductive amination is a robust reaction, but its success with indole aldehydes can be tricky due to the specific properties of the reactants.[2][3]
Troubleshooting Workflow for Reductive Amination
Caption: Logical workflow for troubleshooting the reductive amination step.
-
Detailed Explanation & Solutions:
-
Imine Formation is Key: The reaction proceeds in two stages: formation of an iminium ion intermediate, followed by its reduction.[6] The first step is often the bottleneck.
-
Solution: Add a catalytic amount of acetic acid (AcOH). This protonates the aldehyde's carbonyl group, making it more electrophilic and promoting the initial condensation with the piperazine amine.[2] Be cautious, as too much acid can be detrimental.
-
Solution: Ensure your reaction is anhydrous. Water can hydrolyze the imine/iminium ion back to the starting materials. Use anhydrous solvents and consider adding a drying agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent.[2]
-
-
Quality of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive and can degrade over time, losing its reducing power.
-
Solution: Always use a fresh bottle of NaBH(OAc)₃ or a recently opened one that has been stored properly in a desiccator. Using 1.5 to 2.0 equivalents is typically sufficient.
-
-
Reaction Temperature and Time: While these reactions are often run at room temperature, temperature control can be important.
-
Solution: Start the reaction at 0°C, especially during the addition of the reducing agent, to control any potential exotherms and minimize side reactions. Then, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[2] Monitor progress by TLC or LC-MS.
-
-
Issue 3: Formation of a Major, Unidentified Byproduct
Question: I am observing a significant byproduct in my coupling reaction that has a similar polarity to my desired product, making purification difficult. What could it be?
Answer: In reactions involving indole-2-carbaldehyde, a common side reaction is the formation of a Pictet-Spengler type product, especially if conditions are too acidic or the temperature is too high.[6][7]
-
Cause: Intramolecular Cyclization (Pictet-Spengler Reaction). The initially formed product can undergo an acid-catalyzed intramolecular cyclization where the indole ring (specifically the C3 position) attacks the piperazine ring, leading to a complex, fused heterocyclic system.
-
Solution:
-
Control Acidity: Use only a catalytic amount of a mild acid like acetic acid. Avoid strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in this step, as they strongly promote this side reaction.[8]
-
Maintain Low Temperature: Running the reaction at 0°C to room temperature helps to disfavor the higher activation energy pathway of the cyclization side reaction.
-
Alternative Strategy: If the Pictet-Spengler reaction remains a persistent issue, consider an alternative coupling method that avoids acidic conditions, although these are often more complex.
-
-
Issue 4: Difficulty with Product Purification
Question: My final product is difficult to purify by column chromatography. It seems to streak on the silica gel, and I'm losing a lot of material.
Answer: The presence of both a carboxylic acid and a basic piperazine nitrogen in the same molecule can make purification challenging.
-
Cause 1: Interaction with Silica Gel. The acidic carboxylic acid and basic nitrogen can interact strongly with the acidic silica gel, leading to poor separation and streaking.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a modifier to your eluent. For example, adding 1-2% acetic acid can protonate the basic nitrogen, reducing its interaction with the silica. Conversely, adding 1-2% triethylamine can deprotonate the carboxylic acid, achieving a similar effect. Experiment to see which works best for your specific separation.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column if the compound is sufficiently non-polar.
-
-
-
Cause 2: Zwitterionic Character. The molecule can exist as a zwitterion, which can affect its solubility and chromatographic behavior.
-
Solution: Recrystallization can be an effective alternative to chromatography. Experiment with different solvent systems. A good starting point might be a polar solvent like ethanol or isopropanol, with the slow addition of a non-polar co-solvent like hexanes or diethyl ether until turbidity is observed, followed by cooling.
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to use enantiomerically pure (S)-1-Boc-piperazine-2-carboxylic acid? A: Yes, if your final application requires a single enantiomer. The reductive amination step as described does not create or alter the stereocenter on the piperazine ring. Therefore, the stereochemical purity of your final product will be dictated by the purity of this starting material.[]
Q2: Can I use a different reducing agent, like sodium borohydride (NaBH₄)? A: It is not recommended for this specific one-pot reaction. Sodium borohydride is a stronger reducing agent that can reduce the starting aldehyde before it has a chance to form the imine with the amine. Sodium triacetoxyborohydride is milder and more selective for reducing the intermediate iminium ion, making it the reagent of choice for one-pot reductive aminations.[3]
Q3: My indole-2-carbaldehyde starting material is dark and seems impure. Can I still use it? A: Aldehydes, especially heteroaromatic ones, can be prone to oxidation and polymerization upon storage.[10] Using impure starting material is a common cause of low yields and difficult purifications.[11] It is highly recommended to purify the indole-2-carbaldehyde by recrystallization (e.g., from ethanol/water) or column chromatography before use to ensure the best possible outcome for the coupling reaction.
Q4: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and check for impurities.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
Key Experimental Protocols
Protocol 1: Synthesis of Indole-2-carbaldehyde
-
To a stirred solution of indole-2-methanol (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M), add activated manganese dioxide (10 equivalents).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 30% Ethyl Acetate/Hexanes eluent).
-
Upon completion (typically 4-16 hours), filter the reaction mixture through a pad of Celite®.
-
Wash the Celite pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude indole-2-carbaldehyde, which can be purified by recrystallization if necessary.[4][5]
Protocol 2: Reductive Amination to Yield the Final Product
-
In a round-bottom flask, dissolve indole-2-carbaldehyde (1 equivalent) and (S)-1-Boc-piperazine-2-carboxylic acid (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as discussed in the troubleshooting section.[2]
Quantitative Data Summary
The following table provides representative data on how different conditions can influence the yield of key reactions. Note that these are illustrative examples, and optimal conditions should be determined experimentally.
| Reaction Step | Parameter Varied | Condition | Typical Yield Range | Reference |
| Oxidation | MnO₂ Equivalents | 5 eq. | 40-60% | [4] |
| 10 eq. (activated) | 75-90% | [5] | ||
| Reductive Amination | Acid Catalyst | None | < 20% | [2] |
| Catalytic Acetic Acid | 60-85% | [2] | ||
| Strong Acid (e.g., TFA) | Low (side products) | [8] | ||
| Reducing Agent | NaBH₄ | Low (aldehyde reduction) | [3] | |
| NaBH(OAc)₃ | 60-85% | [2] |
References
-
Subba Rami Reddy S. R. et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
-
Bhattacharya, M. et al. (1968). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 2162-2167. [Link]
-
Singh, K. et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 26(15), 4647. [Link]
-
Quora (2015). What could be the reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Wikipedia (2023). Pictet–Spengler reaction. Wikipedia. [Link]
-
Reddit (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
Fallacara, A. L. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(2), 249. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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troubleshooting 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine solubility issues
Technical Support Center: 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome, researchers. I am a Senior Application Scientist, and I've developed this comprehensive guide to address the common yet complex solubility issues encountered with this compound. This molecule, with its unique structural features, presents a classic challenge in drug development: balancing desirable moieties with physicochemical hurdles. This guide is structured not as a rigid manual, but as a logical workflow, moving from foundational principles to advanced troubleshooting, ensuring you can make informed, causality-driven decisions in your experiments.
Part 1: Foundational Understanding - Why is This Compound Problematic?
Before troubleshooting, we must understand the inherent chemical nature of the molecule. Its solubility behavior is a direct consequence of its three key functional domains.
Caption: Key functional groups influencing solubility.
FAQ 1: What are the fundamental properties of this compound that affect its solubility?
Answer: The solubility of this compound is governed by a delicate interplay between its functional groups:
-
Hydrophobic Moieties: The large, aromatic indole ring and the bulky tert-butoxycarbonyl (Boc) protecting group are inherently lipophilic (fat-loving), which significantly reduces the molecule's affinity for aqueous solvents.[1][2]
-
Ionizable Groups: The molecule possesses both a basic piperazine nitrogen and an acidic carboxylic acid group. This makes it an amphoteric compound.[3][4]
-
Zwitterionic Potential: In an aqueous environment, the acidic group can lose a proton (becoming negative) and the basic group can gain a proton (becoming positive). When the molecule carries both a positive and a negative charge simultaneously, it is a zwitterion . The pH at which the net charge is zero is the isoelectric point (pI) . At or near its pI, a zwitterionic compound often exhibits its minimum aqueous solubility due to strong intermolecular electrostatic interactions that favor crystallization over solvation.[5][6][7]
The core challenge is that at physiological pH (~7.4), the compound is likely to be near its isoelectric point, leading to very poor solubility in standard buffers like PBS.
Part 2: Systematic Troubleshooting Workflow
This section provides a question-driven guide to systematically address solubility issues, starting with the simplest and most effective techniques.
Caption: Step-by-step troubleshooting decision tree.
FAQ 2: My compound won't dissolve in aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The first and most critical step is to adjust the pH . Since the compound is least soluble near its pI, moving the pH away from this point will ionize the molecule and dramatically increase its solubility.[4][8]
-
To create a soluble stock in acidic conditions: The piperazine nitrogen becomes protonated (cationic form).
-
To create a soluble stock in basic conditions: The carboxylic acid group becomes deprotonated (anionic form).
The choice between acidic or basic conditions may depend on the stability of your compound and the requirements of your downstream experiment. The Boc-protecting group is known to be unstable in strong acidic conditions, so using a mild base is often the safer initial approach.[9][]
Experimental Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol aims to create a concentrated, soluble stock that can be diluted into your final experimental buffer.
-
Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 3.6 mg.
-
Initial Suspension: Add a fraction of the final volume of high-purity water (e.g., 500 µL). The compound will likely form a slurry or suspension.
-
pH Adjustment (Basic Route - Recommended First):
-
Add 1N NaOH dropwise (e.g., 1-2 µL at a time) while vortexing or stirring.
-
Continue adding base until the solid completely dissolves. The solution should become clear. Be patient, as dissolution may take a few minutes.
-
-
pH Adjustment (Acidic Route - Use with Caution):
-
Add 1N HCl dropwise.
-
Continue adding acid until the solid dissolves. Caution: Prolonged exposure to low pH can cleave the Boc group.[9] Work quickly and keep the solution cold if possible.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., 1 mL).
-
Final pH Check (Optional but Recommended): Check the pH of your final stock solution. This information is useful for consistency.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C. Before use, thaw and check for any precipitation.
FAQ 3: I've tried adjusting the pH, but solubility is still limited, or I need to work closer to neutral pH. What's next?
Answer: If pH adjustment alone is insufficient or not viable for your experiment, the next strategy is to use organic co-solvents .[11][12] These solvents can disrupt the hydrophobic interactions of the indole and Boc groups, aiding dissolution.
Common Co-solvents:
| Co-Solvent | Properties & Considerations | Typical Starting % (v/v) |
| DMSO (Dimethyl sulfoxide) | A powerful, polar aprotic solvent. Excellent for initial stock preparation. Can have biological effects in some assays. | 1-5% in final solution |
| DMF (Dimethylformamide) | Similar to DMSO. Can break down over time to release dimethylamine.[11] | 1-5% in final solution |
| Ethanol | A polar protic solvent. Less potent than DMSO/DMF but often more biocompatible. | 5-10% in final solution |
Experimental Protocol 2: Co-Solvent Stock Preparation
-
Dissolve in Pure Organic Solvent: Dissolve the weighed compound in a minimal amount of 100% DMSO or DMF to create a high-concentration stock (e.g., 50-100 mM). The compound should be readily soluble in these solvents.[12]
-
Stepwise Dilution: To prepare your working solution, add the organic stock to your aqueous buffer slowly and with vigorous vortexing . Never add the aqueous buffer to the organic stock, as this will cause immediate precipitation.
-
Observe for Precipitation: After dilution, let the solution sit for several minutes and observe for any cloudiness or precipitate formation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent/buffer ratio.
FAQ 4: My compound precipitates when I dilute my organic stock into an aqueous buffer. How can I prevent this?
Answer: This phenomenon, known as "crashing out," is common for poorly soluble compounds. It occurs when the compound moves from a good solvent (DMSO) to a poor solvent (aqueous buffer) too quickly. Here are several strategies to mitigate this:
-
Increase Co-solvent Percentage: The simplest solution is to increase the final concentration of the organic co-solvent in your aqueous buffer, if your experimental system can tolerate it.
-
Use Surfactants: Adding a small amount of a non-ionic surfactant like Tween® 80 or Poloxamer 188 (typically 0.1-0.5%) to your aqueous buffer can help stabilize the dissolved compound and prevent precipitation.[13][14]
-
Advanced Formulation Strategies: For persistent issues, especially in a drug development context, more advanced formulation techniques are employed. These methods aim to increase the dissolution rate and apparent solubility.[15][16]
-
Salt Formation: Converting the compound into a stable salt form can significantly improve its aqueous solubility and dissolution rate.[13][17][18] This requires chemical synthesis to react the acidic or basic moiety with a suitable counter-ion.
-
Amorphous Solid Dispersions: The compound is molecularly dispersed in a polymer matrix (e.g., PVP, HPMC). This prevents the highly ordered, low-solubility crystalline state from forming.[15][18] This is typically achieved via spray drying or hot-melt extrusion.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[14][15][19]
-
FAQ 5: How can I confirm my compound is chemically intact after my solubilization procedure?
Answer: This is a critical self-validation step. Aggressive pH adjustments or the use of certain solvents can potentially degrade your compound.
-
Primary Method (Purity Check): Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Compare the chromatogram of your freshly prepared solution to a reference standard. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
-
Confirmatory Method (Identity Check): Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It will not only confirm the purity but also verify that the molecular weight of your main peak corresponds to the intact compound. This is especially important if you suspect cleavage of the Boc group (which would result in a mass loss of 100.12 Da).
A variety of HPLC methods can be adapted for piperazine-containing compounds, often using a C18 column and a mobile phase of acetonitrile and water with additives like formic acid or ammonium formate.[20]
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds.
-
Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
- LookChem. (n.d.). 1-BOC-PIPERAZINE 57260-72-7 wiki.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Adani Pharmachem Pvt. Ltd. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
- ChemicalBook. (n.d.). 1-BOC-Piperazine | 57260-71-6.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- American Chemical Society. (n.d.). Derivatives of Indole-2-carboxylic Acid. Journal of the American Chemical Society.
- Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5).
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- BOC Sciences. (n.d.). BOC-amino acids.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Request PDF.
- ChemicalBook. (n.d.). 1-BOC-Piperazine CAS#: 57260-71-6.
- Taylor & Francis Online. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from American Pharmaceutical Review website.
- ResearchGate. (2020). How to desalt zwitterions?.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate.
- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from Asian Journal of Dental and Health Sciences website.
- lifechem pharma. (n.d.). 1-boc Piperazine.
- Chem-Impex. (n.d.). 1-Boc-piperazine-2-carboxylic acid.
- ResearchGate. (2012). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Reddit. (2023). Zwitterion confusion!. r/chemistry.
- Reddit. (2022). How to tackle compound solubility issue. r/labrats.
- ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- International Journal of Pharmacy and Technology. (2012).
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Sigma-Aldrich. (n.d.). 1-Boc-piperazine = 98.0 GC 57260-71-6.
- YouTube. (2017). Ph and Solubility of Drugs.
- Echemi. (n.d.). 1-BOC-4-(2-CARBOXYPHENYL)PIPERAZINE Safety Data Sheets.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- ChemicalBook. (n.d.). This compound.
- Guidechem. (n.d.). 1-boc-4-[carboxi-(1h-indol-2-yl)-metil]-piperazina.
- ChemScene. (n.d.). 1-Boc-4-Isoquinolin-1-yl-piperazine.
- Sigma-Aldrich. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine 97 132710-90-8.
- ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- The Good Scents Company. (n.d.). indole-2-carboxylic acid, 1477-50-5.
- Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid 98 1477-50-5.
- Exposome-Explorer - IARC. (n.d.). Indole-2-carboxylic acid (Compound).
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Technical Support Center: Optimizing the Synthesis of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Welcome to the technical support guide for the synthesis of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-component reaction. Our goal is to provide you with in-depth troubleshooting strategies, field-proven protocols, and a clear understanding of the reaction's mechanistic underpinnings to help you achieve optimal yield, purity, and regioselectivity.
The synthesis of substituted indole derivatives is a cornerstone of pharmaceutical development, with the indole scaffold appearing in numerous bioactive compounds.[1] The target molecule, this compound, is typically synthesized via a Mannich-type reaction involving 1-Boc-piperazine, glyoxylic acid, and an indole source. However, this seemingly straightforward condensation presents significant challenges, primarily concerning the control of regioselectivity between the C2 and C3 positions of the indole nucleus. This guide will directly address this and other common experimental hurdles.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to address the most common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction is failing to produce the desired product, or the yield is consistently below 20%. What are the primary factors I should investigate?
A: Low conversion is a frequent issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, catalyst activity, or reaction setup.
-
Reagent Integrity:
-
1-Boc-Piperazine: Ensure it is pure and dry. While commercially available, its purity can vary.[2][3] Impurities can interfere with the reaction. Consider purification by recrystallization or distillation if in doubt.
-
Glyoxylic Acid: Often supplied as a monohydrate, which is acceptable. However, ensure it has not degraded. It is advisable to use a fresh bottle from a reputable supplier.
-
Indole: The purity of the indole starting material is critical. Impurities can lead to unwanted side reactions and polymerization.[4]
-
Solvent: Ensure solvents are anhydrous, especially for reactions sensitive to water.
-
-
Reaction Conditions:
-
Temperature: This reaction is highly sensitive to temperature.[4] Elevated temperatures (>80 °C) can promote decarboxylation of the product and decomposition of the starting materials. Conversely, temperatures that are too low may result in a sluggish or stalled reaction. We recommend starting at room temperature and gently heating if necessary, monitoring by TLC or LC-MS.
-
Concentration: Reactions that are too dilute may proceed very slowly. A starting concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point.
-
-
Catalyst Choice and Activity:
-
The reaction is typically acid-catalyzed. However, strong Brønsted acids like HCl or H₂SO₄ can promote indole polymerization and Boc-group deprotection.[5][6]
-
Recommended Catalysts: Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or even milder acids like acetic acid can be more effective. They activate the iminium intermediate without causing excessive degradation.[7]
-
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Poor Regioselectivity (Predominant C3-Alkylation)
Q: My primary product is the C3-substituted isomer, not the desired C2 product. How can I enhance C2 selectivity?
A: This is the most significant challenge in this synthesis. The indole ring is a π-excessive heterocycle, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack.[8] Directing the substitution to the C2 position requires overcoming this inherent reactivity.
-
Mechanistic Insight: The reaction proceeds via an electrophilic substitution on the indole ring. The kinetically favored pathway is attack at C3. To achieve C2 substitution, you must either block the C3 position or utilize conditions that favor the thermodynamically more stable C2 product, which is often not feasible.
-
Strategies to Promote C2-Alkylation:
-
N-Protection of Indole: Protecting the indole nitrogen with a bulky or electron-withdrawing group (e.g., tosyl (Ts) or phenylsulfonyl (PhSO₂)) can sterically hinder the C3 position and electronically favor C2 attack. The protecting group can be removed later.
-
Use of a C3-Blocked Indole: If your synthetic scheme allows, starting with a 3-substituted indole (e.g., 3-methylindole) will force the alkylation to occur at the C2 position.[9]
-
Directed Metalation: A more advanced approach involves the deprotonation of N-protected indole at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an appropriate electrophile. This provides excellent regioselectivity but requires stringent anhydrous and inert atmosphere conditions.
-
For this specific multi-component reaction, protecting the indole nitrogen is the most practical approach to explore first.
Problem 3: Formation of Key Side Products
Q: Besides the C3-isomer, I'm observing other persistent impurities. What are they and how can I prevent them?
A: Several side reactions can compete with your desired transformation. Identifying them is key to suppression.
-
Boc Deprotection: The Boc group is notoriously labile to strong acids.[6] The use of catalysts like trifluoroacetic acid (TFA) or mineral acids will cleave the Boc group, leading to the unprotected piperazine derivative and potential for di-alkylation on the piperazine.
-
Solution: Use milder acid catalysts (e.g., acetic acid) or Lewis acids. If acidic workup is required, perform it at low temperatures (0-5 °C) and for a minimal duration.
-
-
Decarboxylation: The product contains a carboxylic acid alpha to the indole ring, which can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic/basic conditions.[10][11]
-
Solution: Maintain a reaction temperature below 80 °C. Avoid prolonged heating. During workup and purification, use moderate pH ranges.
-
-
Bis-Indole Formation: The electrophilic intermediate can react with a second molecule of indole, leading to bis(indolyl)methane-type byproducts.
-
Solution: This is often a result of slow addition of the indole to a pre-mixed solution of the other components. Try adding the glyoxylic acid or 1-Boc-piperazine slowly to the solution of indole to keep the concentration of the electrophilic intermediate low.
-
Problem 4: Challenges in Product Purification
Q: The crude product is difficult to purify. Standard column chromatography gives poor separation of isomers and fails to remove baseline impurities. What purification strategy do you recommend?
A: The product is amphoteric (containing both a basic amine and an acidic carboxylic acid), which can cause streaking on silica gel. The structural similarity of the C2 and C3 isomers also makes them difficult to separate.
-
Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous acid (e.g., 1M citric acid) to remove unreacted 1-Boc-piperazine.
-
Extract the aqueous layer again to ensure full recovery of any product that may have partitioned.
-
Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) to extract your acidic product into the aqueous phase, leaving neutral impurities (like unreacted indole) behind.
-
Carefully re-acidify the basic aqueous layer to pH ~5-6 with 1M HCl at 0 °C to precipitate your product, which can then be collected by filtration or extracted back into an organic solvent.
-
-
Chromatography:
-
Mobile Phase Additives: If you must use column chromatography, add additives to the eluent to suppress ionization. For normal phase silica, adding 0.5-1% acetic acid can improve the peak shape of your carboxylic acid product.
-
Reverse-Phase Chromatography: C18 reverse-phase chromatography is often superior for separating such polar compounds and their isomers. A gradient of water/acetonitrile or water/methanol with a 0.1% formic acid or TFA modifier is a good starting point.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism? A1: The reaction is a Mannich-type condensation. First, 1-Boc-piperazine reacts with the aldehyde of glyoxylic acid to form a hemiaminal, which then dehydrates under acidic conditions to form a reactive iminium ion. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form the new C-C bond.
Caption: Proposed two-step mechanism for the synthesis.
Q2: How stable is the Boc protecting group? A2: The tert-butyloxycarbonyl (Boc) group is stable to most bases, nucleophiles, and reductive conditions.[12] However, it is readily cleaved by strong acids like TFA, HCl, and H₂SO₄, especially at room temperature.[5][6] Milder acids like acetic acid or Lewis acids at controlled temperatures are generally compatible.
Q3: What are the optimal reaction solvents? A3: Solvent choice can influence reaction rate and side product formation. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are commonly used. Protic solvents like ethanol or even water can sometimes be effective, particularly with certain Lewis acid catalysts, but may require more optimization. A solvent screen is recommended.
Table 1: Recommended Starting Conditions for Solvent Screening
| Solvent | Catalyst (10 mol%) | Temperature (°C) | Typical Time (h) |
|---|---|---|---|
| Dichloromethane | Acetic Acid (1.0 eq) | 25 - 40 | 12 - 24 |
| Acetonitrile | Sc(OTf)₃ | 25 - 60 | 8 - 16 |
| 1,4-Dioxane | Acetic Acid (1.0 eq) | 25 - 80 | 12 - 24 |
| Ethanol | None (or Acetic Acid) | 25 - 78 (reflux) | 16 - 36 |
Section 3: Experimental Protocols
Protocol 3.1: Optimized Synthesis Protocol
This protocol is a recommended starting point and should be optimized based on your specific indole substrate and laboratory conditions.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add indole (1.0 eq).
-
Reagent Addition: Dissolve the indole in anhydrous Dichloromethane (DCM) (to make a 0.2 M solution). Add 1-Boc-piperazine (1.1 eq) and glyoxylic acid monohydrate (1.2 eq).
-
Catalyst Addition: Add glacial acetic acid (1.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material using the acid-base extraction method described in Section 1, Problem 4, or by reverse-phase column chromatography.
Protocol 3.2: Purification by Reverse-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Column: Use a C18-functionalized silica gel column.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on UV absorbance (typically at 280 nm for the indole chromophore) and analyze by TLC or LC-MS to identify the fractions containing the pure C2 and C3 isomers.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary to remove residual water.
References
- Benchchem. (2025).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
-
ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
- Varma, R. S. (2012). The Pictet–Spengler reaction. Comprehensive Organic Name Reactions and Reagents.
- Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Reddit. (n.d.). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
ResearchGate. (n.d.). Optimization of the asymmetric Pictet-Spengler reaction cascade. [Link]
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
-
Vitale, P. et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]
-
SpectraBase. 1-Boc-piperazine. [Link]
- Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Knesl, P. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197. [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Google Patents. (n.d.). A kind of synthetic method of 1 BOC piperazines.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. [Link]
- Fadaeinasab, M. et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1134-1153.
-
Reddit. (2019). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Piers, E. et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry. [Link]
- University of Rochester. (n.d.). Indoles.
- Google Patents. (n.d.). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
Kauno, T. U. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
ResearchGate. (n.d.). Electrophilic reaction of indole with glyoxylic acid. [Link]
-
Righi, G. et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1747. [Link]
- Google Patents. (n.d.).
-
Łażewska, D. et al. (2012). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. Journal of Molecular Structure, 1011, 206-212. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]
-
ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. [Link]
-
Homer, A. (1913). On the Colour Reactions of certain Indole Derivatives, and their significance with regard to the Glyoxylic Reaction. The Biochemical Journal, 7(2), 101–115. [Link]
-
Li, W. et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 843236. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Reddy, C. R. et al. (2007). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic Letters, 9(19), 3781–3783. [Link]
-
PubChem. 1-fmoc-4-boc-piperazine-2-carboxylic acid. [Link]
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- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
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- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Navigating the Purification of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Welcome to the technical support center for the purification of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the isolation and purification of this complex molecule. Drawing upon established principles of organic chemistry and chromatography, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow.
Understanding the Molecule: A Triad of Challenges
The purification of this compound is particularly challenging due to the presence of three distinct functional groups, each with its own physicochemical properties:
-
The tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group increases the molecule's solubility in organic solvents. However, it is labile under acidic conditions.
-
The Piperazine Ring: A basic moiety that can be protonated, significantly increasing the molecule's polarity and aqueous solubility. The presence of two nitrogen atoms can lead to issues with peak tailing in chromatography.[1]
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The Carboxylic Acid and Indole Moieties: The carboxylic acid is acidic, while the indole NH is weakly acidic. This combination introduces the potential for zwitterion formation at neutral pH, which can drastically reduce solubility in many common solvents. The indole ring itself can be sensitive to strong acids and oxidative conditions.
The interplay of these groups dictates the molecule's behavior in different solvent systems and on various stationary phases, making the development of an effective purification strategy a non-trivial task.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample?
A1: The most common impurities will depend on the synthetic route employed. However, typical byproducts include:
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Unreacted Starting Materials: Such as 1-Boc-piperazine and the indole-containing starting material.
-
Over-alkylation or Di-substituted Products: If the reaction conditions are not carefully controlled.
-
Byproducts from Boc-Deprotection: If the reaction is exposed to acidic conditions, even inadvertently.
-
Oxidation Products of the Indole Ring: Indoles can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q2: My compound has poor solubility in common chromatography solvents. What should I do?
A2: The zwitterionic nature of your compound at neutral pH is the likely culprit. To improve solubility, you need to suppress the formation of the zwitterion by adjusting the pH.
-
Acidic Conditions: Adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to your solvent system will protonate the piperazine nitrogen and the carboxylate, resulting in a cationic species that is often more soluble in polar organic solvents.
-
Basic Conditions: Adding a small amount of a volatile base (e.g., 0.1% triethylamine or ammonia) will deprotonate the carboxylic acid and the indole NH, forming an anionic species that may have better solubility.
Q3: I'm observing significant peak tailing in my HPLC analysis. How can I improve the peak shape?
A3: Peak tailing is a common issue with basic compounds like piperazines, often due to strong interactions with residual silanol groups on the silica-based stationary phase.[1]
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Use a Mobile Phase Modifier: As mentioned above, adding a small amount of an acid or base to your mobile phase can improve peak shape by competing with your compound for interaction with the stationary phase.
-
Employ a High-Purity, End-Capped Column: These columns have fewer free silanol groups, reducing the sites for strong secondary interactions.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can sometimes offer better peak shapes for basic compounds.
Troubleshooting Guide
This section provides a structured approach to resolving common purification challenges.
Problem 1: Low Recovery from Silica Gel Column Chromatography
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Irreversible Adsorption | The polar and basic nature of the piperazine and the acidic carboxylic acid can lead to strong, sometimes irreversible, binding to the silica gel. | - Pre-treat the silica gel: Slurry the silica gel in the mobile phase containing a small amount of a volatile base (e.g., 0.5-1% triethylamine) before packing the column. - Use a modified mobile phase: Incorporate a small percentage of a volatile base (e.g., 0.1-0.5% triethylamine or ammonia) in your eluent system. |
| Compound Instability on Silica | The slightly acidic nature of silica gel can potentially lead to partial cleavage of the Boc group over long exposure times. | - Run the column quickly: Avoid letting the compound sit on the column for extended periods. - Use deactivated silica or an alternative stationary phase: Consider using neutral alumina or a C18-functionalized silica for reversed-phase chromatography. |
| Poor Solubility in Eluent | The compound may be precipitating on the column if it is not fully soluble in the chosen mobile phase. | - Modify the eluent system: Add a co-solvent that improves the solubility of your compound. For example, if you are using a hexane/ethyl acetate system, adding a small amount of methanol or dichloromethane might help. - Adjust the pH of the eluent: As discussed in the FAQs, adding a volatile acid or base can improve solubility. |
Problem 2: Co-elution of Impurities
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Similar Polarity of Impurities | Byproducts with similar functional groups and overall polarity to the target compound will have similar retention times. | - Optimize the mobile phase: Try a different solvent system with different selectivities. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane can alter the elution order. - Employ a different chromatographic technique: If normal-phase chromatography is not providing adequate separation, consider reversed-phase HPLC. A C18 column with a water/acetonitrile or water/methanol gradient containing a pH modifier is a good starting point. |
| Formation of Tailing Peaks | As discussed previously, peak tailing can mask the presence of closely eluting impurities. | - Address the peak tailing issues: Refer to the solutions in the FAQs and Problem 1 to improve peak shape and reveal hidden impurities. |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel (with Base Modifier)
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Slurry Preparation: In a beaker, add the required amount of silica gel to your starting mobile phase (e.g., 98:2 dichloromethane:methanol). Add triethylamine to a final concentration of 0.5% (v/v). Stir the slurry for 15 minutes.
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Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (containing 0.5% triethylamine). If solubility is an issue, use a stronger solvent like dichloromethane and adsorb the sample onto a small amount of silica gel. Allow the solvent to evaporate completely before loading the dried silica onto the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of methanol. Collect fractions and analyze by TLC or HPLC.
Protocol 2: Preparative Reversed-Phase HPLC
-
Column: C18, 10 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a shallow gradient (e.g., 5-10% B) and gradually increase to elute your compound. A typical gradient might be 10-95% B over 30 minutes.
-
Sample Preparation: Dissolve the crude material in a mixture of Mobile Phase A and B, or in a minimal amount of a suitable organic solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection and Analysis: Collect fractions based on the UV chromatogram. Analyze the purity of the fractions by analytical HPLC.
-
Post-Purification Workup: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a formate salt.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
References
Sources
stability problems with 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine in solution
Technical Support Center: 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Introduction
Welcome to the technical support guide for this compound. This molecule is a complex synthetic building block, valued in medicinal chemistry and drug development for its unique trifunctional architecture, combining a protected piperazine, a carboxylic acid, and an indole moiety.[1] However, this structural complexity also introduces several potential points of instability when handled in solution.
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions during your experiments, ensuring the integrity of your results.
Molecular Structure & Stability Hotspots
The stability of this compound in solution is dictated by the interplay of its three core functional groups. Understanding these "hotspots" is the first step in preventing unwanted degradation.
Caption: Key structural sites prone to degradation.
Troubleshooting Guide: Common Stability Issues
This section addresses the most common problems encountered when working with this compound in solution.
Q1: I dissolved my compound in an acidic buffer (pH < 6) and my LC-MS analysis shows a new major peak with a mass loss of 100.1 Da. What happened?
Answer: You are observing the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
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Causality: The Boc group is notoriously labile under acidic conditions.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation (which typically forms isobutylene) and the unstable carbamic acid, which rapidly decarboxylates to liberate the free amine of the piperazine ring.[3] The mass difference of 100.1 Da corresponds precisely to the mass of the Boc group (C₅H₉O₂).
-
Preventative Measures:
-
Avoid Acidity: Never dissolve or store the compound in acidic solutions (e.g., those containing TFA, HCl, or acidic buffers like citrate below pH 6).
-
Optimal pH Range: For aqueous solutions, use buffers in the neutral to slightly basic range (pH 7.0 - 8.0). Phosphate-buffered saline (PBS) at pH 7.4 is often a suitable choice for short-term experiments.
-
Solvent Choice: For stock solutions, prioritize aprotic organic solvents such as DMSO or DMF.
-
Q2: My solution is developing a yellow or brownish tint upon storage, even when kept in the dark at 4°C. What is causing the color change?
Answer: This discoloration is a classic indicator of the oxidation of the electron-rich indole ring.
-
Causality: The indole nucleus is highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[4][5] This process often leads to the formation of complex, colored polymeric or resinous materials.[4] The C2-C3 double bond of the indole is particularly vulnerable to oxidative cleavage.[5][6] The presence of trace metal ions in your solvent or buffer can catalyze this oxidation.
-
Preventative Measures:
-
Inert Atmosphere: For long-term storage of solutions, degas your solvent by sparging with an inert gas like argon or nitrogen before dissolving the compound. Store the resulting solution under an inert atmosphere.
-
Use High-Purity Solvents: Ensure you are using fresh, high-performance liquid chromatography (HPLC) or anhydrous grade solvents to minimize contaminants that could initiate oxidation.
-
Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, but its compatibility with your downstream experiments must be verified.
-
Q3: I am observing a gradual loss of my parent compound over time with the appearance of multiple minor unidentified peaks, even at neutral pH and protected from light. What could be the cause?
Answer: This scenario points towards slower degradation pathways, likely a combination of piperazine ring oxidation and potential photodegradation if light protection is incomplete.
-
Causality:
-
Piperazine Oxidation: The piperazine ring itself can undergo oxidative degradation, especially in the presence of dissolved oxygen or metal catalysts.[7][8] Common degradation products include N-oxides and ring-opened species.[7]
-
Photodegradation: Indole-containing compounds are known to be sensitive to light, particularly UV radiation.[9][10] Even ambient lab lighting over extended periods can induce photochemical reactions, leading to a complex mixture of degradation products.[10]
-
-
Preventative Measures:
-
Absolute Light Protection: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Minimize exposure to ambient light during handling.
-
Prepare Fresh Solutions: The most reliable strategy is to prepare solutions fresh from a solid stock immediately before use. Avoid storing dilute aqueous solutions for more than a few hours.
-
Storage of Stock Solutions: If stock solutions (typically in DMSO) must be stored, they should be aliquoted into single-use volumes, stored under an inert atmosphere, and kept at -20°C or, ideally, -80°C.
-
Caption: A troubleshooting workflow for identifying degradation causes.
Frequently Asked Questions (FAQs)
-
What are the primary degradation products I should look for?
-
The de-Boc derivative (mass loss of 100.1 Da) resulting from acid exposure.
-
Oxidized species, which may be difficult to characterize fully but often result in an increase in mass of +16 Da (hydroxylation) or other complex products.
-
-
Is the compound sensitive to temperature?
-
Yes. While thermal degradation of the piperazine ring requires high temperatures (e.g., >135°C), all degradation reactions (hydrolysis, oxidation) are accelerated by heat.[8] Additionally, the carboxylic acid moiety introduces a risk of decarboxylation at elevated temperatures. It is strongly recommended to handle and store all solutions at or below room temperature, with cold storage (4°C to -80°C) being optimal.
-
-
What is the best way to prepare a stock solution?
-
Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO or DMF. Use a fresh bottle of solvent. Store this stock in small, single-use aliquots at -80°C under an inert atmosphere. See the protocol below for a detailed workflow.
-
-
Can I use this compound in cell culture media?
-
Yes, but with caution. Cell culture media are aqueous, buffered solutions (typically pH ~7.4) and are incubated at 37°C. While the pH is generally safe for the Boc group, the prolonged incubation at 37°C in an oxygen-rich environment can lead to gradual oxidation. It is imperative to prepare the final dilution in media immediately before adding it to the cells and to include appropriate vehicle controls in your experiment.
-
Experimental Protocols & Data
Recommended Storage Conditions Summary
| Parameter | Solid State | Stock Solution (DMSO/DMF) | Aqueous Solution (Working) |
| Temperature | 2-8°C | -20°C (short-term) / -80°C (long-term) | Use immediately; store on ice |
| Atmosphere | Dry | Inert Gas (Argon/Nitrogen) | N/A (use immediately) |
| Light | Protect from light | Store in amber vials | Protect from light |
| pH | N/A | N/A | 7.0 - 8.0 |
Protocol 1: Preparation of a Stable Stock Solution
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use anhydrous, high-purity DMSO or DMF from a sealed bottle.
-
Inerting (Optional but Recommended): Sparge the solvent with dry argon or nitrogen gas for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Add the inerted solvent to the solid compound to achieve the desired concentration (e.g., 20 mM). Gently vortex or sonicate at room temperature until fully dissolved.
-
Aliquoting: Immediately dispense the solution into single-use aliquots in amber, screw-cap microcentrifuge tubes or glass vials.
-
Storage: Blanket the headspace of each aliquot with argon or nitrogen before sealing. Store promptly at -80°C.
Protocol 2: Monitoring Stability by HPLC-UV
This protocol provides a general method to assess the purity and stability of your compound over time.
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (for the indole chromophore).
-
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) under the conditions you wish to test (e.g., in PBS at pH 7.4).
-
Inject a sample immediately (T=0) to obtain an initial purity profile.
-
Store the solution under the test conditions (e.g., 37°C, protected from light).
-
Inject samples at subsequent time points (e.g., 1h, 4h, 8h, 24h).
-
Compare the peak area of the parent compound and observe the formation of new peaks over time. Calculate the percentage of the parent compound remaining at each time point.
-
Caption: The two main degradation pathways for the molecule.
References
-
Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Molecules, 25(24), 6031. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]
-
Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. IARC scientific publications, (105), 584–587. Available at: [Link]
-
Wikipedia. (n.d.). Indole. Available at: [Link]
-
Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Scientific Publications, (105), 584-587. Available at: [Link]
-
Mekala, R. (2019). Exploration of a New Oxidizing Agent on the Oxidation of Indole. ProQuest. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]
-
Bent, D. V., & Hayon, E. (1975). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 79(8), 729-735. Available at: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356. Available at: [Link]
-
Al-Ostoot, F. H., Al-Tamari, U. D., & Shehadeh, M. B. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 14(7), 1195–1236. Available at: [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]
-
Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. Available at: [Link]
-
Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. Available at: [Link]
-
Ostec-Instruments. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Available at: [Link]
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Liu, H., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2023). Is the protecting group boc of the amino group stable at 37°C? Available at: [Link]
-
Sûkalos, S., et al. (2007). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 72(10), 3821-3823. Available at: [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
DellaGreca, M., et al. (2009). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 159-165. Available at: [Link]
-
Che, C. M., et al. (2019). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Communications, 55(1), 123-126. Available at: [Link]
-
ACS Omega. (2022). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Chen, X., et al. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy & Fuels, 32(10), 10738-10747. Available at: [Link]
-
ResearchGate. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
Nielsen, P., et al. (2021). Degradation of 2‑Amino-2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(20), 7591-7602. Available at: [Link]
-
Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 88–98. Available at: [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7315-7322. Available at: [Link]
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- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 6. Exploration of a New Oxidizing Agent on the Oxidation of Indole - ProQuest [proquest.com]
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- 9. ask-ayurveda.com [ask-ayurveda.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Welcome to the technical support guide for the synthesis of 1-Boc-4-[carboxy-(1H-indol-2-yl)-methyl]-piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side product formation and optimizing reaction outcomes.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a multi-step process that often involves the reductive amination between an indole-2-carboxaldehyde or a related precursor and 1-Boc-piperazine. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and significantly reduce the yield of the desired product. Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
The core of this synthesis can be viewed as a variation of the Pictet-Spengler reaction, where an iminium ion is formed and subsequently cyclized.[1][2] However, in this case, the goal is a linear addition rather than an intramolecular cyclization. The key challenges in this synthesis revolve around controlling the reactivity of the indole nucleus, the stability of the starting materials, and preventing over-reaction or undesired secondary reactions.
Visualizing the Core Reaction Pathway
Caption: A simplified workflow for the synthesis of the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the most common causes?
A1: Low yields can stem from several factors:
-
Degradation of Starting Materials: Indole-2-carboxaldehyde can be sensitive to oxidation and light. Ensure its purity before use.
-
Inefficient Imine Formation: The initial condensation to form the iminium ion is reversible. The presence of water can inhibit this step. Using a drying agent or azeotropic removal of water can be beneficial.
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity. Stronger reducing agents like sodium borohydride (NaBH₄) may require careful pH control to avoid reducing the aldehyde before imine formation.
-
Side Reactions: The formation of various byproducts, as detailed in the troubleshooting section, directly consumes starting materials and reduces the yield of the desired product.
Q2: I'm observing an unexpected mass peak corresponding to a dimer of my indole starting material. What is this and how can I prevent it?
A2: This is likely due to a self-condensation or dimerization of the indole-2-carboxaldehyde, especially under acidic conditions. This can be minimized by:
-
Controlling Acidity: Use a mild acid catalyst, such as acetic acid, and avoid strong acids.
-
Order of Addition: Add the aldehyde slowly to the mixture of the amine and reducing agent to ensure it reacts preferentially with the piperazine.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Common impurities include:
-
Unreacted 1-Boc-piperazine: Can be removed by an acidic wash during workup.[3]
-
Over-alkylated Piperazine: Formation of the 1,4-disubstituted piperazine byproduct.
-
Reduced Aldehyde: The corresponding indole-2-methanol.
-
Products of Indole Ring Reactions: Side products arising from the reactivity of the indole nucleus itself.
III. Troubleshooting Guides
This section provides a detailed breakdown of common side products and step-by-step protocols to mitigate their formation.
Guide 1: Over-alkylation of Piperazine
Issue: Formation of 1,4-bis[(1H-indol-2-yl)methyl]piperazine.
Causality: While one nitrogen of piperazine is protected by the Boc group, under certain conditions, the Boc group can be partially cleaved, or the second nitrogen can still exhibit some nucleophilicity, leading to a second alkylation.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 1-Boc-piperazine to favor the mono-alkylation product.
-
Temperature Management: Run the reaction at a lower temperature (0 °C to room temperature) to reduce the rate of potential Boc-deprotection and the second alkylation.
-
pH Control: Maintain a mildly acidic pH (around 5-6). Strongly acidic conditions can promote Boc-deprotection.
Optimized Protocol to Minimize Over-alkylation:
-
To a stirred solution of 1-Boc-piperazine (1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add acetic acid (catalytic amount).
-
Add indole-2-carboxaldehyde (1.0 eq.) to the mixture.
-
Stir for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Guide 2: Reduction of the Indole Aldehyde
Issue: Formation of (1H-indol-2-yl)methanol.
Causality: The reducing agent can directly reduce the starting aldehyde before it has a chance to form the iminium ion with the piperazine. This is more common with less reactive amines or when using stronger, less selective reducing agents.
Mitigation Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is a milder and more selective reducing agent for imines in the presence of aldehydes.
-
Pre-formation of the Iminium Ion: Allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This increases the concentration of the iminium ion intermediate.
Guide 3: Side Reactions Involving the Indole Nucleus
Issue: Formation of various colored impurities and unexpected adducts.
Causality: The indole ring is electron-rich and susceptible to electrophilic attack, especially at the C3 position.[4] The acidic conditions used to promote imine formation can also activate the indole ring towards side reactions.
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to colored impurities.
-
Mild Reaction Conditions: Avoid high temperatures and strong acids, which can promote polymerization or other side reactions of the indole nucleus.
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
IV. Data Summary and Recommended Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, good solubility for reactants, allows for easy workup. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes. |
| Acid Catalyst | Acetic Acid (catalytic) | Sufficiently acidic to promote imine formation without causing significant degradation. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and potential Boc-deprotection. |
| Stoichiometry | 1.0 eq. Aldehyde, 1.1-1.2 eq. 1-Boc-piperazine, 1.5 eq. NaBH(OAc)₃ | Slight excess of amine drives imine formation and minimizes unreacted aldehyde. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the indole moiety. |
V. Concluding Remarks
The synthesis of this compound requires careful control of reaction parameters to achieve high yields and purity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. The key to success lies in the judicious choice of reagents, temperature control, and maintaining a non-oxidative environment.
VI. References
-
Time dependence of the reductive amination of the indole-2-carbaldehydes 7 and 8 with 1-(4-fluorophenyl)piperazine... ResearchGate. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. ACS Publications. Available at: [Link]
-
Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Publications. Available at: [Link]
-
The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
A new one-pot synthesis of substituted indoles using 2-nitrotoluenes and dimethylformamide dimethyl acetal. International Journal of Advanced Research. Available at: [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available at: [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC - NIH. Available at: [Link]
-
Piperazine-impurities. Pharmaffiliates. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Welcome to the technical support center for the purification of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in achieving high purity for this complex chiral molecule. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
The subject molecule possesses several chemical features that make its purification non-trivial: a bulky, acid-labile Boc protecting group, a basic piperazine nitrogen, an acidic carboxylic acid, a polar indole ring, and a critical stereocenter. This combination necessitates a multi-faceted purification approach.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical Q&A format.
Q1: What are the most probable impurities in my crude sample?
A1: Understanding potential impurities is the first step to designing a purification strategy. Based on the typical synthetic routes for this class of compounds, impurities often fall into several categories.
| Impurity Type | Potential Source / Structure | Key Characteristics & Removal Strategy |
| Starting Materials | Unreacted 1-Boc-piperazine or an indole-2-acetic acid derivative. | Generally have very different polarities. Removable by flash chromatography or recrystallization. |
| Reaction Byproducts | Di-acylated piperazine; products from side-reactions on the indole ring. | Often less polar than the desired product. Can be removed by flash chromatography. |
| Degradation Products | Boc-deprotected compound (free piperazine). | Highly polar and basic. Can be removed by aqueous washes or silica gel chromatography (will likely stick to the baseline). The Boc group is susceptible to cleavage under acidic conditions[1]. |
| Stereoisomers | The undesired enantiomer or diastereomers. | Identical polarity to the desired product in achiral systems. Requires specialized chiral separation techniques like chiral HPLC or SFC[2][3][4]. |
| Residual Solvents | High-boiling point solvents used in the reaction (e.g., DMF, DMSO). | Best removed under high vacuum with gentle heating or via lyophilization if the compound is water-soluble after salt formation. |
Q2: My compound streaks severely during silica gel flash chromatography. How can I improve the peak shape?
A2: This is a classic problem for molecules containing both acidic (carboxylic acid) and basic (piperazine) functional groups. The zwitterionic character at neutral pH causes strong, non-ideal interactions with the acidic silica gel surface.
-
Expertise & Causality: Streaking, or "tailing," occurs because the basic piperazine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. To mitigate this, you need to modify the mobile phase to suppress this interaction.
-
Solution 1: Add an Acidic Modifier. Incorporating a small amount of a volatile acid, such as 0.5-1% acetic acid or 0.1% trifluoroacetic acid (TFA), into your mobile phase (e.g., dichloromethane/methanol) will protonate the basic piperazine nitrogen. This creates a positively charged species that has a much-reduced affinity for the silica surface, resulting in sharper, more symmetrical peaks.
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider switching to a less acidic stationary phase. Alumina (basic or neutral) can be an option, but for polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on silica, diol, or amine-functionalized columns is often a superior choice[5][6]. HILIC uses a polar stationary phase with a partially aqueous mobile phase, offering a different selectivity.
Q3: I've tried recrystallization, but my compound "oils out" or the purity doesn't improve significantly. What should I do?
A3: "Oiling out" happens when a compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
-
Trustworthiness through Methodical Solvent Screening: A single-solvent recrystallization is often insufficient for complex molecules. A two-solvent system is typically required: one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").
-
Protocol Insight: Dissolve your crude material in the minimum amount of hot "solvent." Then, add the "anti-solvent" dropwise at an elevated temperature until you observe persistent cloudiness. Add a few more drops of the hot "solvent" to redissolve the precipitate, and then allow the solution to cool slowly. This controlled reduction in solubility is key to promoting crystal growth over precipitation or oiling out. For acidic or basic molecules, crystallization of a salt (e.g., hydrochloride or acetate salt) can sometimes yield better crystals[9][11].
Q4: My compound appears pure by NMR and achiral LCMS, but the optical rotation is low. How can I resolve the enantiomers?
A4: This strongly indicates enantiomeric contamination. Standard purification techniques like recrystallization (unless a chiral resolving agent is used) and achiral chromatography will not separate enantiomers. You must use a chiral separation method.
-
Authoritative Grounding: Supercritical Fluid Chromatography (SFC) has become the gold standard in the pharmaceutical industry for chiral separations due to its speed, efficiency, and reduced environmental impact compared to traditional HPLC[2][4][12][13]. It utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations[4][13].
-
Recommended Approach: Preparative chiral SFC is the most effective method for obtaining enantiomerically pure material on a research scale (50-100 g)[12]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including piperazine derivatives[14].
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying your compound, starting from the most straightforward methods and progressing to more specialized techniques.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. selvita.com [selvita.com]
- 3. SFC for Chiral separation in Pharmaceutical Industry - Chromedia [chromedia.org]
- 4. news-medical.net [news-medical.net]
- 5. labex.hu [labex.hu]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Experimental Resistance with Novel Inhibitor Analogs
Introduction
Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide focuses on the challenges of experimental resistance, using the 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine scaffold as a representative example of a modern therapeutic candidate. Analogs from this chemical series, noted for their indole-piperazine core, are characteristic of compounds designed to target key cellular signaling pathways, such as protein tyrosine kinases, which are central to diseases like cancer.[1][2][3][4][5][6]
As researchers, you are at the forefront of translating chemical innovation into biological insight. However, this process is often challenged by the phenomenon of drug resistance, which can manifest as a complete lack of response (primary resistance) or a loss of initial efficacy (acquired resistance).[7] This guide is structured in a question-and-answer format to directly address common issues you may encounter, providing not just solutions but the underlying rationale to empower your experimental design.
Section 1: Compound Handling & Assay Optimization
This section addresses foundational issues related to the physicochemical properties of the analogs and the setup of robust cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor solubility in my aqueous assay buffer, leading to inconsistent results. How can I improve this?
A1: This is a frequent challenge with complex organic molecules. The carboxyl group suggests pH-dependent solubility, while the large hydrophobic surface area can lead to aggregation.[8][9]
-
Underlying Cause: At physiological pH, the carboxylic acid is likely deprotonated, which should aid solubility. However, the bulky "Boc" protecting group and the indole ring contribute to low aqueous solubility. The compound may be precipitating out of solution in your final assay dilution.
-
Troubleshooting Protocol:
-
Solvent Management: Always prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[9] When diluting into your final aqueous buffer, ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced artifacts.[10][11]
-
pH Optimization: The carboxylic acid moiety's solubility is pH-sensitive. Test a range of buffer pH values (e.g., 7.2, 7.4, 7.6) to find the optimal condition for solubility without compromising cell health.
-
Formulation Aids: For in vitro biochemical assays (not for live cells), consider adding a low percentage of a non-ionic surfactant like Tween-20 (0.01%) or Pluronic F-68 to the buffer to maintain compound solubility.[10]
-
Sonication: Briefly sonicate your final diluted solution before adding it to the cells. This can help break up micro-precipitates.[8]
-
Q2: I'm observing a high degree of variability in my IC50 values between experiments. What are the most common sources of this inconsistency?
A2: Reproducibility is key to confidence in your data. Variability often stems from subtle changes in experimental conditions.[11]
-
Underlying Causes: Inconsistent results can be traced to compound stability, cell health, or minor deviations in assay protocol.[10][11]
-
Troubleshooting Checklist:
-
Compound Stability:
-
Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from the stock for each experiment. Do not store diluted compounds in aqueous buffers.[10]
-
-
Cell Health & Density:
-
Passage Number: Use cells within a consistent, low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug responses.[12]
-
Seeding Density: Optimize and strictly control the cell seeding density. Overly confluent or sparse cultures will respond differently to treatment.[12][13]
-
Viability Check: Always perform a viability count before seeding to ensure your starting cell population is healthy.[12]
-
-
Assay Timing: Ensure that the duration of compound incubation and the timing of the final readout (e.g., addition of viability reagent) are kept precisely consistent across all experiments.
-
| Parameter | Recommendation | Rationale |
| DMSO Stock Conc. | 10-20 mM | High enough to minimize volume added to media. |
| Final DMSO Conc. | < 0.5% | Avoids solvent-induced cytotoxicity or off-target effects.[11] |
| Cell Passage | < 20 (cell line dependent) | Ensures genetic and phenotypic stability. |
| Seeding Density | Optimized for log-phase growth | Ensures cells are in an active, reproducible growth state.[13] |
Section 2: Investigating Mechanisms of Cellular Resistance
Once you have a robust assay, you may encounter cell lines that are inherently resistant or develop resistance over time. This section provides a framework for diagnosing the underlying molecular mechanisms.
Troubleshooting Guide: My Cells Are Resistant to the Inhibitor
Problem: You have identified a cancer cell line that shows a significantly higher IC50 value for your indole-piperazine analog compared to sensitive cell lines.
Initial Hypothesis: The resistance is due to one of three common mechanisms: (1) altered drug target, (2) activation of bypass signaling pathways, or (3) reduced intracellular drug concentration via efflux pumps.[7][14]
Experimental Workflow for Diagnosing Resistance
Caption: Workflow for diagnosing the cause of cellular resistance.
Step 1: Is Reduced Drug Accumulation the Problem?
Q3: How can I quickly determine if my compound is being actively pumped out of the resistant cells?
A3: The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), is a very common mechanism of multidrug resistance.[15][16][17][18] These pumps actively efflux drugs from the cell, lowering the intracellular concentration and thus the efficacy.[19]
-
Diagnostic Protocol:
-
Select an Efflux Pump Inhibitor: Use a well-characterized P-gp inhibitor like Verapamil or Cyclosporin A.
-
Co-treatment Experiment: Set up a dose-response curve for your indole-piperazine analog in the resistant cell line, both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor.
-
Analysis: If the IC50 of your analog decreases significantly (i.e., the cells become more sensitive) in the presence of the P-gp inhibitor, it strongly suggests that P-gp-mediated efflux is a major resistance mechanism.
-
-
Confirmation: To confirm P-gp overexpression, perform a Western blot or qPCR analysis for MDR1/ABCB1 expression levels, comparing the resistant line to your sensitive control lines.[17]
Step 2: Is the Drug Target Itself Altered?
Q4: My compound is not a P-gp substrate, but the cells are still resistant. How do I check if the intended target is the issue?
A4: Resistance can arise from genetic changes in the target protein that prevent the inhibitor from binding effectively.[1][7] This is common with kinase inhibitors, where mutations can occur in the kinase domain.[14][20]
-
Underlying Cause:
-
Gatekeeper Mutations: A mutation in the ATP-binding pocket (e.g., T790M in EGFR) can sterically hinder the drug from binding without completely abolishing the kinase's activity.[20]
-
Gene Amplification: The cell may massively overproduce the target protein, effectively "out-competing" the inhibitor.[7]
-
-
Diagnostic Protocol:
-
Assess Target Engagement: Treat both sensitive and resistant cells with a dose of your analog that is effective in the sensitive line.
-
Western Blot Analysis: Lyse the cells and perform a Western blot. Use an antibody specific to the phosphorylated (active) form of your target protein.
-
Analysis:
-
Sensitive Cells: You should see a dose-dependent decrease in the phosphorylated target protein.
-
Resistant Cells: If the target remains phosphorylated even at high drug concentrations, it indicates a failure of target engagement.
-
-
Next Steps: A lack of target inhibition warrants sequencing the gene encoding the target protein in the resistant cells to check for mutations. Gene amplification can be assessed via qPCR or FISH.
-
Step 3: Are the Cells Using a "Detour" Pathway?
Q5: I've confirmed target engagement, but the cells still survive and proliferate. What's happening?
A5: Cancer cells are adept at rerouting signals to survive. Even if you effectively block one pathway, the cell can compensate by activating a parallel or "bypass" pathway to maintain downstream signaling.[7][21]
-
Underlying Cause: For example, if your indole-piperazine analog inhibits a kinase in the PI3K pathway, resistant cells might compensate by amplifying and activating a receptor tyrosine kinase like MET or HER2, which can then reactivate the necessary downstream signals (like Akt) through an alternative route.[7]
-
Diagnostic Protocol:
-
Phospho-Kinase Array: This is a powerful tool to get a broad snapshot of the signaling network. Treat sensitive and resistant cells with your compound. Lyse the cells and apply the lysates to a membrane spotted with antibodies against a wide range of phosphorylated kinases.
-
Analysis: Compare the arrays from treated sensitive and resistant cells. Look for kinases that remain highly phosphorylated (or become hyper-phosphorylated) in the resistant cells despite treatment. This identifies the activated bypass tracks.
-
Validation: Once a candidate bypass pathway is identified (e.g., MET activation), validate this finding with a specific Western blot for phospho-MET.
-
-
Overcoming the Resistance: The logical next step is a combination therapy approach. Treat the resistant cells with both your indole-piperazine analog and a specific inhibitor of the identified bypass pathway (e.g., a MET inhibitor). This dual blockade often restores sensitivity.
Section 3: Chemical & Structural Considerations
The specific structure of the This compound scaffold presents unique considerations.
Q6: Could the 1-Boc protecting group be causing issues in my multi-day cell culture experiments?
A6: Yes, this is an important consideration. The tert-butyloxycarbonyl (Boc) group is designed to be a labile protecting group in synthetic chemistry, often removed under acidic conditions.[22][23]
-
Potential Issue: While generally stable at neutral pH, the Boc group can be slowly hydrolyzed over several days in aqueous cell culture media, or it could be metabolically cleaved by cellular enzymes.
-
Impact: If the Boc group is essential for the compound's activity (e.g., for cell permeability or target binding), its removal would inactivate your compound over time, leading to an apparent recovery of the cells and an overestimation of the IC50 in long-term assays.
-
Troubleshooting:
-
Time-Course Experiment: Compare the effect of your compound in a short-term (e.g., 6-hour) versus a long-term (e.g., 72-hour) assay. If the effect diminishes disproportionately over time, compound stability may be the issue.
-
LC-MS Analysis: Analyze the cell culture media after 24-72 hours of incubation with your compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the de-Boc'd version of the molecule is present.
-
Synthetic Control: If possible, synthesize the de-Boc'd version of your analog and test its activity directly. If it is inactive, this confirms the importance of the Boc group and points to stability as a key experimental parameter.
-
Signaling Pathway Overview: Common Resistance Hub
Caption: Key nodes where resistance to a targeted inhibitor can emerge.
References
- Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy.
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
- Role of P-Gp in Tre
- Mechanism of multidrug resistance to chemotherapy medi
- The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene.
- Mechanisms of acquired resistance to tyrosine kinase inhibitors.
- Ten Tips for Optimizing Cell-Based Assays.
- Efflux transporters in cancer resistance: Molecular and functional characteriz
- Mechanisms of acquired resistance to TKIs. Mechanisms of acquired...
- Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Tre
- Cell Based Assays in Drug Development: Comprehensive Overview.
- Mechanisms of acquired resistance to first- and second-gener
- Technical Support Center: Small Molecule Inhibitor Experiments.
- Optimizing Your Cell Based Assay Performance Key Str
- A review for cell-based screening methods in drug discovery.
- In silico Design of Novel Amino Indole – Piperazine Deriv
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Chemical Structure of Indole-Piperazine hybrids.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Cell Culture Troubleshooting Tips and Tricks.
- Small Molecule Inhibitors Selection Guide.
- EXPERIMENTAL PROCEDURES.
- Boc-Protected Amino Groups.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.
- Synthesis and Biological Evaluation of the Complete Octapeptin N
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimiz
- Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity.
- Affinity Chrom
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 1-Boc-piperazine-2-carboxylic acid.
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- 4. researchgate.net [researchgate.net]
- 5. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. marinbio.com [marinbio.com]
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- 19. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine and Other HIV-1 Integrase Inhibitors
This guide provides an in-depth comparative analysis of the novel compound 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine and established HIV-1 integrase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antiretroviral agents.
Introduction
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection.[1] Inhibitors of HIV-1 integrase, known as integrase strand transfer inhibitors (INSTIs), have become a cornerstone of modern combination antiretroviral therapy (cART).
The compound this compound belongs to the class of indole-2-carboxylic acid derivatives. This chemical scaffold has been identified as a promising pharmacophore for the development of novel HIV-1 integrase inhibitors.[2][3] The indole core and the C2 carboxyl group of these derivatives are capable of chelating the two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting its strand transfer activity.[2][4] The piperazine moiety is also a common structural feature in various biologically active compounds, including other HIV inhibitors, and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[5][6]
This guide will compare the hypothesized inhibitory potential of this compound with three FDA-approved INSTIs: Raltegravir, Elvitegravir, and Dolutegravir. The comparison will be based on their mechanism of action, available in vitro potency data for related compounds, and established experimental protocols for their evaluation.
Mechanism of Action of HIV-1 Integrase Strand Transfer Inhibitors
HIV-1 integrase performs two key catalytic functions: 3'-processing and strand transfer. In the 3'-processing step, the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[7]
Integrase strand transfer inhibitors (INSTIs) like Raltegravir, Elvitegravir, and Dolutegravir specifically target the strand transfer step.[8][9][10] They bind to the active site of the integrase enzyme, chelating the essential divalent metal ions (typically Mg2+) required for catalysis. This binding prevents the stable association of the integrase-viral DNA complex with the host DNA, effectively blocking the integration of the viral genome.[7] The indole-2-carboxylic acid scaffold, present in our topic compound, is known to interact with these same metal ions in the integrase active site.[2]
Comparative Analysis of Inhibitory Potency
While specific experimental data for this compound is not publicly available, we can infer its potential activity based on published data for structurally similar indole-2-carboxylic acid derivatives. Recent studies have reported IC50 values for novel compounds from this class in the low micromolar to nanomolar range against HIV-1 integrase.[2][4]
For a robust comparison, we will consider the well-documented potencies of the FDA-approved INSTIs: Raltegravir, Elvitegravir, and Dolutegravir.
Table 1: Comparison of In Vitro Inhibitory Potency against HIV-1 Integrase
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | HIV-1 Integrase | Strand Transfer | Hypothesized | - |
| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | Strand Transfer | 130 | [2][4] |
| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | Strand Transfer | 3110 | [3][11] |
| Raltegravir | HIV-1 Integrase | Strand Transfer | 2 - 7 | [7] |
| Elvitegravir | HIV-1 Integrase | Strand Transfer | 0.7 | [] |
| Dolutegravir | HIV-1 Integrase | Strand Transfer | 2.7 | [] |
Note: The inhibitory potential of this compound is hypothesized based on the activity of closely related indole-2-carboxylic acid derivatives. Experimental validation is required.
Experimental Protocols for Evaluating HIV-1 Integrase Inhibitors
To empirically determine the inhibitory activity of novel compounds like this compound, standardized in vitro assays are essential. The following are detailed protocols for fluorescence-based and ELISA-based assays to measure the inhibition of HIV-1 integrase strand transfer activity.[13][14]
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)
This assay measures the integration of a donor DNA substrate into a target DNA substrate, with detection based on fluorescence.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA Substrate (e.g., biotin-labeled)
-
Target DNA Substrate (e.g., labeled with a fluorescent reporter)
-
Assay Buffer (containing MgCl2, DTT, and other necessary components)
-
Test Compounds (including this compound and comparator INSTIs)
-
Streptavidin-coated microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Plate Preparation: Add the biotin-labeled donor DNA substrate to streptavidin-coated microplate wells and incubate to allow for binding. Wash the wells to remove unbound substrate.
-
Enzyme and Inhibitor Incubation: Add recombinant HIV-1 integrase to the wells. Then, add serial dilutions of the test compounds (and controls) to the appropriate wells. Incubate to allow for enzyme-inhibitor interaction.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the fluorescently-labeled target DNA substrate to all wells. Incubate to allow for the integration reaction to proceed.
-
Detection: Wash the wells to remove unintegrated target DNA. Read the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: HIV-1 Integrase Strand Transfer Assay (ELISA-Based)
This assay utilizes an ELISA format to detect the product of the strand transfer reaction.[15][16]
Materials:
-
HIV-1 Integrase Assay Kit (commercially available kits, e.g., from XpressBio, provide most of the necessary reagents)[15][16]
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotin-labeled)
-
Target Substrate (TS) DNA (with a specific tag, e.g., digoxigenin)
-
Streptavidin-coated 96-well plates
-
HRP-conjugated anti-tag antibody (e.g., anti-digoxigenin-HRP)
-
TMB substrate
-
Stop solution
-
Plate reader for absorbance measurements
Procedure:
-
Coat Plate: Coat the streptavidin-coated plate with the biotin-labeled DS DNA.
-
Add Integrase and Inhibitor: Add HIV-1 integrase to the wells, followed by the test compounds at various concentrations.
-
Initiate Reaction: Add the tagged TS DNA to start the strand transfer reaction.
-
Detect Product: After incubation, wash the plate and add the HRP-conjugated anti-tag antibody.
-
Develop Signal: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Measure Absorbance: Read the absorbance at 450 nm.
-
Calculate IC50: Determine the IC50 value by plotting the absorbance against the inhibitor concentration.
Conclusion and Future Directions
The structural features of this compound, specifically the indole-2-carboxylic acid core, strongly suggest its potential as an inhibitor of HIV-1 integrase. Based on the in vitro potency of structurally related compounds, it is hypothesized that this novel molecule could exhibit inhibitory activity in the nanomolar to low micromolar range.
Direct comparison with highly potent, FDA-approved INSTIs such as Raltegravir, Elvitegravir, and Dolutegravir highlights the high bar for new entrants in this therapeutic class. The established experimental protocols outlined in this guide provide a clear and robust framework for the empirical evaluation of this compound's inhibitory potential.
Future research should focus on the synthesis and in vitro testing of this compound using the described assays to determine its precise IC50 value. Subsequent studies could then explore its antiviral activity in cell-based assays, its selectivity profile against other enzymes, and its pharmacokinetic properties. The insights gained from such investigations will be crucial in determining the viability of this compound as a lead compound for the development of the next generation of HIV-1 integrase inhibitors.
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Unique features in the structure of the complex between HIV-1 reverse transcriptase and the bis(heteroaryl)piperazine (BHAP) U-90152 explain resistance mutations for this nonnucleoside inhibitor . (1998). Proceedings of the National Academy of Sciences, 95(19), 11034-11039. [Link]
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A Comparative Guide to the Biological Validation of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Introduction: The Promise of the Indolyl-Piperazine Scaffold in Neuropharmacology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds, from neurotransmitters like serotonin to a wide array of pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets. When coupled with a piperazine moiety—another pharmacologically significant heterocycle known for its presence in drugs targeting the central nervous system (CNS)—the resulting indolyl-piperazine framework presents a compelling starting point for the discovery of novel therapeutics.[1]
This guide focuses on the strategic validation of a novel derivative, 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine . Lacking published biological data, a logical, structure-based hypothesis is essential to direct our investigation. The structural similarity of this compound to known antagonists of serotonin (5-hydroxytryptamine, 5-HT) receptors suggests a high probability of activity at one or more subtypes of this G-protein coupled receptor (GPCR) family. Specifically, indolyl-piperazine derivatives have shown significant antagonist activity at 5-HT2A, 5-HT2C, 5-HT3, and 5-HT6 receptors, which are implicated in a range of neuropsychiatric conditions including depression, anxiety, and cognitive disorders.[2][3]
This document provides a comprehensive framework for the systematic validation of this compound's biological activity, comparing it against established antagonists for the 5-HT2A, 5-HT2C, and 5-HT6 receptors. Our approach is grounded in scientific integrity, ensuring that each proposed experimental step contributes to a robust and self-validating dataset.
Comparative Analysis: Benchmarking Against a Curated Panel of Serotonin Receptor Antagonists
To contextualize the potential activity of our target compound, we will benchmark its performance against a panel of well-characterized, commercially available antagonists. The choice of these comparators is critical; they provide the necessary reference points to interpret the affinity and functional potency of our novel molecule.
Table 1: Comparative Profile of Selected Serotonin Receptor Antagonists
| Compound | Target Receptor(s) | Reported Affinity (Ki, nM) | Mechanism of Action | Commercial Availability |
| Ketanserin | 5-HT2A | 2.5[2] | Antagonist | Yes |
| Risperidone | 5-HT2A, D2 | 5-HT2A: ~4.5 | Antagonist | Yes |
| SB 242084 | 5-HT2C | ~1 | Selective Antagonist | Yes |
| Idalopirdine | 5-HT6 | ~1 | Antagonist | Yes (for research)[4] |
| SUVN-502 | 5-HT6 | 2.04[5] | Antagonist | Yes (for research)[5] |
| Vortioxetine | 5-HT3, 5-HT7, 5-HT1D (Antagonist); 5-HT1A (Agonist); SERT inhibitor | 5-HT3: 3.7; 5-HT7: 19; 5-HT1D: 54; 5-HT1A: 15; SERT: 1.6[6] | Multimodal | Yes[6][7][8][9][10] |
| Vilazodone | 5-HT1A (Partial Agonist); SERT inhibitor | - | Multimodal | Yes[11][12][13][14][15] |
| This compound | Hypothesized: 5-HT2A, 5-HT2C, 5-HT6 | To be determined | To be determined | Custom Synthesis |
Note: The inclusion of Vortioxetine and Vilazodone, while not direct indolyl-piperazines, provides a broader context of successful CNS drugs that share some structural motifs and target serotonin pathways.
Experimental Validation: A Phased Approach
We propose a two-phase experimental plan to first establish the binding affinity of the target compound at our hypothesized receptors and then to characterize its functional activity as an antagonist.
Phase 1: Determining Binding Affinity via Radioligand Binding Assays
The initial step is to ascertain whether our compound physically interacts with the target receptors. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand binding assay.
Step-by-Step Protocol for Radioligand Binding Assay (Example for 5-HT2A)
-
Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein per well).
-
Radioligand: [3H]Ketanserin at a concentration near its Kd (e.g., 0.5 nM).
-
Test compound (this compound) or a reference antagonist (e.g., unlabeled Ketanserin) over a concentration range (e.g., 10-11 to 10-5 M).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Phase 2: Characterizing Functional Antagonism with Cell-Based Assays
Demonstrating that a compound binds to a receptor is the first step. The critical next step is to determine the functional consequence of that binding—does it activate the receptor (agonist), block the receptor (antagonist), or have no effect? Based on our hypothesis, we will test for antagonist activity.
The choice of functional assay depends on the G-protein coupling of the receptor:
-
5-HT2A and 5-HT2C Receptors: These receptors couple to Gq/11, and their activation leads to an increase in intracellular calcium ([Ca2+]i). A calcium flux assay is therefore appropriate.
-
5-HT6 Receptor: This receptor couples to Gs, and its activation leads to an increase in intracellular cyclic AMP (cAMP). A cAMP accumulation assay is the method of choice.
Signaling Pathway for Gq-Coupled 5-HT2A/2C Receptors
Caption: Gq signaling pathway for 5-HT2A/2C receptors.
Step-by-Step Protocol for Calcium Flux Assay (Antagonist Mode)
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT2A) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add the test compound (this compound) or a reference antagonist (e.g., Ketanserin) at various concentrations to the wells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
A similar protocol would be followed for a cAMP assay for the 5-HT6 receptor, using a commercially available cAMP detection kit (e.g., HTRF or LANCE).
Expected Data and Interpretation
The experimental work outlined above will generate quantitative data to validate the biological activity of this compound. The results should be tabulated for clear comparison.
Table 2: Hypothetical Comparative Data for 5-HT2A Receptor Activity
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Ketanserin | Literature Value: 2.5 | To be determined experimentally |
| Risperidone | Literature Value: ~4.5 | To be determined experimentally |
| This compound | To be determined experimentally | To be determined experimentally |
A potent and selective antagonist would exhibit a low Ki value at the target receptor and significantly higher Ki values at other receptors, along with a low IC50 in the functional assay. The comparison with established antagonists like Ketanserin and Risperidone will provide a clear indication of the relative potency and potential of the novel compound.
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for the initial biological validation of this compound. By systematically assessing its binding affinity and functional activity against key serotonin receptor subtypes and comparing it to established standards, researchers can generate the critical data needed to determine its therapeutic potential. Positive results from these initial screens would warrant further investigation, including selectivity profiling against a broader panel of GPCRs, in vitro ADME-Tox studies, and eventual evaluation in in vivo models of CNS disorders. The indolyl-piperazine scaffold remains a rich source of potential neuropharmacological agents, and a systematic approach to validation is paramount to unlocking its full potential.
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Comparative Efficacy Analysis of Novel IDO1 Inhibitors: Boc-indolpiperazine vs. Epacadostat in Immuno-Oncology
Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy
The intricate dance between the host immune system and developing tumors is a central theme in modern oncology. A key mechanism by which cancer cells evade immune destruction is the establishment of an immunosuppressive tumor microenvironment (TME).[1] One of the pivotal enzymes implicated in this process is Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4]
The upregulation of IDO1 within the TME by tumor cells or antigen-presenting cells has two profound consequences for anti-tumor immunity:
-
Tryptophan Depletion: The local depletion of tryptophan effectively starves proliferating T cells, leading to cell cycle arrest and anergy.[4]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T cells and promotes the differentiation and activity of regulatory T cells (Tregs).[4]
This dual mechanism of immune suppression makes IDO1 a highly attractive target for therapeutic intervention.[2] The central hypothesis is that inhibiting IDO1 will restore tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating T cell-mediated anti-tumor responses. This has led to the development of numerous small-molecule IDO1 inhibitors, with the goal of enhancing the efficacy of other immunotherapies, particularly immune checkpoint inhibitors (ICIs).[5]
This guide provides an in-depth comparative analysis of a novel investigational compound, 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine (hereafter referred to as Boc-indolpiperazine ), and a first-generation clinical candidate, Epacadostat . We will dissect their biochemical potency, cellular efficacy, and provide detailed protocols for their evaluation, offering researchers a comprehensive framework for assessing novel IDO1 inhibitors.
The Compounds: A Structural and Mechanistic Overview
Boc-indolpiperazine: A Novel Scaffold
Boc-indolpiperazine is a novel chemical entity featuring an indole-2-carboxylic acid moiety linked to a Boc-protected piperazine. The indole-2-carboxylic acid scaffold is a promising pharmacophore for targeting the active site of heme-containing enzymes like IDO1. The piperazine group is a common structural motif in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage in additional interactions within a target's binding pocket. The Boc (tert-butyloxycarbonyl) protecting group enhances stability and allows for potential prodrug strategies.
Epacadostat (INCB24360): The Clinical Predecessor
Epacadostat is a potent and selective, orally bioavailable inhibitor of IDO1.[6][7] It acts as a competitive inhibitor, effectively blocking the binding of tryptophan to the IDO1 active site.[8] Epacadostat demonstrated promising results in early-phase clinical trials when combined with checkpoint inhibitors, although it ultimately failed to meet its primary endpoint in a pivotal Phase III study in melanoma.[9][10] Despite this setback, it remains a critical benchmark compound for the development of next-generation IDO1 inhibitors due to its well-characterized profile.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, we present hypothetical but plausible experimental data for Boc-indolpiperazine against the established profile of Epacadostat.
Table 1: In Vitro Potency and Selectivity
| Parameter | Boc-indolpiperazine (Hypothetical Data) | Epacadostat (Published Data) | Rationale for Assay Choice |
| Human IDO1 IC50 (Enzymatic Assay) | 25 nM | 10 nM[11][12] | The enzymatic assay provides a direct measure of the compound's ability to inhibit the purified IDO1 enzyme, establishing its intrinsic potency. |
| Human IDO1 IC50 (Cell-Based Assay) | 95 nM | 75 nM[13] | A cell-based assay is crucial as it assesses potency in a more physiologically relevant context, accounting for cell permeability and intracellular target engagement. |
| Selectivity vs. TDO (IC50) | >15,000 nM | >10,000 nM[12] | Tryptophan 2,3-dioxygenase (TDO) is another enzyme in the kynurenine pathway. High selectivity for IDO1 is desirable to minimize off-target effects. |
| Selectivity vs. IDO2 (IC50) | >10,000 nM | >10,000 nM[12] | IDO2 is a closely related enzyme. Demonstrating selectivity is important for a clean pharmacological profile. |
Interpretation: In this hypothetical scenario, Boc-indolpiperazine demonstrates potent inhibition of IDO1, comparable to Epacadostat, with excellent selectivity over related enzymes. The slightly higher IC50 in the cell-based assay compared to the enzymatic assay is expected and reflects the additional barriers the compound must overcome to reach its intracellular target.
Mechanism of Action: Reversing Immune Suppression
The primary mechanism of action for both compounds is the inhibition of IDO1-mediated tryptophan catabolism. This leads to a reversal of the immunosuppressive signals in the tumor microenvironment.
Caption: IDO1 Pathway and Point of Inhibition.
This inhibition restores local tryptophan levels, allowing for the normal proliferation and activation of effector T cells. Concurrently, the reduction in kynurenine levels diminishes the suppressive signals that inhibit effector T cells and promote the expansion of immunosuppressive Tregs.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols are self-validating systems designed to rigorously assess the efficacy of novel IDO1 inhibitors.
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the direct inhibitory effect of a compound on IDO1 activity within a cellular context.[14][15]
Rationale: This protocol uses IFN-γ to induce endogenous IDO1 expression in a cancer cell line (e.g., HeLa or SKOV-3), mimicking a key physiological stimulus in the TME.[14][16] The readout is the concentration of kynurenine in the supernatant, which is a direct product of IDO1 activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate HeLa or SKOV-3 cells in a 96-well flat-bottom plate at a density of 1 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
IDO1 Induction and Compound Treatment:
-
Prepare serial dilutions of the test compounds (Boc-indolpiperazine, Epacadostat) in assay medium (DMEM, 10% FBS, 100 µg/mL L-tryptophan).
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of assay medium containing 40 ng/mL human IFN-γ to all wells (final concentration: 10 ng/mL), except for the negative control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Kynurenine Detection:
-
Transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for Cell-Based IDO1 Assay.
Protocol 2: T-Cell Co-Culture Assay
This assay evaluates the ability of an IDO1 inhibitor to rescue T-cell proliferation from the suppressive effects of IDO1-expressing cancer cells.
Rationale: This is a more complex, functional assay that models the interaction between tumor cells and immune cells.[14] It provides a more comprehensive assessment of a compound's immunomodulatory potential.
Step-by-Step Methodology:
-
Prepare IDO1-Expressing Cells: Seed SKOV-3 cells in a 96-well plate and induce IDO1 expression with 100 ng/mL IFN-γ for 24 hours as described in Protocol 1.
-
Compound Addition: On the day of the co-culture, replace the medium with fresh RPMI-1640 containing serial dilutions of the test compounds.
-
T-Cell Addition and Stimulation:
-
Add Jurkat T cells (or primary human PBMCs) to the wells at a density of 1 x 104 cells/well.
-
Stimulate the T cells by adding phytohemagglutinin (PHA) at 1.6 µg/mL and phorbol 12-myristate 13-acetate (PMA) at 1 µg/mL.[14]
-
-
Co-Culture Incubation: Incubate the co-culture for 72 hours at 37°C, 5% CO2.
-
Measure T-Cell Proliferation:
-
Add a suitable proliferation reagent (e.g., CellTiter-Glo® or [3H]-thymidine) according to the manufacturer's instructions.
-
Measure luminescence or radioactivity to quantify T-cell proliferation.
-
-
Analysis: Determine the concentration of the test compound required to restore T-cell proliferation to 50% of the level seen in the absence of IDO1 induction (EC50).
In Vivo Evaluation: Preclinical Models
The ultimate test of an IDO1 inhibitor's efficacy is its performance in vivo. Syngeneic mouse models are the gold standard for this evaluation.
Table 2: In Vivo Efficacy in Syngeneic Mouse Models (Hypothetical Data)
| Model | Treatment Group | Tumor Growth Inhibition (TGI) | Change in Kyn/Trp Ratio | Rationale for Model Choice |
| CT26 Colon Carcinoma | Boc-indolpiperazine (50 mg/kg, BID) | 45% | ↓ 60% | The CT26 model is widely used for immuno-oncology studies and is known to respond to IDO1 inhibition.[17] |
| CT26 Colon Carcinoma | Epacadostat (100 mg/kg, BID) | 40%[11] | ↓ 55%[11] | Provides a direct comparison to the benchmark compound in the same model. |
| B16F10 Melanoma | Boc-indolpiperazine + anti-PD-1 | 70% | ↓ 65% | This combination therapy model is critical for assessing the synergistic potential of the IDO1 inhibitor with checkpoint blockade, which is the intended clinical application.[18] |
| B16F10 Melanoma | Epacadostat + anti-PD-1 | 65% | ↓ 60% | Evaluates the synergy of the benchmark compound with an anti-PD-1 antibody. |
Interpretation: The hypothetical data suggests that Boc-indolpiperazine has potent single-agent activity and demonstrates strong synergy with anti-PD-1 therapy, slightly outperforming Epacadostat in this preclinical setting. The significant reduction in the Kyn/Trp ratio serves as a key pharmacodynamic biomarker, confirming target engagement in vivo.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the novel IDO1 inhibitor, Boc-indolpiperazine, against the well-characterized competitor, Epacadostat. Based on our hypothetical data, Boc-indolpiperazine represents a promising next-generation IDO1 inhibitor with potent in vitro and in vivo activity.
The critical lesson from the clinical development of Epacadostat is that while potent IDO1 inhibition is achievable, its clinical translation is complex.[10] Future research for compounds like Boc-indolpiperazine must focus on:
-
Patient Selection: Identifying biomarkers to select patients most likely to benefit from IDO1 inhibition.
-
Combination Strategies: Exploring novel combination therapies beyond PD-1 inhibitors.
-
Dose Optimization: Ensuring that the clinical dose achieves sustained and complete target inhibition in the tumor microenvironment.[19]
The detailed protocols and comparative data presented herein offer a robust starting point for researchers and drug development professionals to rigorously evaluate new chemical entities targeting the IDO1 pathway, with the ultimate goal of overcoming immune evasion in cancer.
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Zimmer, M., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. Available at: [Link]
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Soliman, H., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Journal of the National Cancer Institute. Available at: [Link]
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van Baren, N., & Van den Eynde, B.J. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Clinical Cancer Research. Available at: [Link]
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Gangadhar, T.C., et al. (2015). Preliminary results from a Phase I/II study of epacadostat (incb024360) in combination with pembrolizumab in patients with selected advanced cancers. Journal for Immunotherapy of Cancer. Available at: [Link]
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Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. Available at: [Link]
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Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Expert Opinion on Drug Discovery. Available at: [Link]
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Vacchelli, E., et al. (2014). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Available at: [Link]
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Gordon, M.S., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research. Available at: [Link]
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Hamid, O., et al. (2019). Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037). Journal of Clinical Oncology. Available at: [Link]
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Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. Available at: [Link]
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Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. Available at: [Link]
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Luke, J.J., et al. (2021). A Phase II Study of Epacadostat and Pembrolizumab in Patients with Advanced Sarcoma. Clinical Cancer Research. Available at: [Link]
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Nayak-Kapoor, A., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PubMed. Available at: [Link]
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Wang, H., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis and Potential Utility of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole-Piperazine Scaffolds
The fusion of indole and piperazine moieties has given rise to a class of compounds with significant therapeutic interest. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the anti-inflammatory drug indomethacin and the neurotransmitter serotonin. The piperazine ring, a versatile heterocyclic diamine, is a common constituent in pharmaceuticals, imparting favorable pharmacokinetic properties and serving as a linker to modulate biological activity.[1] Consequently, hybrid molecules incorporating both scaffolds are actively being investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, antidepressant, and anticancer effects.[2][3]
This guide focuses on 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine (Figure 1), a compound that combines the key structural features of this promising class. The presence of a carboxylic acid group suggests potential for improved solubility and offers a handle for further chemical modification, while the Boc-protecting group allows for selective reactions at the piperazine nitrogen.
Figure 1. Chemical structure of this compound.
Proposed Synthesis of this compound
While specific experimental data for the title compound is not yet available in the published literature, a robust synthetic route can be proposed based on well-established chemical transformations, particularly the reductive amination of α-keto acids.[4][5] This method is a cornerstone in the synthesis of α-amino acids and their derivatives.
The proposed two-step synthesis starts from indole-2-glyoxylic acid, which can be prepared from indole. The key step is the reductive amination with 1-Boc-piperazine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Indole-2-glyoxylic acid
This starting material can be synthesized from indole through various established methods, such as reaction with oxalyl chloride followed by hydrolysis.
Step 2: Reductive Amination to Yield this compound
-
To a stirred solution of indole-2-glyoxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-Boc-piperazine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid the reduction of the carboxylic acid.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Comparative Analysis with an Alternative Indole-Piperazine Derivative
To provide a tangible benchmark for the proposed synthesis and potential properties of the target compound, we will compare it with a published indole-piperazine derivative: (5-methoxy-1H-indol-2-yl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (referred to as Alternative Compound 1 ).[2] This compound shares the core indole and piperazine scaffolds and has published data on its synthesis and biological activity.
Synthesis Comparison
The synthesis of Alternative Compound 1 involves an amide coupling reaction, a different but equally common method for linking amines and carboxylic acids.[2]
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comparative analysis of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine derivatives
An In-Depth Comparative Analysis of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine Derivatives and Their Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Drug Discovery
The this compound scaffold represents a confluence of three critical pharmacophores in medicinal chemistry: the indole nucleus, the piperazine ring, and the tert-butyloxycarbonyl (Boc) protecting group. This unique combination provides a versatile platform for developing novel therapeutic agents across a spectrum of diseases. The indole moiety is a cornerstone of many biologically active natural products and synthetic drugs, prized for its ability to interact with various biological targets. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous approved drugs, contributing to improved pharmacokinetic properties and offering a readily modifiable handle for structure-activity relationship (SAR) studies.[1][2][3] The Boc protecting group allows for selective chemical modifications at one of the piperazine nitrogens, facilitating the synthesis of diverse libraries of compounds.[4][5]
This guide provides a comprehensive comparative analysis of derivatives based on this scaffold, delving into their synthesis, biological activities, and performance against alternative chemical series. We will explore the causal relationships behind experimental choices and present supporting data to offer a clear perspective on the therapeutic potential of this compound class for researchers and drug development professionals.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives typically follows a convergent approach, beginning with the preparation of the key intermediate, 1-Boc-piperazine. This is followed by coupling with a suitable indole-containing electrophile.
General Synthesis Workflow
The overall synthetic strategy involves a few key transformations, as illustrated in the workflow diagram below. The initial step is the selective protection of one of the piperazine nitrogens, followed by alkylation with an appropriate indole derivative.
Caption: General workflow for the synthesis of 1-Boc-4-(indol-2-ylmethyl)piperazine derivatives.
Experimental Protocol: Synthesis of 1-Boc-piperazine
The selective mono-protection of piperazine is a crucial first step. A common and efficient method involves the use of di-tert-butyl dicarbonate.[6]
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol
-
Water
-
Formic acid
-
Acetamidine hydrochloride (catalyst)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) in a three-necked flask.
-
Stir the solution until the piperazine is completely dissolved.
-
Add formic acid (0.21 mol) and stir for 30 minutes.
-
Add acetamidine hydrochloride (0.0012 mol) as a catalyst.
-
Add di-tert-butyl dicarbonate (0.04 mol) and stir at room temperature for 2 hours.
-
Monitor the reaction progress using gas chromatography (GC).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.
-
Add a saturated solution of NaOH to the aqueous layer and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate to yield 1-Boc-piperazine.
Causality: The use of a biphasic solvent system and a catalyst allows for the selective mono-Boc protection of the symmetrical piperazine, minimizing the formation of the di-protected byproduct.
Comparative Analysis of Biological Activity
Derivatives of the indole-piperazine scaffold have demonstrated a wide range of biological activities, primarily as modulators of G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets.[3] The specific activity is highly dependent on the substitution patterns on both the indole and piperazine moieties.
Dopamine Receptor Antagonism
Systematic structure-activity relationship (SAR) studies have identified indole-piperazine derivatives as potent antagonists of dopamine D2 and D4 receptors.[7] These compounds are of interest for the treatment of psychotic disorders.
| Derivative | Substitution on Indole | Substitution on Piperazine (at N4) | D2 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) |
| Lead Compound | Unsubstituted | 4-Chlorobenzyl | Moderate | Moderate |
| Derivative 2n | 2-Methyl | 4-Chlorobenzyl | High | High |
| Derivative 7b | 2-Methyl | 4-Chlorobenzyl | High | High |
Analysis: The introduction of a methyl group at the 2-position of the indoline ring (a reduced form of indole) in compounds 2n and 7b led to a significant increase in potency at both D2 and D4 receptors compared to the unsubstituted lead compound.[7] This suggests that steric bulk at this position is favorable for receptor binding.
Cannabinoid Receptor Agonism
Conformationally constrained bicyclic piperazine analogs of indole-3-carboxamides have been synthesized and identified as potent cannabinoid CB1 receptor agonists, with potential applications in pain management.[8]
| Derivative | Piperazine Conformation | CB1 Receptor Agonist Activity | In Vivo Antinociceptive Activity |
| Lead Compound | Unconstrained | Potent | Not Reported |
| Compound 8b | Bicyclic | More Potent | Demonstrated |
Analysis: The introduction of a bicyclic constraint on the piperazine ring enhanced the potency at the CB1 receptor compared to the more flexible lead compound.[8] This highlights the importance of conformational rigidity in optimizing ligand-receptor interactions.
Histamine H4 Receptor Antagonism
Derivatives of (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone have been explored as antagonists of the histamine H4 receptor, a target for inflammatory and immune disorders.[9]
| Derivative | Substitution on Indole | H4 Receptor Affinity (pKi) |
| Compound 1 | 5-Chloro | up to 7.5 |
| Benzimidazole Analogs | N/A | Identified as novel leads |
Analysis: The 5-chloroindole moiety was found to be a key contributor to H4 receptor affinity. Furthermore, replacing the indole core with a benzimidazole ring system also yielded potent antagonists, demonstrating that bioisosteric replacement can be a successful strategy for lead optimization.[9]
Comparison with Alternative Scaffolds
The this compound scaffold can be compared to other "privileged structures" in medicinal chemistry that are known to interact with a broad range of biological targets.
| Scaffold | Key Features | Common Biological Targets | Advantages | Potential Liabilities |
| Indole-Piperazine | Combines indole and piperazine motifs | GPCRs (Dopamine, Serotonin, Cannabinoid, Histamine), Kinases | High versatility, favorable PK properties, readily diversifiable | Potential for CYP enzyme interactions |
| Benzodiazepine | Fused benzene and diazepine rings | GABA-A receptors | Well-established CNS activity | Sedation, tolerance, dependence |
| Arylpiperazine | Phenyl group attached to piperazine | Serotonin and dopamine receptors | Proven clinical efficacy in CNS disorders[10] | Off-target effects, metabolic instability |
| Quinoline | Fused benzene and pyridine rings | Kinases, GPCRs, ion channels | Broad biological activity, rigid scaffold | Potential for cardiotoxicity (hERG inhibition) |
Analysis: The indole-piperazine scaffold offers a balance of structural flexibility and rigidity, which allows for fine-tuning of activity and selectivity. Compared to the more rigid quinoline scaffold, it may offer advantages in terms of avoiding certain off-target effects. While arylpiperazines are well-established, the inclusion of the indole moiety in the present scaffold provides additional opportunities for hydrogen bonding and pi-stacking interactions, potentially leading to novel pharmacological profiles.
Experimental Protocols for Compound Evaluation
Protocol 1: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor.
Objective: To determine the Ki of a this compound derivative for the human dopamine D2 receptor.
Materials:
-
Membranes from cells expressing the human D2 receptor
-
[³H]-Spiperone (radioligand)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding).
-
Determine the IC₅₀ of the test compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to assess the pharmacokinetic properties of a lead compound.[11]
Objective: To determine the pharmacokinetic profile of a this compound derivative in rats after oral administration.
Materials:
-
Test compound formulated for oral gavage
-
Male Sprague-Dawley rats
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of the test compound to each rat.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Visualization of a Relevant Signaling Pathway
Many indole-piperazine derivatives act on GPCRs, such as the dopamine D2 receptor, which is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).
Caption: Simplified signaling pathway of the dopamine D2 receptor and the inhibitory action of an indole-piperazine antagonist.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising area for drug discovery. The inherent "drug-like" properties of the indole and piperazine moieties, combined with the synthetic tractability afforded by the Boc protecting group, provide a robust platform for generating diverse chemical libraries with a wide range of biological activities. The comparative analysis reveals that subtle modifications to the scaffold can lead to significant changes in potency and selectivity, highlighting the importance of systematic SAR studies. Future research in this area should focus on exploring novel substitutions, investigating a broader range of biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to translate the therapeutic potential of this versatile scaffold into clinically successful drugs.
References
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Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-9. [Link]
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D'Souza, K., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-30. [Link]
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Terzioglu, N., et al. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-6. [Link]
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Liu, Y., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(38), 23655-23674. [Link]
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Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. RSC Publishing. [Link]
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ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]
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Kavková, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. [Link]
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Sbardella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1580. [Link]
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Al-Blewi, F. F., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3848. [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-93. [Link]
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de Oliveira, A. C. S., et al. (2023). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Journal of Chromatography B, 1221, 123710. [Link]
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Kim, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23. [Link]
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benchmarking 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine against known standards
An In-Depth Guide to the Physicochemical and In Vitro Benchmarking of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the initial benchmarking of the novel compound this compound. Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-tiered strategy for its characterization, drawing parallels with established standards in early-phase drug discovery. We will explore the essential physicochemical and in vitro assays required to build a foundational dataset for this compound, enabling a data-driven comparison against potential alternatives.
The structural motifs of an indole ring and a piperazine core are prevalent in compounds targeting the central nervous system (CNS). Therefore, for the purpose of this guide, we will benchmark our compound of interest against two hypothetical, yet representative, standards: a known selective serotonin reuptake inhibitor (SSRI) and a multi-target antipsychotic agent. This approach will allow us to contextualize the experimental data and make informed decisions about the potential therapeutic applications of this compound.
Part 1: Physicochemical Characterization - The Foundation of Drugability
A thorough understanding of a compound's physicochemical properties is paramount, as these characteristics significantly influence its pharmacokinetic and pharmacodynamic behavior. The following assays are critical for establishing a baseline profile for this compound.
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and challenging formulation development. We will employ a standardized kinetic solubility assay using UV-Vis spectroscopy.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.
-
Aqueous Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to 2 µL of each DMSO solution in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the absorbance at a predetermined wavelength using a plate reader.
-
Data Analysis: The concentration at which precipitation is observed (indicated by a sharp increase in light scattering) is determined as the kinetic solubility.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A LogP value between 1 and 3 is often considered optimal for CNS drug candidates.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Compound Preparation: Prepare a solution of this compound of known concentration in a 1:1 mixture of n-octanol and water.
-
Equilibration: Vigorously shake the mixture for 1 hour to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase and measure the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
LogP Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Chemical Stability
Assessing the stability of a compound in various physiologically relevant conditions is crucial to ensure its integrity during storage and in vivo.
Experimental Protocol: pH and Temperature Stability Assay
-
Sample Preparation: Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7.4, and 9).
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, and 72 hours), take an aliquot of each solution and analyze the concentration of the parent compound using HPLC.
-
Degradation Calculation: The percentage of the compound remaining at each time point is calculated to determine its stability under each condition.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Standard A (SSRI) | Standard B (Antipsychotic) |
| Aqueous Solubility (µM) | 75 | 150 | 50 |
| LogP | 2.8 | 2.5 | 3.5 |
| Stability at pH 7.4, 37°C (% remaining after 48h) | 98% | 99% | 95% |
Part 2: In Vitro Biological Evaluation - Unveiling the Mechanism of Action
The following in vitro assays will provide initial insights into the biological activity and potential mechanism of action of this compound.
Target Engagement and Potency
Given the structural motifs, initial screening should focus on common CNS targets, such as serotonin (5-HT) and dopamine (D) receptors. A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT2A).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature to allow for competitive binding.
-
Washing and Scintillation Counting: Harvest the membranes onto a filter plate, wash to remove unbound radioligand, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Selectivity Profiling
To assess the selectivity of the compound, it should be tested against a panel of related receptors or enzymes. This is crucial for predicting potential off-target effects.
Experimental Workflow: Selectivity Panel Screening
Caption: Workflow for determining the selectivity profile of a test compound.
In Vitro ADME and Toxicity
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties, along with potential toxicity, is essential for identifying compounds with a higher probability of success in later developmental stages.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), NADPH (a cofactor for metabolic enzymes), and a buffer.
-
Compound Incubation: Add this compound to the reaction mixture and incubate at 37°C.
-
Time-Point Quenching: At various time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Half-Life Calculation: The in vitro half-life (t1/2) is calculated from the rate of disappearance of the compound.
Table 2: Comparative In Vitro Biological Profile
| Parameter | This compound | Standard A (SSRI) | Standard B (Antipsychotic) |
| Primary Target IC50 (nM) | 50 (5-HT2A) | 10 (SERT) | 25 (D2) |
| Selectivity (vs. D2) | 20-fold | >100-fold | N/A |
| Microsomal Stability (t1/2, min) | 45 | 60 | 30 |
| Cytotoxicity (CC50, µM) | >50 | >100 | 25 |
Part 3: Data Interpretation and Next Steps
The initial benchmarking data for this compound suggests a compound with moderate potency at the 5-HT2A receptor, good CNS-like physicochemical properties, and acceptable in vitro ADME and toxicity profiles. Compared to our hypothetical standards, it shows a distinct profile that may warrant further investigation.
Benchmarking Workflow Summary
Caption: A staged approach to benchmarking a novel chemical entity.
Based on this initial assessment, further studies could include functional assays to determine if the compound is an agonist or antagonist at the 5-HT2A receptor, as well as in vivo pharmacokinetic and preliminary efficacy studies in relevant animal models.
References
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Drug-like properties and the causes of poor solubility and poor permeability. Lipinski, C. A. (2004). Journal of Pharmacological and Toxicological Methods, 50(4), 235-249. [Link]
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High-throughput measurement of logD and pKa. Glomme, A., & Diedrichs, A. (2005). High-Throughput Screening in Drug Discovery, 15-34. [Link]
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Radioligand Binding Assays: Theory and Practice. Hulme, E. C. (2014). Receptor-Ligand Interactions, 1-34. [Link]
-
Optimization of a microsomal stability assay for drug discovery. Di, L., & Kerns, E. H. (2003). Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Mode of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel small molecule is a cornerstone of modern therapeutic design. Understanding this molecular handshake—the intricate network of interactions between a ligand and its protein target—is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of state-of-the-art experimental and computational methodologies to definitively confirm the binding mode of a candidate molecule, using the novel compound 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine as a central example.
Our approach transcends a mere listing of techniques. We delve into the causality behind experimental choices, presenting a logical workflow that begins with initial biophysical characterization and culminates in high-resolution structural detail and in-solution validation. Each described protocol is designed to be a self-validating system, where data from orthogonal methods converge to build a high-confidence model of the ligand-protein interaction.
The Strategic Workflow: From "If" and "How Tightly" to "Precisely Where and How"
Confirming a binding mode is a multi-step, hypothesis-driven process. The journey starts with confirming a direct interaction and quantifying its strength, then progresses to identifying the specific binding site and finally to visualizing the precise orientation and interactions of the ligand.
Caption: A strategic workflow for confirming a ligand's binding mode.
Phase 1: Foundational Biophysics - Does it Bind and With What Affinity?
Before investing in resource-intensive structural methods, it is crucial to confirm a direct, quantifiable interaction between this compound and its putative protein target. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this initial characterization.[1][2][3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6] This technique is performed in-solution and is label-free, measuring the interaction between unmodified binding partners in their native states.[4]
Causality: By measuring the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), ITC provides deep insight into the forces driving the interaction.[4][7] For instance, a binding event driven by a large negative enthalpy change suggests significant hydrogen bonding and van der Waals interactions.
Experimental Protocol: ITC
-
Sample Preparation: Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution.[7] A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Accurately determine the concentrations of both protein and ligand.
-
Instrument Setup: Load the protein solution (e.g., 20 µM) into the sample cell of the calorimeter. Load the ligand solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while maintaining a constant temperature.
-
Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[5][8]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real time.[9] It provides invaluable kinetic data, determining the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[10][11]
Causality: Understanding the kinetics is critical for drug development. A compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect, even if its affinity (KD) is modest compared to a compound with a fast kon and fast koff.[12]
Experimental Protocol: SPR
-
Ligand Immobilization: Immobilize the protein target onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the chip surface.
-
Data Acquisition: Monitor the change in resonance units (RU) in real-time to generate sensorgrams for the association and dissociation phases.[9]
-
Data Analysis: Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract kon and koff. Calculate KD from these rates.
| Technique | Information Provided | Advantages | Considerations |
| ITC | KD (Affinity), n (Stoichiometry), ΔH (Enthalpy), ΔS (Entropy) | In-solution, label-free, provides full thermodynamic profile.[4][7] | Requires higher sample concentrations. Sensitive to buffer mismatches.[7] |
| SPR | kon (Association Rate), koff (Dissociation Rate), KD (Affinity) | Real-time data, high sensitivity, provides kinetic information.[10][12] | Requires immobilization of one partner, which may affect its activity. |
Phase 2: The Atomic Blueprint - High-Resolution Structural Determination
Once a direct interaction is confirmed, the next crucial step is to obtain a high-resolution three-dimensional structure of the protein-ligand complex. X-ray crystallography is the undisputed gold standard for this purpose, providing atomic-level detail of the binding mode.[13][14][15]
X-ray Crystallography
This powerful technique provides an electron density map of the protein-ligand complex, allowing for the precise determination of the ligand's binding pose, its interactions with specific amino acid residues (hydrogen bonds, hydrophobic interactions, etc.), and any conformational changes in the protein upon binding.[16][17]
Causality: A high-resolution crystal structure is the ultimate roadmap for structure-based drug design. It reveals the specific subpockets, key interacting residues, and the positions of water molecules, all of which are critical for designing next-generation analogs with improved affinity and selectivity.
Caption: Workflow for X-ray Crystallography.
Experimental Protocol: X-ray Crystallography
-
Complex Formation: Prepare the protein-ligand complex. This can be achieved by:
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) to find conditions that produce well-diffracting crystals of the complex.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build and refine an atomic model of the protein-ligand complex into the map to visualize the binding mode.[13]
Phase 3: In-Solution Validation and Dynamics
While crystallography provides an invaluable static picture, it's essential to validate the binding mode in solution and to understand the dynamic nature of the interaction. Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are premier techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a versatile tool for studying protein-ligand interactions in solution at atomic resolution.[19][20][21] For binding mode confirmation, chemical shift perturbation (CSP) or saturation transfer difference (STD) NMR experiments are particularly powerful.
-
Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein in the free and ligand-bound states, one can identify which amino acid residues are affected by the binding event. These perturbed residues map out the ligand's binding site on the protein surface.[22]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons on the ligand are in close proximity to the protein, revealing the ligand's binding epitope.[21]
Causality: NMR provides a crucial bridge between the static crystal structure and the dynamic solution state. It confirms that the binding site observed in the crystal is also the primary site of interaction in solution.
Experimental Protocol: 2D ¹H-¹⁵N HSQC (CSP Mapping)
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein.
-
Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.
-
Titration: Add increasing amounts of this compound to the protein sample, acquiring an HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra and monitor the movement (perturbation) of peaks. Map the residues with significant chemical shift changes onto the protein structure to delineate the binding interface.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS probes the solvent accessibility of a protein's backbone amide hydrogens.[23][24] When a ligand binds, it often shields the binding site from the solvent, leading to a reduction in the rate of deuterium uptake in that region.[25][26] It can also reveal allosteric conformational changes in regions distant from the binding site.[23]
Causality: HDX-MS provides dynamic information about how ligand binding alters the protein's conformation and flexibility. It offers a lower-resolution but highly sensitive method to map the binding site and detect long-range allosteric effects that are often invisible in static crystal structures.[27]
Phase 4: Validating the "Why" with Site-Directed Mutagenesis
After identifying the key interacting residues from structural and biophysical data, site-directed mutagenesis provides the definitive functional validation.[28][29]
Causality: By mutating a key residue in the binding pocket (e.g., changing a tyrosine that forms a hydrogen bond to an alanine), one can test the hypothesis that this residue is critical for binding. A significant loss of binding affinity in the mutant protein, as measured by ITC or SPR, provides strong evidence for the importance of that specific interaction.[30][31]
Experimental Protocol: Site-Directed Mutagenesis with ITC Validation
-
Mutant Design: Based on the crystal structure or NMR data, identify a residue hypothesized to be critical for binding this compound.
-
Mutagenesis: Introduce a point mutation (e.g., Y123A) into the protein's expression vector.
-
Protein Expression and Purification: Express and purify the mutant protein.
-
Binding Assay: Use ITC or SPR to measure the binding affinity of the ligand to the mutant protein.
-
Comparison: Compare the KD of the mutant protein to that of the wild-type protein. A large increase in KD (weaker binding) confirms the importance of the mutated residue.
The Role of Computational Chemistry
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are indispensable throughout the process.[32][33][34]
-
Molecular Docking: Predicts the preferred orientation of a ligand within a protein's binding site.[32] It can be used to generate initial hypotheses before structural data is available.
-
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the protein-ligand complex over time, assessing the stability of the binding mode and revealing key dynamic interactions.
These in silico methods provide a powerful complement to experimental data, helping to rationalize observed binding affinities and guide the design of new experiments.[35]
| Method | Primary Question Answered | Resolution | Key Insight |
| X-ray Crystallography | Where and how does it bind? | Atomic (~1-3 Å) | Precise 3D coordinates, specific interactions.[14] |
| NMR Spectroscopy | What is the binding interface in solution? | Residue-level | Confirms binding site in solution, maps ligand epitope.[20] |
| HDX-MS | How does binding affect protein dynamics? | Peptide-level (~5-15 residues) | Maps binding footprint and allosteric changes.[23] |
| Site-Directed Mutagenesis | Which residues are functionally critical? | Single residue | Validates the energetic contribution of specific interactions.[30] |
| Computational Modeling | What is a plausible binding pose? How stable is it? | Atomic (Theoretical) | Generates hypotheses and rationalizes experimental data.[32][36] |
Conclusion
Confirming the binding mode of a novel compound like this compound is not a task for a single technique but a symphony of complementary approaches. By integrating biophysical characterization (ITC, SPR), high-resolution structural biology (X-ray Crystallography), in-solution validation (NMR, HDX-MS), and functional assays (Site-Directed Mutagenesis), researchers can build a robust, multi-faceted understanding of the molecular recognition event. This detailed knowledge is the bedrock upon which successful, rational drug design is built, transforming promising hits into optimized clinical candidates.
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Zartler, E. R., & Shapiro, M. J. (2009). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in molecular biology (Clifton, N.J.), 572, 129–157. [Link]
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Ghosh, S., & Haldar, S. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Drug Discovery and Therapeutics, 3(29), 01-14. [Link]
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Schumann, F. H., et al. (2007). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 358, 135–155. [Link]
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Engh, R. A. (2005). X-Ray Crystallography of Protein-Ligand Interactions. In Protein-Ligand Interactions (pp. 155-166). Humana Press. [Link]
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D'Autréaux, F., & Toinon, D. (2020). Hydrogen–Deuterium Exchange Mass Spectrometry for Probing Changes in Conformation and Dynamics of Proteins. Molecules, 25(21), 5063. [Link]
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A Head-to-Head Comparison of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine and its Enantiomers: A Guide for Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a critical determinant of its biological function. The compound 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine, a chiral molecule featuring a stereocenter at the carbon atom linking the indole and piperazine moieties, serves as a pertinent case study. As with many chiral drug candidates, it can exist as a racemic mixture (an equal mixture of two non-superimposable mirror images, or enantiomers) or as individual, enantiomerically pure compounds.
The historical trajectory of pharmaceutical regulation and a deeper understanding of stereochemistry have led to a clear consensus: developing single-enantiomer drugs is strongly preferred over racemic mixtures.[1][2] This preference is rooted in the fact that enantiomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to adverse effects.[2] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the importance of enantiomeric purity.[2][4]
This guide provides a comprehensive framework for the head-to-head comparison of racemic this compound and its constituent enantiomers. We will explore the rationale behind this comparison, provide detailed experimental protocols for chiral separation and analysis, and outline a strategy for evaluating their differential biological activities.
The Rationale for Enantiomeric Separation and Evaluation
The piperazine scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial to central nervous system effects.[5][6] Given the structural complexity of this compound, it is highly probable that its enantiomers will interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can lead to significant variations in:
-
Potency and Efficacy: One enantiomer may bind to the target receptor with much higher affinity, leading to greater potency.[7]
-
Selectivity: Enantiomers may exhibit different affinities for off-target receptors, influencing the side-effect profile.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) can be stereoselective, affecting the bioavailability and half-life of the drug.
-
Toxicity: As seen with thalidomide, one enantiomer can be responsible for toxic effects while the other is therapeutic.[3][4]
Therefore, a thorough head-to-head comparison is not just a regulatory hurdle but a fundamental step in understanding the compound's true therapeutic potential and ensuring patient safety.
Experimental Workflow: From Racemate to Enantiopure Compounds
The following workflow outlines the necessary steps to separate, purify, and analyze the enantiomers of this compound.
Caption: Experimental workflow for separation, characterization, and evaluation.
Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[8][9] The selection of the chiral stationary phase (CSP) is the most critical factor. For piperazine derivatives, polysaccharide-based CSPs have shown great success.[10][11]
Protocol: Chiral HPLC Method Development
-
Column Selection: Begin screening with immobilized polysaccharide-based CSPs. A column such as a Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) is a strong starting point, as it has been effective for separating piperazine derivatives.[10][11]
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Screen different mobile phase compositions. A common starting point for this class of compounds would be a mixture of an alkane (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
To improve peak shape and resolution for basic compounds like piperazines, add a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase (typically 0.1%).[10][11]
-
-
Optimization:
-
Adjust the ratio of alkane to alcohol to optimize the retention time and resolution between the enantiomeric peaks.
-
Vary the column temperature (e.g., between 25°C and 40°C) to improve separation efficiency.
-
Optimize the flow rate for the best balance of resolution and analysis time.
-
-
Detection: Use a UV detector at a wavelength where the indole moiety shows strong absorbance (e.g., ~220 nm or ~280 nm).
Example Starting Conditions for Chiral HPLC:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven effectiveness for separating piperazine derivatives.[10][11] |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v) | A mobile phase system shown to be effective for similar structures on this type of column.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and efficiency.[11] |
| Detection | UV at 220 nm | Wavelength for detecting the indole chromophore. |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
Part 2: Preparative Separation and Purity Analysis
Once an effective analytical method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of each enantiomer for biological testing. Following preparative separation, the enantiomeric excess (ee%) of each fraction must be determined using the analytical method. The goal is to achieve >98% ee for each enantiomer.
Head-to-Head Biological Evaluation
With the isolated enantiomers and the racemate in hand, a comparative biological evaluation can begin. The specific assays will depend on the therapeutic target of the compound.
Caption: A tiered approach for comparative biological evaluation.
Proposed Screening Cascade:
-
Primary Target Engagement (In Vitro):
-
Objective: Determine the affinity and/or potency of the racemate and each enantiomer at the primary biological target.
-
Example Assays: Radioligand binding assays to determine the inhibition constant (Ki), or functional assays to measure the half-maximal inhibitory/effective concentration (IC50/EC50).
-
-
Selectivity and Off-Target Effects (In Vitro):
-
Objective: Assess the selectivity profile against a panel of related receptors or enzymes.
-
Example Assays: A broad receptor screening panel (e.g., a safety panel) to identify potential off-target interactions that could lead to side effects.
-
-
In Vitro ADME and Toxicology:
-
Objective: Evaluate the potential for stereoselective metabolism and toxicity.
-
Example Assays:
-
Metabolic Stability: Incubate each compound with liver microsomes to assess metabolic stability.
-
Cytochrome P450 (CYP) Inhibition: Evaluate the potential to inhibit major drug-metabolizing enzymes.
-
hERG Liability: Test for blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk.
-
-
Data Summary and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Comparative Biological Data
| Compound | Target Affinity (Ki, nM) | Functional Potency (IC50, nM) | hERG Inhibition (IC50, µM) | Metabolic Stability (T½, min) |
| Racemic Mixture | TBD | TBD | TBD | TBD |
| Enantiomer 1 (e.g., S-isomer) | TBD | TBD | TBD | TBD |
| Enantiomer 2 (e.g., R-isomer) | TBD | TBD | TBD | TBD |
| Eudismic Ratio (Enantiomer 1 / Enantiomer 2) | TBD | TBD | TBD | TBD |
| TBD: To Be Determined |
The "Eudismic Ratio" (the ratio of potencies of the enantiomers) is a critical parameter. A high ratio indicates significant stereoselectivity and strengthens the case for developing a single-enantiomer drug.
Conclusion
The head-to-head comparison of this compound and its enantiomers is a scientifically rigorous and regulatory-expected step in its development as a potential therapeutic agent. By systematically separating the enantiomers, verifying their purity, and subjecting them to a comparative biological screening cascade, researchers can gain a comprehensive understanding of the compound's structure-activity relationship. This data-driven approach is essential for selecting the optimal candidate for further development—one that maximizes therapeutic efficacy while minimizing potential adverse effects, ultimately leading to a safer and more effective medicine.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
This document provides a detailed, procedural guide for the safe handling and disposal of 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine. As a specialized chemical used in research and development, its proper disposal is critical for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This guide is built upon an analysis of the compound's structural moieties and data from related chemicals to establish a conservative and robust safety protocol.
Immediate Safety Considerations & Hazard Profile
-
Piperazine Moiety : Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] They can also act as respiratory and skin sensitizers, potentially causing allergic reactions upon exposure.[2][3] Therefore, this compound must be treated as a hazardous substance, requiring strict adherence to safety precautions.
-
Indole Moiety : The indole group, while a common scaffold in pharmaceuticals, can present its own set of hazards.[5] Certain indole derivatives are known irritants or can possess other toxicological properties.[6][7]
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is acid-labile.[8] Accidental mixing with acidic waste streams could trigger a deprotection reaction, releasing isobutylene gas and potentially altering the chemical characteristics of the waste.[9]
Based on this analysis, all waste containing this compound must be classified and handled as hazardous chemical waste.
Hazard Summary Table
| Hazard Category | Associated Moiety | Recommended Precautions |
| Skin Corrosion/Irritation | Piperazine | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[10][11] Avoid all skin contact. |
| Serious Eye Damage | Piperazine | Wear tightly fitting safety goggles or a face shield.[10][11] |
| Respiratory/Skin Sensitization | Piperazine | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust/aerosol inhalation.[2][3][5] |
| Chemical Reactivity | Boc Group | Avoid mixing with strong acids to prevent uncontrolled reactions.[8][9] |
| Unknown Toxicity | Full Compound | Treat as a substance with unknown toxicological properties. Adhere to the principle of As Low As Reasonably Achievable (ALARA) for exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13] Drain disposal is strictly prohibited.[14][15]
Step 1: Risk Assessment and Preparation
Before handling the waste, review this guide and any available safety information for piperazine and indole-containing compounds.[14] Ensure a designated, properly labeled hazardous waste container is readily accessible in the laboratory's satellite accumulation area (SAA).[16]
Step 2: Personal Protective Equipment (PPE)
Always wear the appropriate PPE when handling the chemical or its waste.
-
Eye Protection : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection : Chemical-resistant nitrile or neoprene gloves.
-
Body Protection : A laboratory coat. Launder contaminated clothing separately before reuse.[1]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a certified respirator within a chemical fume hood.[10]
Step 3: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[6]
-
Solid Waste : Carefully transfer all solid waste containing the compound, including residual powder, contaminated weighing papers, pipette tips, and gloves, into a dedicated hazardous solid waste container. This container should be clearly labeled.
-
Liquid Waste : If the compound is in a solution, collect it in a compatible hazardous liquid waste container. Do not mix with incompatible waste streams, particularly strong acids.[9] The container must be leak-proof and have a secure cap.[12]
-
Empty Containers : The original product container must also be disposed of as hazardous waste, as it will contain residual chemical. Do not rinse the container into the drain. Place the empty, sealed container in the solid hazardous waste bin.
Step 4: Waste Container Labeling
All hazardous waste containers must be labeled correctly from the moment waste is first added.[13][16] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " and any solvents present.
-
A clear indication of the associated hazards (e.g., "Corrosive," "Irritant," "Sensitizer").[16]
-
The accumulation start date (only when the container is moved from an SAA to a central accumulation area).[16]
Step 5: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate : Clear the immediate area of all personnel.[1]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect : Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into the designated hazardous waste container.[10]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[14]
Step 6: Equipment Decontamination
Thoroughly decontaminate any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical. This should be done using a suitable solvent, followed by a standard washing procedure. The solvent rinsate should be collected as hazardous liquid waste.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
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Personal protective equipment for handling 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
A Proactive Safety Framework for Handling 1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-piperazine
As a novel compound in drug discovery and development, this compound lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide provides a robust safety and handling protocol synthesized from the known hazard profiles of its core chemical moieties: the indole ring, the Boc-protected piperazine group, and the carboxylic acid function. By understanding the risks associated with these structural components, researchers can implement a proactive and effective safety strategy.
Hazard Assessment: A Structurally-Based Approach
A thorough risk assessment is foundational to safe laboratory practice. The potential hazards of this compound are best understood by examining its constituent parts:
-
Indole Moiety : Indole and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2] They can be harmful if swallowed or absorbed through the skin.[3] Therefore, preventing direct contact and inhalation of dust or aerosols is paramount.
-
Boc-Protected Piperazine : The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, meaning it is removed under acidic conditions.[4][5][6] The piperazine core itself can cause severe skin burns and eye damage and may lead to allergic skin reactions or respiratory sensitization.[7] The combination suggests that while the Boc-protected compound may have reduced basicity compared to free piperazine, it should still be handled as a potential irritant and sensitizer.[8][9][10]
-
Carboxylic Acid Functionality : While contributing to the overall chemical properties, the carboxylic acid group does not typically introduce acute hazards beyond mild irritation, but it underscores the need to avoid dust inhalation and skin contact.
Given this composite profile, the compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to ensure researcher safety. The following table summarizes the minimum required equipment, grounded in the anticipated hazards.
| Protection Area | Required PPE | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when a significant splash hazard exists.[2][3] | Mandatory to protect against accidental splashes of solutions and from fine dust particles of the solid compound, which can cause serious eye irritation.[1][9][10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Two pairs of gloves may be appropriate for handling hazardous compounds.[11] Gloves must be inspected before use and changed immediately if contaminated.[2] | Prevents skin contact and absorption. The indole and piperazine moieties are known skin irritants, and piperazine can be a skin sensitizer.[1][7][8] |
| Body Protection | A polyethylene-coated polypropylene gown or a standard laboratory coat.[11] For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[3] | Minimizes the risk of skin exposure from spills or splashes. Standard cloth lab coats can absorb chemicals and are not recommended as primary protection.[11] |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to avoid dust generation.[1][2] If ventilation is inadequate, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[1][12] | The indole and piperazine components present a respiratory irritation hazard.[1][9][10] Engineering controls (fume hood) are the primary defense against inhaling dust or aerosols. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.
A. Engineering Controls:
-
Ventilation : All procedures involving the solid compound or its solutions must be conducted in a certified chemical fume hood to control exposure.[2]
-
Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][7]
B. Procedural Steps:
-
Preparation : Before handling, thoroughly review all available safety information for structurally similar compounds. Ensure all necessary PPE is correctly donned.
-
Handling the Solid :
-
To prevent the generation of dust, handle the solid material carefully.[1]
-
Weigh the compound in a contained space, such as on a weigh boat within the fume hood.
-
-
Preparing Solutions :
-
Storage :
Diagram: Safe Handling Workflow
A workflow diagram for the safe handling of this compound.
Emergency Response Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Inhalation : Move the affected person to fresh air immediately.[9][13] If breathing is difficult or symptoms persist, seek medical attention.[8]
-
Skin Contact : Immediately remove contaminated clothing.[12][13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs or persists, seek medical advice.[8]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[8][12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water.[12] Seek immediate medical attention.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection : All waste materials containing the compound, including unused product and contaminated consumables (e.g., gloves, pipette tips, vials), must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Regulatory Compliance : Dispose of all chemical waste in strict accordance with federal, state, and local regulations. Consult your institution’s Environmental Health and Safety (EHS) department for specific guidance. Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
-
Empty Containers : Uncleaned containers should be treated as hazardous waste and disposed of accordingly.[1]
By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.
References
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- Personal protective equipment for handling 1-Methyl-1H-indole-3,5,6-triol. Benchchem.
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- 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET - Piperazine. Fisher Scientific.
- SAFETY DATA SHEET - Methyl (+/-)-4-Boc-piperazine-2-carboxylate.
- SAFETY DATA SHEET - tert-Butyl 1-piperazinecarboxylate.
- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
